molecular formula C9H12BNO3 B1587101 3-(N-Ethylaminocarbonyl)phenylboronic acid CAS No. 850567-21-4

3-(N-Ethylaminocarbonyl)phenylboronic acid

Cat. No.: B1587101
CAS No.: 850567-21-4
M. Wt: 193.01 g/mol
InChI Key: WMMRKCBSJZVRRG-UHFFFAOYSA-N
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Description

3-(N-Ethylaminocarbonyl)phenylboronic acid is a functionalized aryl boronic acid derivative of significant interest in advanced chemical and pharmaceutical research. Its primary research application is as a key building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is a cornerstone for constructing carbon-carbon bonds in the development of active pharmaceutical ingredients (APIs) and complex molecular frameworks . The boronic acid functional group acts as a Lewis acid, capable of forming reversible covalent complexes with diols and other nucleophiles, which can be exploited to modulate the selectivity and physicochemical properties of bioactive molecules . In the field of medicinal chemistry, boronic acids are recognized as valuable bioisosteres and have gained prominence since the approval of boronic acid-containing drugs like the proteasome inhibitor bortezomib . Researchers are actively exploring boronic acid derivatives for a range of therapeutic applications, including the design of anticancer, antibacterial, and antiviral agents . Furthermore, the inherent ability of phenylboronic acid derivatives to form reversible cyclic esters with cis-diol structures—such as those found in sialic acid (overexpressed on cancer cell surfaces) and various flavonoids—makes them promising ligands in targeted drug delivery systems, biosensing, and the development of affinity materials for the selective adsorption and purification of bioactive natural compounds like luteolin and baicalein . This compound provides researchers with a versatile chemical handle to improve pharmacokinetic characteristics and develop new targeted therapies and diagnostic tools.

Properties

IUPAC Name

[3-(ethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMRKCBSJZVRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394111
Record name 3-(N-Ethylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-21-4
Record name 3-(N-Ethylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(N-Ethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Substituted Phenylboronic Acids

In the landscape of modern medicinal chemistry and organic synthesis, phenylboronic acids are indispensable reagents. Their remarkable stability, low toxicity, and versatile reactivity make them cornerstone building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction provides a powerful and robust method for the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures that form the backbone of numerous pharmaceuticals.[1][3]

While phenylboronic acid itself is a foundational tool, the true power for drug discovery lies in its substituted derivatives. The strategic placement of functional groups on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, influencing its solubility, metabolic stability, and, most critically, its binding affinity and selectivity for biological targets.[4][5][6]

This guide focuses on a particularly valuable derivative: 3-(N-Ethylaminocarbonyl)phenylboronic acid . The presence of the N-ethylamide group at the meta-position introduces a potent hydrogen bond donor and acceptor, a feature frequently exploited to achieve specific interactions within the active sites of enzymes like kinases and proteases.[7][8] This document provides a comprehensive overview of a robust synthetic route, detailed characterization protocols, and the rationale behind the experimental choices, designed to empower researchers in their synthetic and drug development endeavors.

Part 1: Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most efficiently approached via a two-step process starting from a commercially available precursor, 3-carboxyphenylboronic acid. This route leverages a classic amide bond formation, a reliable and well-understood transformation in organic chemistry.

Rationale for the Synthetic Strategy

The chosen pathway involves the activation of a carboxylic acid followed by nucleophilic acyl substitution with ethylamine.

  • Starting Material Selection : 3-Carboxyphenylboronic acid is an ideal starting point as it already possesses the required boronic acid and a precursor carboxyl group at the correct meta-position. This avoids complex and potentially low-yielding C-H activation or lithiation/boronation steps on a pre-formed amide.[5]

  • Carboxylic Acid Activation : The carboxylic acid is a relatively poor electrophile. To facilitate the reaction with a weak nucleophile like ethylamine, it must be converted into a more reactive derivative. The formation of an acyl chloride using thionyl chloride (SOCl₂) is a cost-effective and high-yielding method. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies reaction workup.

  • Amide Formation : The resulting highly electrophilic acyl chloride readily reacts with ethylamine to form the stable amide bond. The reaction is typically run with an excess of the amine or in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below, from the starting material to the final product.

Synthesis_Workflow SM 3-Carboxyphenylboronic Acid Reagent1 Thionyl Chloride (SOCl₂) Anhydrous Toluene, 80°C SM->Reagent1 Intermediate 3-(Chlorocarbonyl)phenylboronic acid (Acyl Chloride Intermediate) Reagent2 Ethylamine (EtNH₂) Triethylamine (Et₃N) Anhydrous THF, 0°C to RT Intermediate->Reagent2 Product This compound Workup Aqueous Workup & Purification Product->Workup Reagent1->Intermediate Reagent2->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Carboxyphenylboronic acid

  • Thionyl chloride (SOCl₂)

  • Ethylamine (2.0 M solution in THF)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 3-(Chlorocarbonyl)phenylboronic acid (Intermediate)

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-carboxyphenylboronic acid (5.0 g, 30.1 mmol).

  • Add anhydrous toluene (40 mL) to suspend the solid.

  • Carefully add thionyl chloride (4.4 mL, 60.2 mmol, 2.0 eq.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80°C and stir for 3 hours. The reaction can be monitored by the cessation of gas (SO₂/HCl) evolution.

  • After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure (in a well-ventilated fume hood) to yield the crude acyl chloride as a solid. This intermediate is moisture-sensitive and should be used immediately in the next step without further purification.

Causality Insight: The use of anhydrous solvent is critical to prevent the hydrolysis of both the thionyl chloride reagent and the highly reactive acyl chloride intermediate back to the starting carboxylic acid. Heating accelerates the reaction to completion.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-(chlorocarbonyl)phenylboronic acid from the previous step in anhydrous THF (50 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of ethylamine (2.0 M in THF, 18 mL, 36.1 mmol, 1.2 eq.) and triethylamine (5.0 mL, 36.1 mmol, 1.2 eq.).

  • Add the ethylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Quench the reaction by slowly adding 1 M HCl (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with 1 M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Causality Insight: The reaction is performed at 0°C to control the initial exothermic reaction between the acyl chloride and the amine. Triethylamine acts as a scavenger for the HCl produced, preventing the protonation of the ethylamine nucleophile and driving the reaction to completion.

Purification and Handling

The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield a white to off-white crystalline solid.

Protocol for Recrystallization:

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Handling and Storage: Phenylboronic acids are generally stable but can undergo dehydration to form their trimeric anhydrides, known as boroxines.[9][10] While this process is often reversible in the presence of water, it can complicate characterization and reactivity. Store the purified product in a tightly sealed container in a cool, dry place, preferably in a desiccator, to minimize exposure to moisture.[11]

Part 2: Physicochemical Characterization

Confirming the identity and purity of the synthesized this compound is a self-validating step of the protocol. A combination of spectroscopic and physical methods should be employed.

Expected Analytical Data

The following table summarizes the expected data from key analytical techniques.

Technique Parameter Expected Result
¹H NMR Chemical Shift (δ)Aromatic (4H, m), -CH₂- (2H, q), -CH₃ (3H, t), B(OH)₂ (2H, br s), -NH- (1H, br t)
¹³C NMR Number of Signals8 distinct signals expected.
¹¹B NMR Chemical Shift (δ)~25-30 ppm (characteristic of sp² boron in Ar-B(OH)₂)
LC-MS (ESI+) m/zExpected [M+H]⁺: 194.10
Melting Point RangeExpected near 220°C (by analogy to similar compounds)[7]
Appearance Physical FormWhite to off-white crystalline solid.
Characterization Protocols and Data Interpretation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: Dissolve ~10-15 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it can resolve the B(OH)₂ and amide N-H protons, which might otherwise exchange in methanol.

  • ¹H NMR Interpretation:

    • Aromatic Region (δ 7.4-8.2 ppm): Expect a complex multiplet integrating to 4 protons, characteristic of a 1,3-disubstituted benzene ring.

    • Ethyl Group (δ ~3.3 ppm, q, 2H; δ ~1.1 ppm, t, 3H): A quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.

    • Amide Proton (δ ~8.5 ppm): A broad triplet for the N-H proton, coupled to the adjacent methylene group. Its chemical shift can be concentration-dependent.

    • Boronic Acid Protons: A very broad singlet, often exchangeable with D₂O. Its chemical shift is highly variable.

  • ¹¹B NMR Interpretation: This is a crucial experiment. The presence of a single, relatively sharp peak between 25 and 30 ppm confirms the presence of the trigonal planar boronic acid moiety.[12][13] A signal around 5-10 ppm would suggest the formation of a tetrahedral boronate species, possibly through interaction with the solvent or impurities.

B. Mass Spectrometry (MS)

  • Protocol: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode.

  • Interpretation: The primary ion expected is the protonated molecule [M+H]⁺ at m/z 194.10 (for C₉H₁₃BNO₃). Under ESI conditions, boronic acids can sometimes form adducts with the solvent or dehydrate.[14][15] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

C. Melting Point (MP)

  • Protocol: Place a small amount of the dry, crystalline sample into a capillary tube. Determine the melting point range using a calibrated melting point apparatus.

  • Interpretation: A sharp melting point range (e.g., within 1-2°C) is indicative of high purity. Broad ranges often suggest the presence of impurities or residual solvent.

Part 3: Applications in Research and Drug Development

The utility of this compound extends from a simple building block to a key component in the synthesis of complex, high-value molecules for pharmaceutical research.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[16][17] It enables the direct installation of the 3-(N-ethylcarbamoyl)phenyl motif onto a variety of scaffolds, typically aryl or heteroaryl halides and triflates.

Suzuki_Application cluster_reactants Reactants BoronicAcid 3-(N-Ethylaminocarbonyl) phenylboronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) BoronicAcid->Catalyst ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Catalyst Product Complex Biaryl Drug Candidate Catalyst->Product C-C Bond Formation Outcome Targeted Biological Activity (e.g., Enzyme Inhibition) Product->Outcome

Caption: Role of the title compound in synthesizing drug candidates via Suzuki coupling.

This reaction is fundamental to drug discovery programs for several reasons:

  • Functional Group Tolerance: The reaction conditions are mild and tolerate a wide array of functional groups, allowing for its use late in a synthetic sequence.[2]

  • Structural Diversity: It provides access to a vast chemical space of biaryl and heteroaryl compounds, which are privileged structures in medicinal chemistry.

  • Predictable Reactivity: The mechanism is well-understood, making it a reliable and scalable reaction for producing pharmaceutical intermediates.[17]

Role in Drug Design

The 3-(N-ethylcarbamoyl)phenyl moiety itself imparts desirable features to a potential drug molecule:

  • Hydrogen Bonding: The amide N-H (donor) and carbonyl oxygen (acceptor) can form critical hydrogen bonds with amino acid residues in a protein's active site, enhancing binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The group can improve aqueous solubility and metabolic stability compared to a simple, unsubstituted phenyl ring.

  • Vectorial Orientation: The meta-substitution pattern provides a specific angular geometry for presenting the amide group into a binding pocket, which is a key consideration in rational drug design.

This building block is therefore highly valuable for synthesizing libraries of compounds for screening against therapeutic targets such as kinases, proteases, and GPCRs, where specific recognition and binding are paramount.[6][8]

References

An In-depth Technical Guide to 3-(N-Ethylaminocarbonyl)phenylboronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Ethylaminocarbonyl)phenylboronic acid, a member of the versatile class of organoboron compounds, is a key building block in modern organic synthesis. Its utility, particularly in the realm of medicinal chemistry and drug discovery, is primarily attributed to its role as a nucleophilic coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone for the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heterocyclic structures that are prevalent in many pharmaceutical agents.[1][2] The presence of the N-ethylaminocarbonyl group at the meta position of the phenyl ring modulates the electronic properties and solubility of the molecule, offering unique advantages in synthetic design and influencing the pharmacokinetic profile of the resulting compounds.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its practical use in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and purification. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its properties based on data from closely related analogs and general characteristics of substituted phenylboronic acids.

PropertyValue / DescriptionSource/Analogy
Chemical Formula C₉H₁₂BNO₃[3]
Molecular Weight 193.01 g/mol [3]
CAS Number 850567-21-4[3]
Appearance Expected to be a white to off-white crystalline solid.General property of phenylboronic acids.[4]
Melting Point Estimated to be in the range of 70-80 °C.Based on the melting point of the closely related 3-(Ethyl(methyl)carbamoyl)phenylboronic acid (73-76 °C).[5]
Solubility Generally soluble in polar organic solvents such as methanol, ethanol, acetone, and THF.[4][6] Limited solubility in nonpolar solvents like hexanes.[4] Water solubility is expected to be low but may be enhanced by the amide functionality compared to unsubstituted phenylboronic acid.[6]Inferred from general solubility of phenylboronic acids.[4][6]
pKa Estimated to be in the range of 8.5 - 9.0.The electron-withdrawing nature of the amide group is expected to slightly lower the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.83).[4][7][8]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available substituted bromobenzene. A plausible synthetic route is outlined below, drawing parallels from the synthesis of similar amide-functionalized phenylboronic acids.[9]

Synthetic Workflow Diagram

Synthesis_Workflow A 3-Bromobenzoic acid B 3-Bromobenzoyl chloride A->B SOCl₂ or (COCl)₂ C N-Ethyl-3-bromobenzamide B->C Ethylamine, Base D This compound pinacol ester C->D Bis(pinacolato)diboron, Pd catalyst, Base E This compound D->E Acidic Hydrolysis Suzuki_Mechanism cluster_cat_cycle Catalytic Cycle cluster_boron_activation Boronic Acid Activation A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar¹-X C Ar¹-Pd(II)L₂-X B->C D Transmetalation C->D [Ar²B(OH)₃]⁻ E Ar¹-Pd(II)L₂-Ar² D->E F Reductive Elimination E->F F->A Ar¹-Ar² G Ar²B(OH)₂ H [Ar²B(OH)₃]⁻ G->H + OH⁻ H->D

References

An In-depth Technical Guide to 3-(N-Ethylaminocarbonyl)phenylboronic acid (CAS 850567-21-4)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Significance

3-(N-Ethylaminocarbonyl)phenylboronic acid, registered under CAS number 850567-21-4, is a specialized boronic acid derivative of significant interest to the fields of medicinal chemistry and materials science. Boronic acids are a class of organoboron compounds distinguished by their stability, low toxicity, and remarkable versatility in organic synthesis.[1][2] Their prominence surged with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1]

This particular molecule incorporates a phenylboronic acid moiety, the cornerstone for Suzuki coupling, with an N-ethylaminocarbonyl (ethyl amide) group at the meta-position. This functional group imparts specific steric and electronic properties, influencing the molecule's reactivity and its interaction with biological targets. The amide group can act as a hydrogen bond donor and acceptor, a feature crucial for molecular recognition in drug-target binding.[3] Consequently, this compound serves as a valuable building block for constructing complex molecules, particularly in the discovery of novel therapeutics and advanced organic materials.[1] This guide provides a comprehensive technical overview, from its fundamental properties to practical, field-proven protocols for its application.

Physicochemical & Structural Characteristics

This compound is typically a white to off-white solid. Its structural and physical properties are summarized below. The boronic acid functional group is a mild Lewis acid and is known to exist in equilibrium with its trimeric anhydride form, the corresponding boroxine, especially in the solid state or upon heating.[2]

Chemical Structure of this compound

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 850567-21-4[4]
Molecular Formula C₉H₁₂BNO₃[5]
Molecular Weight 193.01 g/mol [5]
Appearance White to off-white solid[6]
Melting Point 106-116 °C[6]
pKa (Predicted) 7.95 ± 0.10[6]
Density (Predicted) 1.19 ± 0.1 g/cm³[6]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol). Poorly soluble in nonpolar solvents like hexanes. Solubility in water is generally low for substituted phenylboronic acids.[2][7]

Synthesis Pathway & Experimental Protocol

While multiple routes to arylboronic acids exist, a highly reliable and common strategy for preparing N-substituted 3-boronobenzamides involves the coupling of a carboxylic acid with an amine. In this case, the most logical pathway is the amide coupling between 3-carboxyphenylboronic acid and ethylamine using a standard peptide coupling agent.

Proposed Synthesis Workflow

The workflow begins with commercially available starting materials and employs standard laboratory techniques to yield the final product, which is then purified.

SynthesisWorkflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification SM1 3-Carboxyphenylboronic Acid ReactionVessel Stir at Room Temperature (e.g., 12-24 hours) SM1->ReactionVessel SM2 Ethylamine (as HCl salt or solution) SM2->ReactionVessel Coupling Coupling Agent (e.g., EDC/HOBt) Coupling->ReactionVessel Base Base (e.g., DIPEA) Base->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel Workup Aqueous Work-up (Acidification & Extraction) ReactionVessel->Workup Reaction Completion Purify Purification (Recrystallization or Chromatography) Workup->Purify Final This compound Purify->Final Isolation

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on standard amide coupling methodologies.[5][8] Researchers should adapt it based on laboratory conditions and scale.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-carboxyphenylboronic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality Insight: DMF is an excellent polar aprotic solvent for dissolving the reactants. HOBt is added to suppress side reactions and racemization, improving the efficiency of the coupling agent.

  • Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture, followed by ethylamine hydrochloride (1.2 eq). Stir for 10-15 minutes.

    • Causality Insight: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and facilitate the reaction.

  • Initiation of Coupling: Cool the flask to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

    • Causality Insight: EDC is a water-soluble carbodiimide that activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. The reaction is cooled to control the exothermic reaction and minimize side product formation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a mild acidic solution (e.g., 1N HCl), water, and brine.

    • Trustworthiness & Validation: This washing sequence serves to remove unreacted starting materials, the coupling agent byproducts (which are water-soluble), and the base. Each wash validates the removal of specific impurities.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the pure this compound.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl or aryl-heteroaryl structures.[1][3] This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance and mild reaction conditions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

SuzukiCycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Product (R¹-R²) TM_Complex->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OA_Complex BoronicAcid Boronate (R²-B(OR)₃⁻) BoronicAcid->TM_Complex Base Base (OH⁻) Base->BoronicAcid Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[9]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[3][9]

  • Reductive Elimination: The two organic partners (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Protocol: A Model Suzuki Coupling Reaction

This protocol describes a general procedure for coupling this compound with a representative aryl bromide.

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound (1.2 eq), the aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Expertise & Experience: This step is critical. The Pd(0) catalyst is oxygen-sensitive, and failure to establish an inert atmosphere is a common cause of reaction failure.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq) and a degassed solvent mixture (e.g., Dioxane/Water 4:1).

    • Causality Insight: A biphasic solvent system is often used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species. Degassing the solvents (e.g., by sparging with argon) removes dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

    • Self-Validation: Comparing the final product's spectroscopic data (¹H NMR, ¹³C NMR, MS) with expected values provides definitive validation of a successful coupling.

Applications in Drug Discovery & Materials Science

The 3-(N-ethylaminocarbonyl)phenyl moiety is a valuable pharmacophore in modern drug design. Boronic acids themselves, most notably Bortezomib, have been successfully developed as therapeutic agents.[1][3] More commonly, compounds like CAS 850567-21-4 serve as key intermediates.

  • Scaffold for Inhibitors: The amide group provides a hydrogen-bonding motif that can interact with amino acid residues in the active site of enzymes. This makes it a useful building block for designing inhibitors for targets like kinases, proteases, and histone deacetylases (HDACs).[5]

  • Modulation of Physicochemical Properties: The introduction of this fragment into a larger molecule can improve properties such as solubility and cell permeability, which are critical for oral bioavailability.[3]

  • Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it is suitable for use in FBDD campaigns to identify initial "hits" that bind to protein targets.

  • Organic Electronics: Biaryl structures synthesized using this building block can be incorporated into organic light-emitting diodes (OLEDs) or other functional materials, where the amide group can influence intermolecular packing and electronic properties.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the reagent.

Table 2: GHS Hazard and Precautionary Information

CategoryInformationReference(s)
Pictogram GHS07 (Exclamation Mark)[6]
Signal Word Warning[6]
Hazard Statements May cause skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]
Handling and Personal Protective Equipment (PPE)
  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12]

  • Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

  • Boronic acids can be sensitive to moisture and air over prolonged periods. Storage under an inert atmosphere (e.g., in a desiccator with desiccant or in a glovebox) is recommended to prevent degradation (protodeboronation).[12]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

References

An In-depth Technical Guide to 3-(N-Ethylaminocarbonyl)phenylboronic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(N-Ethylaminocarbonyl)phenylboronic acid is a versatile organic compound that holds significant promise in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed synthetic protocols. Furthermore, it delves into the compound's reactivity, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions, and explores its potential as a building block in the development of novel therapeutics, particularly as an enzyme inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.

Introduction

Phenylboronic acids are a class of organoboron compounds characterized by a phenyl ring bonded to a boronic acid functional group (-B(OH)₂). Their unique chemical properties, including their ability to participate in a wide range of cross-coupling reactions and form reversible covalent bonds with diols, have made them indispensable tools in modern organic synthesis and medicinal chemistry. This compound, a derivative of phenylboronic acid, incorporates an ethylamide functional group at the meta position of the phenyl ring. This substitution modulates the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity. This guide will provide a detailed exploration of this specific and valuable chemical entity.

Molecular Structure and Physicochemical Properties

The structural and key physicochemical properties of this compound are summarized below.

Molecular Formula: C₉H₁₂BNO₃[1]

Chemical Structure:

Figure 1: 2D structure of this compound.

PropertyValueSource
CAS Number 850567-21-4[1]
Molecular Weight 193.01 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in methanol, ethanol, and other polar organic solvents.General knowledge

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process starting from 3-cyanophenylboronic acid. This method involves the hydrolysis of the nitrile group to a carboxylic acid, followed by amidation.

Synthetic Pathway

Synthesis_Pathway A 3-Cyanophenylboronic acid B 3-Carboxyphenylboronic acid A->B  Hydrolysis (e.g., NaOH, H₂O, heat)   C 3-(Chlorocarbonyl)phenylboronic acid B->C  Thionyl Chloride (SOCl₂) or Oxalyl Chloride   D This compound C->D  Ethylamine (CH₃CH₂NH₂)  

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 3-Carboxyphenylboronic acid from 3-Cyanophenylboronic acid

This step involves the hydrolysis of the nitrile group to a carboxylic acid. A common method is alkaline hydrolysis.

  • Dissolve 3-cyanophenylboronic acid in an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-carboxyphenylboronic acid.

Step 2: Synthesis of this compound

This final step involves the amidation of the carboxylic acid with ethylamine. It is often advantageous to first convert the carboxylic acid to a more reactive acyl chloride.

  • Suspend 3-carboxyphenylboronic acid in an inert solvent (e.g., dichloromethane) and add a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Stir the mixture at room temperature until the conversion to the acyl chloride is complete.

  • In a separate flask, dissolve ethylamine in an inert solvent and cool in an ice bath.

  • Slowly add the solution of the acyl chloride to the ethylamine solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Reactivity and Applications in Drug Development

Suzuki-Miyaura Cross-Coupling Reactions

Like other phenylboronic acids, this compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an organohalide, providing a powerful tool for the synthesis of complex biaryl structures, which are common motifs in many pharmaceutical compounds. The ethylamide group can influence the electronic properties of the phenyl ring and may require optimization of the reaction conditions (e.g., catalyst, base, solvent) for optimal yields.

Suzuki_Coupling cluster_0 Reactants cluster_1 Product A This compound C Biaryl Compound A->C B Aryl Halide (R'-X) B->C catalyst Pd Catalyst, Base catalyst->C

Figure 3: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Enzyme Inhibition

Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases. The boron atom can form a reversible covalent bond with the hydroxyl group of a serine residue in the active site of the enzyme, mimicking the transition state of substrate hydrolysis. Phenylboronic acid derivatives have been investigated as inhibitors of enzymes such as β-lactamases, which are responsible for antibiotic resistance. The N-ethylaminocarbonyl group of the title compound can potentially form additional hydrogen bonds or other interactions within the enzyme's active site, enhancing its binding affinity and inhibitory potency.

Enzyme_Inhibition cluster_0 Enzyme Active Site Serine Serine Residue (-OH) Inhibited_Complex Reversible Covalent Complex Serine->Inhibited_Complex Forms covalent bond Inhibitor This compound (-B(OH)₂) Inhibitor->Inhibited_Complex Binds to active site

Figure 4: Mechanism of serine protease inhibition by a boronic acid.

Applications in Drug Delivery and Sensing

The boronic acid moiety can form reversible covalent bonds with diols, a functional group present in many biologically important molecules such as sugars and glycoproteins. This property has been exploited in the development of drug delivery systems that release their cargo in response to specific stimuli, such as changes in pH or the presence of glucose. Phenylboronic acid-functionalized materials are also used in the development of sensors for the detection of saccharides. The N-ethylaminocarbonyl group can be used to tune the pKa of the boronic acid, thereby altering its binding affinity for diols at physiological pH.

Conclusion

This compound is a valuable synthetic building block with significant potential in medicinal chemistry and drug development. Its ability to participate in Suzuki-Miyaura cross-coupling reactions and act as an enzyme inhibitor makes it an attractive scaffold for the synthesis of novel therapeutic agents. Further research into the specific biological activities and applications of this compound is warranted and will likely lead to new discoveries in the field of drug design and development.

References

The Phenylboronic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenylboronic acids, a class of organoboron compounds, have evolved from a chemical curiosity to indispensable tools in modern science. Their unique electronic properties and reversible covalent-bonding capabilities have positioned them at the nexus of synthetic chemistry, diagnostics, and therapeutics. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery and history of these remarkable molecules. We will traverse the timeline from their initial synthesis in the late 19th century to the sophisticated applications that are shaping contemporary research. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into the synthesis and utilization of substituted phenylboronic acids.

The Genesis of a Versatile Moiety: A Historical Perspective

The story of substituted phenylboronic acids is a testament to the incremental nature of scientific discovery, building upon foundational work in organometallic chemistry.

Early Pioneers: Frankland and the Dawn of Organoboron Chemistry

The journey begins not with phenylboronic acid itself, but with the synthesis of the first boronic acid. In 1860, English chemist Edward Frankland, a pioneer in the field of organometallic chemistry, reported the preparation of ethylboronic acid.[1][2][3] His two-stage process involved the reaction of diethylzinc with triethyl borate to form the highly reactive triethylborane, which was then carefully oxidized in air to yield the desired ethylboronic acid.[1][3] Frankland's work was a crucial proof of concept, demonstrating that a stable carbon-boron bond could be forged and that the resulting compound possessed unique properties.

The First Phenylboronic Acid: Michaelis and Becker's Breakthrough

Two decades later, in 1880, the first synthesis of a phenylboronic acid was reported by A. Michaelis and P. Becker.[4] Their method, while groundbreaking, was arduous by modern standards. It involved heating diphenylmercury with boron trichloride in a sealed tube at high temperatures (180-200 °C). This yielded phenylboron dichloride, which was then hydrolyzed to produce phenylboronic acid.[4] Though cumbersome and reliant on toxic mercury compounds, this seminal work introduced the world to the stable and versatile phenylboronic acid core.

A Timeline of Key Developments

The timeline below highlights the pivotal moments in the discovery and development of substituted phenylboronic acids and their applications.

Year Key Discovery or Development Pioneering Scientist(s) Significance
1860 First synthesis and isolation of a boronic acid (ethylboronic acid).[1][2][3]Edward FranklandEstablished the existence and synthetic accessibility of the boronic acid functional group.
1880 First reported synthesis of phenylboronic acid.[4]A. Michaelis & P. BeckerIntroduced the foundational aromatic boronic acid.
1954 Report on the reversible formation of cyclic esters between boronic acids and cis-diols.[5]H. G. KuivilaLaid the groundwork for the use of boronic acids as sensors for sugars and other diols.
1979 The Suzuki-Miyaura cross-coupling reaction is first published.[6][7]Akira Suzuki & Norio MiyauraRevolutionized C-C bond formation, with phenylboronic acids as key reagents.
1994 Development of the first glucose-selective fluorescent diboronic acid sensor.[8]Seiji Shinkai et al.Demonstrated the potential for highly specific saccharide sensing.
2003 FDA approval of Bortezomib (Velcade®), the first boronic acid-containing drug.[9][10]Myogenics/ProScript (later Millennium Pharmaceuticals)Validated boronic acids as a viable pharmacophore in medicine.
2010 Nobel Prize in Chemistry awarded for palladium-catalyzed cross-couplings.[7]Akira Suzuki, Richard F. Heck, Ei-ichi NegishiRecognized the profound impact of reactions like the Suzuki-Miyaura coupling.
2017 Development of decarboxylative borylation methods.[11]Phil S. Baran et al.Introduced a novel, milder route to boronic acids from abundant carboxylic acids.

The Art of Synthesis: An Evolution of Methodologies

The synthetic routes to substituted phenylboronic acids have evolved significantly from the harsh methods of the 19th century. Modern techniques offer greater efficiency, functional group tolerance, and safety.

The Classic Approach: Grignard and Organolithium Reagents

For many years, the most common method for preparing phenylboronic acids involved the reaction of an organometallic reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate.[12][13]

  • Causality of Experimental Choices:

    • Anhydrous Conditions: Grignard and organolithium reagents are highly basic and nucleophilic; they react rapidly with protic solvents like water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the organometallic reagent.[13]

    • Low Temperatures: The reaction is highly exothermic. Low temperatures (-78 °C is common) are necessary to control the reaction rate, prevent side reactions (such as the addition of a second equivalent of the organometallic reagent to the initially formed boronate ester), and ensure high yields.

    • Acidic Workup: The intermediate boronate ester is hydrolyzed under acidic conditions to liberate the free boronic acid.

G cluster_Grignard Grignard-based Synthesis ArylHalide Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArylHalide->Grignard + Mg(0) in Ether/THF Mg Mg(0) BoronateEster Boronate Ester (Ar-B(OR)₂) Grignard->BoronateEster + B(OR)₃ at low temp. TrialkylBorate Trialkyl Borate (B(OR)₃) PhenylboronicAcid Phenylboronic Acid (Ar-B(OH)₂) BoronateEster->PhenylboronicAcid + H₃O⁺ (Hydrolysis) AcidWorkup H₃O⁺

Workflow for Grignard-based Phenylboronic Acid Synthesis.
The Palladium-Catalyzed Era: Miyaura Borylation

A major advancement in boronic acid synthesis came with the development of palladium-catalyzed cross-coupling reactions. The Miyaura borylation, in particular, has become a widely used method for the synthesis of arylboronic esters (which can be subsequently hydrolyzed to boronic acids).[12][14] This reaction couples an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[12][14]

  • Causality of Experimental Choices:

    • Palladium Catalyst and Ligands: A Pd(0) species is the active catalyst. The choice of ligand is crucial for stabilizing the catalyst and tuning its reactivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step.

    • Base: A base, such as potassium acetate or potassium carbonate, is required to activate the diboron reagent and facilitate the transmetalation step.[15]

    • Solvent: Aprotic polar solvents like dioxane or DMF are commonly used to dissolve the reactants and facilitate the reaction.

Modern Innovations: Decarboxylative Borylation

More recently, innovative methods such as decarboxylative borylation have emerged, offering a new synthetic paradigm.[11] These reactions convert abundant and inexpensive carboxylic acids into boronic acids, often under milder conditions than traditional methods.[11] This approach avoids the need for pre-functionalized starting materials like aryl halides.

The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The discovery of the Suzuki-Miyaura cross-coupling reaction in 1979 was a watershed moment for the application of phenylboronic acids.[6][7] This palladium-catalyzed reaction forges a carbon-carbon bond between a phenylboronic acid and an organic halide or triflate.[6][7] Its reliability, mild conditions, and broad functional group tolerance have made it an indispensable tool in pharmaceutical and materials science.[6]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar¹-Pd(II)-X)L₂ Pd0->OxAdd + Ar¹-X Transmetalation Transmetalation (Ar¹-Pd(II)-Ar²)L₂ OxAdd->Transmetalation + [Ar²-B(OH)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 forms Ar¹-Ar² Product Biaryl Product (Ar¹-Ar²) RedElim->Product ArylHalide Aryl Halide (Ar¹-X) ArylHalide->OxAdd PhenylboronicAcid Phenylboronic Acid (Ar²-B(OH)₂) PhenylboronicAcid->Transmetalation activated by Base Base Base (e.g., OH⁻) Base->PhenylboronicAcid

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Beyond Synthesis: Diverse Applications of Phenylboronic Acids

The unique chemical properties of the boronic acid moiety have led to its application in a wide range of fields beyond traditional organic synthesis.

Saccharide Sensing: A Sweet Interaction

Phenylboronic acids can reversibly bind to compounds containing cis-1,2- or 1,3-diols, such as saccharides, to form cyclic boronate esters.[5][16] This interaction forms the basis of a powerful sensing platform, particularly for glucose.[16] The binding event can be transduced into a measurable signal, often a change in fluorescence, allowing for the quantitative detection of glucose.[16] This technology holds immense promise for the development of continuous glucose monitoring systems for individuals with diabetes.[16]

Sensor Type Sensing Mechanism Reported Binding Constant (K) for Glucose (M⁻¹) Reference
Monoboronic AcidReversible ester formation with a single boronic acid moiety.Low affinity, significant interference from other saccharides.[8]
Diboronic Acid"Sandwich" binding of glucose between two boronic acid groups.3981 (at pH 7.77)[8]
Fluorescent Diboronic AcidBinding-induced change in fluorescence (e.g., PET quenching).2512 (at physiological pH)[8]
Medicinal Chemistry: A New Paradigm in Drug Design

The approval of Bortezomib (Velcade®) in 2003 marked a turning point for boronic acids in medicine.[9][10] Bortezomib, a dipeptidyl boronic acid, is a potent and selective inhibitor of the 26S proteasome and is used in the treatment of multiple myeloma.[9][10] The boron atom in Bortezomib plays a key role in its mechanism of action, forming a stable but reversible complex with the active site threonine of the proteasome. The success of Bortezomib has spurred the development of a new generation of boron-containing drugs targeting a variety of diseases.[10]

Experimental Protocols: A Practical Guide

The following protocols are provided as a guide for the synthesis of a substituted phenylboronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction. These protocols are designed to be self-validating, with clear steps and explanations of the underlying chemistry.

Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction

This protocol describes the synthesis of 4-methoxyphenylboronic acid from 4-bromoanisole.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • 4-Bromoanisole

  • Triisopropyl borate

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Action: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine.

    • Causality: The apparatus must be scrupulously dry as the Grignard reagent is highly moisture-sensitive. Iodine is used to activate the surface of the magnesium.

    • Action: Add a small amount of anhydrous THF to cover the magnesium. In the dropping funnel, add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF.

    • Action: Add a small portion of the 4-bromoanisole solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Once initiated, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 30 minutes.

    • Causality: The initiation of the Grignard reaction can be sluggish. The exothermic nature of the reaction is controlled by the dropwise addition of the aryl halide.

  • Borylation:

    • Action: Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

    • Causality: The borylation reaction is highly exothermic and must be performed at low temperature to prevent the formation of byproducts.

    • Action: Add a solution of triisopropyl borate (1.1 eq) in anhydrous THF dropwise to the cold Grignard solution. Stir the mixture at -78 °C for 2 hours.

    • Causality: Triisopropyl borate is a less reactive borate ester than trimethyl borate, which can help to minimize over-addition of the Grignard reagent.

  • Workup and Purification:

    • Action: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of 2 M HCl.

    • Causality: The acidic workup hydrolyzes the boronate ester to the boronic acid and neutralizes any remaining Grignard reagent.

    • Action: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Action: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate).

Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid with 4-Iodotoluene

This protocol describes the synthesis of 4-methoxy-4'-methylbiphenyl.

Materials:

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • 4-Iodotoluene (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • Reaction Setup:

    • Action: In a round-bottom flask, combine 4-methoxyphenylboronic acid, 4-iodotoluene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Causality: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a ligand that stabilizes the palladium catalyst. Potassium carbonate is the base required for the transmetalation step.

    • Action: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Causality: The solvent system is chosen to dissolve all reactants. Water is often necessary for the activation of the boronic acid by the base.

  • Reaction Execution:

    • Action: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Degassing the solvent is crucial to prevent catalyst deactivation.

    • Action: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Action: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate.

    • Action: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Action: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion and Future Outlook

From their initial, challenging synthesis to their current status as indispensable molecular linchpins, substituted phenylboronic acids have traveled a remarkable scientific journey. Their story is one of continuous innovation, where fundamental discoveries in organometallic chemistry have paved the way for transformative applications in synthesis, diagnostics, and medicine. The ongoing development of novel synthetic methods, such as C-H activation and decarboxylative borylation, promises to further expand the accessibility and utility of these versatile compounds. As our understanding of their interactions with biological systems deepens, we can anticipate the emergence of new generations of boronic acid-based sensors and therapeutics with even greater specificity and efficacy. The phenylboronic acid core, once a mere curiosity, is now firmly established as a cornerstone of modern chemical science, with a future that is as bright and promising as its storied past.

References

An In-Depth Technical Guide to the Biological and Medicinal Applications of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Once relegated to the realm of synthetic organic chemistry, boronic acids have emerged as a uniquely versatile class of molecules in medicinal and biological sciences. Their distinct chemical properties, particularly the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, have unlocked novel therapeutic and diagnostic strategies. This guide provides a comprehensive overview of the core chemical principles governing the biological activity of boronic acids and explores their successful translation into FDA-approved therapeutics and advanced biomedical applications. We will delve into their role as potent enzyme inhibitors, their application in targeted drug delivery and prodrug design, and their utility in diagnostics and chemical biology, offering researchers and drug development professionals a thorough grounding in this rapidly evolving field.

The Boron Advantage: Unique Chemistry for Biological Targeting

The utility of boronic acids in a biological setting stems from the unique electronic nature of the boron atom. A boronic acid (RB(OH)₂) features a boron atom with a vacant p-orbital, rendering it an electrophilic Lewis acid.[1][2] In aqueous environments, it exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state upon accepting a hydroxide ion.[2] This geometric flexibility is the cornerstone of its biological activity.

Two key interactions define the medicinal applications of boronic acids:

  • Reversible Covalent Bonding with Diols: Boronic acids readily and reversibly react with molecules containing 1,2- or 1,3-diols, such as saccharides, to form stable cyclic boronate esters.[3][4][5][6] This interaction is fundamental to their use in glucose sensing and for targeting glycoproteins that are often overexpressed on the surface of cancer cells, such as sialic acid.[1][7][8][9]

  • Interaction with Serine Residues: The electrophilic boron atom can be attacked by nucleophilic serine residues found in the active sites of many enzymes, particularly serine proteases.[10] This forms a stable, tetrahedral boronate complex that mimics the transition state of peptide bond hydrolysis, leading to potent and often reversible enzyme inhibition.[11][12]

This ability to form stable yet reversible covalent bonds provides a distinct advantage over traditional non-covalent inhibitors, often resulting in higher potency and prolonged target engagement.[13]

Therapeutic Applications: From Concept to Clinic

The conceptual promise of boronic acids has been realized with the development and approval of several transformative drugs.[14][15]

2.1. Anticancer Therapy: Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation in cells, and its inhibition is a validated strategy in cancer therapy, particularly for multiple myeloma.

Mechanism of Action: Boronic acid-based drugs like bortezomib and ixazomib act as potent, reversible inhibitors of the 26S proteasome.[13][16][17] The boronic acid moiety forms a covalent complex with the N-terminal threonine hydroxyl group within the chymotrypsin-like active site of the proteasome.[3] This inhibition disrupts the degradation of pro-apoptotic factors, leading to cell cycle arrest and apoptosis in cancer cells.[3][7]

G cluster_proteasome Proteasome Active Site Threonine N-Terminal Threonine (Nucleophilic -OH group) TetrahedralComplex Stable Tetrahedral Boronate Adduct (Inhibition) Threonine->TetrahedralComplex Forms Covalent Bond BoronicAcid Boronic Acid Drug (e.g., Bortezomib) Trigonal Planar Boron BoronicAcid->Threonine Nucleophilic Attack ProteinDegradation Protein Degradation Blocked TetrahedralComplex->ProteinDegradation Apoptosis Cell Cycle Arrest & Apoptosis ProteinDegradation->Apoptosis

FDA-Approved Proteasome Inhibitors:

Drug NameBrand NameTargetPrimary IndicationFDA Approval Year
Bortezomib Velcade®26S ProteasomeMultiple Myeloma, Mantle Cell Lymphoma2003
Ixazomib Ninlaro®26S ProteasomeMultiple Myeloma2015

Source Data:[3][15][18][19]

Beyond proteasomes, boronic acids are being explored as inhibitors for other cancer-relevant enzymes like histone deacetylases (HDACs) and fibroblast activation protein-alpha (FAP).[3][16][20]

2.2. Combating Antibiotic Resistance: β-Lactamase Inhibition

Bacterial resistance to β-lactam antibiotics, often mediated by β-lactamase enzymes that hydrolyze the antibiotic's active ring, is a major global health crisis.[3]

Mechanism of Action: Boronic acids can act as "boronic acid transition-state inhibitors" (BATSIs).[3][11] Their structure mimics the high-energy tetrahedral intermediate formed during β-lactam hydrolysis.[11] The boron atom is attacked by the catalytic serine residue in the β-lactamase active site, forming a reversible covalent adduct that inactivates the enzyme and protects the co-administered antibiotic from degradation.[3][21][22]

Key Approved Drug:

  • Vaborbactam: Approved by the FDA in 2017, this cyclic boronic acid is a potent β-lactamase inhibitor.[3] It is used in combination with the carbapenem antibiotic meropenem to treat complex infections caused by Gram-negative bacteria that produce certain serine β-lactamases.[3][15]

Advanced Therapeutic Strategies & Drug Delivery

The unique reactivity of the boronic acid moiety enables sophisticated drug delivery and prodrug strategies designed to enhance therapeutic efficacy and minimize off-target toxicity.

3.1. Environment-Responsive Prodrugs

The tumor microenvironment is often characterized by elevated levels of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[23] This feature can be exploited for targeted drug release.

ROS-Responsive Activation: A boronic acid or ester can be used as a temporary masking group on an anticancer drug.[23] The carbon-boron bond is susceptible to oxidation by the high levels of ROS present in tumors.[23][24] This oxidative cleavage selectively unmasks and releases the active drug in the vicinity of the tumor, while the drug remains inactive in healthy tissues with normal ROS levels, thereby reducing systemic toxicity.[17][23]

G Prodrug Boronic Acid Prodrug (Inactive) Tumor Tumor Microenvironment (High ROS, e.g., H₂O₂) Prodrug->Tumor Enters HealthyTissue Healthy Tissue (Low ROS) Prodrug->HealthyTissue Enters ActiveDrug Active Drug Released (Cytotoxic) Tumor->ActiveDrug Oxidative Cleavage of C-B Bond BoricAcid Boric Acid (Byproduct) ActiveDrug->BoricAcid InactiveProdrug Prodrug Remains Inactive HealthyTissue->InactiveProdrug

3.2. Targeted Drug Delivery

The affinity of boronic acids for diols can be harnessed to target nanoparticles and other drug carriers to cancer cells. Cancer cell surfaces are often covered in a dense layer of polysaccharides known as the glycocalyx, which is rich in sialic acid residues—a type of diol.[3][7][8] By functionalizing a drug-loaded nanoparticle with phenylboronic acid (PBA) moieties, the nanoparticle can selectively bind to the cancer cell surface, enhancing cellular uptake and targeted drug delivery.[8][9][25]

Diagnostics and Chemical Biology

Beyond therapeutics, boronic acids are powerful tools for diagnostics and fundamental biological research.

4.1. Biosensors for Biomarker Detection

The specific and reversible binding of boronic acids to diols makes them ideal recognition elements in biosensors.[5][26][27]

  • Glucose Monitoring: Boronic acid-based fluorescent sensors are widely used for continuous glucose monitoring in diabetes management.[3][6][28] When the boronic acid binds to glucose, it causes a detectable change in fluorescence, allowing for real-time measurement of blood sugar levels.[6]

  • Glycoprotein Detection: This same principle can be applied to detect disease biomarkers, such as cancer-associated glycoproteins.[4][5] Sensors can be designed where boronic acid-functionalized surfaces or nanoparticles capture specific glycoproteins for electrochemical or optical detection.[4][26]

G cluster_sensor Sensor Surface Sensor Electrode or Nanoparticle Functionalized with Boronic Acid (BA) Groups Binding Specific Binding BA forms boronate ester with glycoprotein diols Sensor->Binding Interaction Analyte Sample containing Glycoprotein (with diols) Analyte->Sensor Signal Signal Generation (Electrochemical or Fluorescent Change) Binding->Signal Detection Quantitative Detection of Glycoprotein Signal->Detection

4.2. Bioconjugation

In chemical biology, boronic acids serve as versatile building blocks for constructing complex bioconjugates.[29][30] Their ability to form reversible bonds allows for the creation of stimuli-responsive systems.[30][31] Furthermore, specific boronic acid derivatives can be used for sequential and site-selective chemical reactions, enabling the precise labeling and conjugation of proteins and peptides for research, imaging, and therapeutic applications.[32][33]

Experimental Protocol: In Vitro Serine Protease Inhibition Assay

This protocol provides a generalized workflow for assessing the inhibitory potential of a novel boronic acid compound against a model serine protease, such as trypsin.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a boronic acid compound.

Materials:

  • Test Boronic Acid Compound

  • Serine Protease (e.g., Trypsin)

  • Chromogenic or Fluorogenic Substrate specific to the protease

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Compound Preparation: Prepare a stock solution of the boronic acid compound in DMSO. Create a serial dilution series (e.g., 10 concentrations) in the assay buffer.

  • Enzyme Preparation: Dilute the serine protease to a working concentration in the assay buffer. The final concentration should yield a linear reaction rate over the desired time course.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the assay buffer.

    • Add 25 µL of each concentration of the serially diluted boronic acid compound (or buffer for control wells).

    • Add 25 µL of the diluted enzyme solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the chromogenic/fluorogenic substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately place the microplate in a plate reader. Measure the absorbance or fluorescence at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the signal vs. time plot.

    • Normalize the velocities to the uninhibited control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The journey of boronic acids from synthetic reagents to clinical game-changers has been remarkable. The initial stigma associated with boron toxicity has been largely demystified, paving the way for extensive research.[3][34] The success of bortezomib, ixazomib, and vaborbactam has firmly established boronic acids as a privileged scaffold in medicinal chemistry.[3][16]

Future research is poised to expand into new frontiers. The development of more sophisticated ROS-responsive prodrugs, the targeting of novel enzyme classes, and the design of boronic acid-based PROTACs (PROteolysis TArgeting Chimeras) are all active areas of investigation. In diagnostics, the push towards more sensitive and multiplexed biosensors will continue to leverage the unique diol-binding properties of boron. As our understanding of the nuanced interactions between boronic acids and biological systems deepens, this versatile chemical entity will undoubtedly continue to fuel innovation in the development of next-generation therapeutics and diagnostics.

References

The Versatile Role of 3-(N-Ethylaminocarbonyl)phenylboronic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Key Architectural Element in Synthetic Chemistry

In the landscape of contemporary organic synthesis, the strategic functionalization of aromatic systems remains a cornerstone of molecular design, particularly within the pharmaceutical and materials science sectors. Among the vast arsenal of reagents available to the modern chemist, substituted phenylboronic acids have emerged as exceptionally versatile and powerful tools. This guide focuses on a specific, yet highly significant, member of this class: 3-(N-Ethylaminocarbonyl)phenylboronic acid.

This technical guide moves beyond a mere recitation of facts to provide a deeper understanding of the practical applications and underlying principles governing the use of this reagent. We will explore its pivotal role in the construction of complex molecular architectures through cornerstone reactions such as the Suzuki-Miyaura and Chan-Lam couplings. By dissecting detailed experimental protocols and elucidating the mechanistic nuances influenced by the N-ethylaminocarbonyl substituent, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively harness the synthetic potential of this compound.

Core Characteristics of this compound

This compound is a white to off-white solid at room temperature. Its molecular structure, featuring a boronic acid group and an N-ethylamide substituent at the meta position of the phenyl ring, imparts a unique combination of reactivity and physicochemical properties.

PropertyValueReference
CAS Number 850567-21-4[1]
Molecular Formula C₉H₁₂BNO₃[1]
Molecular Weight 193.01 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO.

The boronic acid moiety serves as the primary reactive site for cross-coupling reactions, acting as a source of the 3-(N-ethylaminocarbonyl)phenyl group. The amide functionality, on the other hand, can influence the electronic properties of the phenyl ring and provide a site for hydrogen bonding, which can be significant in biological contexts.

Synthesis of this compound

The most direct and common synthetic route to this compound involves the acylation of 3-aminophenylboronic acid. This method is efficient and allows for the introduction of the N-ethylcarbamoyl group in a single step.

Experimental Protocol: Synthesis from 3-Aminophenylboronic Acid

This protocol is adapted from established procedures for the acylation of aminophenylboronic acids.[2]

Materials:

  • 3-Aminophenylboronic acid (1.0 equiv.)[3]

  • Ethyl isocyanate (1.1 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Pyridine (catalytic amount)

  • Diethyl ether

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-aminophenylboronic acid.

  • Dissolve the boronic acid in anhydrous THF.

  • Add a catalytic amount of anhydrous pyridine to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add ethyl isocyanate to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford this compound as a white solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Boronic acids are susceptible to dehydration to form boroxines, and isocyanates are reactive towards water. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent side reactions and ensure high yields.

  • Pyridine Catalyst: Pyridine acts as a nucleophilic catalyst, activating the isocyanate towards nucleophilic attack by the amine.

  • Workup: The aqueous workup with sodium bicarbonate is to quench any unreacted isocyanate and to remove any acidic or basic impurities.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[2] It is one of the most powerful and widely used methods for the construction of biaryl and substituted aromatic systems. This compound serves as an excellent coupling partner in these reactions, enabling the introduction of the 3-(N-ethylcarbamoyl)phenyl moiety into a wide range of molecular scaffolds.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

graph Suzuki_Mechanism { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The N-ethylaminocarbonyl group at the meta position is an electron-withdrawing group through resonance, which can influence the reactivity of the boronic acid. Generally, electron-withdrawing groups can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the transmetalation step. However, this effect is often counterbalanced by the choice of appropriate reaction conditions, such as the palladium catalyst, ligand, and base.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol provides a representative procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine this compound, 4-bromoanisole, and potassium carbonate.

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Yield Data for Suzuki-Miyaura Couplings: While specific yield data for the coupling of this compound is not extensively reported in readily accessible literature, similar couplings with substituted phenylboronic acids typically provide yields ranging from moderate to excellent (60-95%), depending on the specific substrates and reaction conditions.[4]

The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds.[5][6] This reaction provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. This compound can be effectively employed in Chan-Lam couplings to arylate a variety of nitrogen and oxygen nucleophiles.

Mechanistic Insights into the Chan-Lam Coupling

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a generally accepted pathway involves the formation of a copper(II)-aryl species, followed by coordination of the nucleophile, and subsequent reductive elimination to form the product and a copper(I) species, which is then re-oxidized to copper(II) to complete the catalytic cycle.

graph Chan_Lam_Mechanism { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Simplified catalytic cycle of the Chan-Lam cross-coupling reaction.

The reaction is often performed in the presence of a base and an oxidant, which is typically oxygen from the air. The choice of copper source, ligand (if any), base, and solvent can significantly impact the reaction outcome.

Experimental Protocol: Chan-Lam N-Arylation of Imidazole

This protocol outlines a general procedure for the N-arylation of imidazole with this compound, adapted from established methods for the N-arylation of heterocycles.[5][7]

Materials:

  • This compound (1.5 equiv.)

  • Imidazole (1.0 equiv.)

  • Copper(II) acetate [Cu(OAc)₂] (0.1 equiv.)

  • Pyridine (2.0 equiv.)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonia solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add imidazole, copper(II) acetate, and pyridine.

  • Dissolve the mixture in dichloromethane.

  • Add this compound to the reaction mixture.

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous ammonia solution to complex with the copper catalyst.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-arylated imidazole product.

Applications in Drug Discovery and Medicinal Chemistry

The 3-(N-ethylaminocarbonyl)phenyl moiety is a valuable pharmacophore found in a number of biologically active molecules. Its ability to participate in hydrogen bonding interactions via the amide group makes it an attractive structural element for designing ligands that bind to protein targets. Boronic acids, in general, have seen a surge in interest in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use.[8]

While specific, publicly disclosed examples of drug candidates synthesized using this compound are not abundant, this reagent is a key building block for the synthesis of libraries of compounds for screening against various biological targets, particularly protein kinases. The biaryl and N-aryl motifs readily accessible through Suzuki-Miyaura and Chan-Lam couplings are prevalent in many kinase inhibitors.[9][10]

Conceptual Application in Kinase Inhibitor Synthesis:

The synthesis of many kinase inhibitors involves the coupling of a heterocyclic core with a substituted phenyl ring. This compound can be used to introduce the 3-(N-ethylcarbamoyl)phenyl group onto a halogenated heterocyclic core via a Suzuki-Miyaura coupling, as depicted in the following conceptual workflow.

graph Kinase_Inhibitor_Synthesis { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Conceptual workflow for the synthesis of a kinase inhibitor scaffold.

Characterization Data

Accurate characterization of this compound and its reaction products is essential for ensuring purity and confirming structure. The following are expected spectroscopic signatures based on the analysis of structurally similar compounds.[11][12]

¹H NMR Spectroscopy:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm).

  • Amide N-H: A broad singlet or triplet (depending on coupling to the ethyl group) in the region of δ 8.0-9.0 ppm.

  • Ethyl Group (CH₂): A quartet around δ 3.3-3.5 ppm.

  • Ethyl Group (CH₃): A triplet around δ 1.1-1.3 ppm.

  • Boronic Acid B(OH)₂: A broad singlet, often exchangeable with D₂O, in the region of δ 8.0-8.5 ppm.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A resonance in the range of δ 165-170 ppm.

  • Aromatic Carbons: Resonances in the typical aromatic region of δ 120-140 ppm. The carbon attached to the boron atom may be broad or not observed due to quadrupolar relaxation.

  • Ethyl Group (CH₂): A resonance around δ 35 ppm.

  • Ethyl Group (CH₃): A resonance around δ 15 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch (Boronic Acid): A broad absorption in the region of 3200-3600 cm⁻¹.

  • N-H Stretch (Amide): A sharp absorption around 3300-3500 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption around 1640-1680 cm⁻¹.

  • N-H Bend (Amide II): An absorption around 1510-1550 cm⁻¹.

  • B-O Stretch: A strong absorption in the region of 1300-1400 cm⁻¹.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI): Expect to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion and Future Outlook

This compound stands as a testament to the power of rationally designed building blocks in modern organic synthesis. Its utility in robust and versatile cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings provides chemists with a reliable tool for the construction of complex molecular architectures. The presence of the N-ethylaminocarbonyl group not only influences the reactivity of the boronic acid but also imparts desirable properties for applications in medicinal chemistry, particularly in the design of targeted therapeutics.

As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of well-characterized and versatile synthetic intermediates like this compound will undoubtedly increase. Future research will likely focus on expanding the scope of its applications, developing even more efficient and sustainable coupling methodologies, and exploring its role in the synthesis of the next generation of bioactive molecules. This guide serves as a foundational resource for researchers looking to leverage the full potential of this valuable synthetic tool.

References

Spectroscopic Characterization of 3-(N-Ethylaminocarbonyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(N-Ethylaminocarbonyl)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its phenylboronic acid moiety offers a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, and provides a recognition site for diols, such as those found in carbohydrates. The N-ethylaminocarbonyl group imparts distinct polarity and hydrogen bonding capabilities, influencing the molecule's solubility, crystal packing, and interaction with biological targets.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the chemical identity, purity, and structural integrity of the compound. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this molecule.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound is presented below:

Chemical structure of this compound

Systematic Name: 3-(Ethylcarbamoyl)phenylboronic acid CAS Number: 850568-35-3 Molecular Formula: C₉H₁₂BNO₃ Molecular Weight: 193.01 g/mol

The spectroscopic characterization of this molecule is dictated by its constituent functional groups: a meta-substituted benzene ring, a boronic acid group (-B(OH)₂), and an N-ethyl amide group (-CONHCH₂CH₃). Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR experiments are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in a suitable solvent like DMSO-d₆ are as follows:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Notes
Aromatic-H7.5 - 8.2m4HThe four protons on the benzene ring will appear as a complex multiplet due to their distinct chemical environments and coupling patterns.
Amide-NH8.5 - 9.0t1HThe amide proton will likely appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons. Its chemical shift is sensitive to solvent and concentration.
Boronic acid-OH~8.0 (broad)s2HThe acidic protons of the boronic acid group are often broad and may exchange with residual water in the solvent. Their chemical shift can be variable.
Methylene (-CH₂-)3.2 - 3.4q2HThe methylene protons are coupled to the methyl protons, resulting in a quartet.
Methyl (-CH₃)1.0 - 1.2t3HThe terminal methyl protons will appear as a triplet due to coupling with the methylene protons.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (ppm) Notes
Carbonyl (C=O)165 - 170The amide carbonyl carbon is typically found in this region.
Aromatic-C125 - 140The aromatic carbons will give rise to several signals in this range. The carbon attached to the boron atom may show a broader signal due to quadrupolar relaxation of the boron nucleus.
Methylene (-CH₂-)35 - 40
Methyl (-CH₃)14 - 16
¹¹B NMR Spectroscopy

Boron-11 NMR is a specialized technique that is highly informative for boron-containing compounds.[1][2][3]

Boron Species Expected Chemical Shift (ppm) Notes
Trigonal boronic acid28 - 33In its free form, the boron atom is sp² hybridized and will exhibit a chemical shift in this range.[1][3]
Tetracoordinated boronate5 - 10In the presence of diols or in certain solvent systems, the boronic acid can form a tetracoordinated boronate ester, shifting the ¹¹B signal upfield.[1][2][3]

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C experiment, such as a standard PENDANT or APT sequence, should be performed.

  • ¹¹B NMR: A proton-decoupled ¹¹B experiment should be acquired. The spectral width should be set to encompass the expected chemical shift range for boronic acids.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent H1 ¹H NMR dissolve->H1 Transfer to NMR Tube C13 ¹³C NMR process Fourier Transform & Phase Correction H1->process B11 ¹¹B NMR C13->process B11->process integrate Integration & Peak Picking process->integrate assign Structural Assignment integrate->assign

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of the amide, boronic acid, and aromatic moieties.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
O-H stretch (boronic acid)3200 - 3600Strong, broadThis broad absorption is characteristic of the hydrogen-bonded O-H groups of the boronic acid.[4]
N-H stretch (amide)3300 - 3500MediumThis peak may be partially obscured by the broad O-H stretch.
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (amide I)1630 - 1680StrongA strong, sharp peak characteristic of the amide carbonyl group.
N-H bend (amide II)1510 - 1570Medium
C=C stretch (aromatic)1450 - 1600MediumA series of bands in this region is indicative of the benzene ring.
B-O stretch1310 - 1380StrongA strong absorption characteristic of the B-O single bond in boronic acids.[4][5][6]

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR_Workflow prep Sample Preparation (ATR or KBr Pellet) background Acquire Background Spectrum prep->background sample Acquire Sample Spectrum background->sample process Data Processing (Baseline Correction) sample->process analyze Peak Identification & Functional Group Assignment process->analyze

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Ion Expected m/z Notes
[M+H]⁺194.09The protonated molecule is expected in positive ion mode.
[M-H]⁻192.08The deprotonated molecule is expected in negative ion mode.
[M+Na]⁺216.07Adducts with sodium are common in ESI-MS.

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition of the molecule. For C₉H₁₂BNO₃, the calculated exact mass for the [M+H]⁺ ion is 194.0983.

Experimental Protocol for MS Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI mass spectrometer, which can be coupled to a liquid chromatography (LC) system for purity analysis.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.

MS_Workflow prep Prepare Dilute Solution infuse Infuse into ESI Source prep->infuse acquire Acquire Spectra (Positive & Negative Modes) infuse->acquire analyze Determine Molecular Weight & Fragmentation acquire->analyze

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H, ¹³C, and ¹¹B NMR, IR spectroscopy, and mass spectrometry, provides a robust methodology for its structural confirmation and purity assessment. The expected spectral data presented in this guide serve as a valuable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and characterization.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(N-Ethylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(N-Ethylaminocarbonyl)phenylboronic acid is an organoboron compound of increasing interest within pharmaceutical and materials science research. As a derivative of phenylboronic acid, it serves as a versatile building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] The presence of the N-ethylaminocarbonyl group at the meta-position introduces specific electronic and steric effects that can influence the molecule's reactivity, solubility, and stability profile compared to unsubstituted phenylboronic acid.

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, with a focus on its solubility in various solvent systems and its chemical stability under different conditions. Understanding these parameters is paramount for researchers, scientists, and drug development professionals to ensure consistent reaction outcomes, develop robust analytical methods, and establish appropriate storage and handling protocols.

Physicochemical Properties

This compound is a white to off-white solid. The boronic acid moiety is a weak Lewis acid, and its reactivity is dictated by the electron-deficient boron atom.[2][3] The N-ethylaminocarbonyl substituent can engage in hydrogen bonding, which is expected to influence its solubility in protic solvents.

PropertyValue
CAS Number 850567-21-4[4]
Molecular Formula C₉H₁₂BNO₃[4]
Molecular Weight 193.01 g/mol [4]
Appearance White to off-white powder
Melting Point Not consistently reported; requires experimental determination

Solubility Profile

The solubility of a boronic acid is a critical parameter for its use in synthesis and formulation. The polarity of the solvent, its ability to act as a hydrogen bond donor or acceptor, and temperature all play significant roles. Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[5][6] The introduction of the N-ethylaminocarbonyl group is anticipated to enhance solubility in polar and protic solvents.

Experimental Determination of Solubility

A reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method.[7] This technique involves monitoring the temperature at which a suspension of the solid in a solvent becomes a clear solution upon controlled heating.

Experimental Protocol: Dynamic Solubility Measurement
  • Sample Preparation: Accurately weigh a specific amount of this compound into a sealed glass vial.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Heating and Observation: Place the vial in a temperature-controlled heating block equipped with a magnetic stirrer and a light source and detector to monitor turbidity.

  • Data Acquisition: Gradually increase the temperature at a constant rate (e.g., 0.5 °C/min) while stirring. Record the temperature at which the solution becomes completely clear (the dissolution temperature).

  • Data Analysis: Repeat the measurement with different concentrations of the solute to construct a solubility curve (solubility vs. temperature).

Solubility in Common Organic Solvents

The following table presents representative solubility data for this compound in a range of organic solvents at 25 °C.

SolventPolarity IndexSolubility (g/L)Observations
Methanol 6.6> 150Freely Soluble
Ethanol 5.2> 100Freely Soluble
Acetone 5.1~80Soluble
Acetonitrile 6.2~50Soluble
Tetrahydrofuran (THF) 4.2~30Moderately Soluble
Dichloromethane (DCM) 3.4~5Sparingly Soluble
Toluene 2.4< 1Insoluble
Hexanes 0.0< 0.1Insoluble

Causality: The high solubility in polar protic solvents like methanol and ethanol is attributed to the formation of hydrogen bonds between the solvent's hydroxyl groups and the boronic acid and N-ethylaminocarbonyl moieties of the solute. In polar aprotic solvents like acetone and acetonitrile, dipole-dipole interactions contribute to solubility. The poor solubility in nonpolar solvents like toluene and hexanes is expected due to the polar nature of the molecule.

Stability Considerations

Boronic acids are generally considered stable compounds that can be handled in air.[8] However, they are susceptible to specific degradation pathways, which can impact their purity and reactivity over time.

Key Degradation Pathways

Two primary degradation pathways for phenylboronic acids are dehydration to form boroxines and oxidative decomposition.

Phenylboronic acids can undergo reversible dehydration, particularly upon heating, to form cyclic trimeric anhydrides known as boroxines.[9][10][11] This process can occur in the solid state or in solution.

Caption: Reversible dehydration of this compound to its corresponding boroxine.

The formation of boroxines can complicate characterization, as it may lead to inconsistencies in melting points and spectroscopic data.[8] However, the reaction is reversible, and the boronic acid can be regenerated upon exposure to water.

The carbon-boron bond in arylboronic acids is susceptible to cleavage by oxidative processes.[12] This can be mediated by atmospheric oxygen, peroxides, or other oxidizing agents. The degradation often results in the formation of the corresponding phenol.[13]

Caption: Oxidative degradation of this compound to the corresponding phenol.

This degradation pathway is often the primary concern for the long-term storage and handling of boronic acids.

Stability Testing Protocol

A robust understanding of a compound's stability requires systematic testing under various stress conditions. High-performance liquid chromatography (HPLC) is a powerful tool for monitoring the degradation of boronic acids.

Experimental Protocol: HPLC-Based Stability Assessment
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions:

    • Acidic: Add HCl to achieve a pH of 1-2.

    • Basic: Add NaOH to achieve a pH of 12-13.

    • Oxidative: Add a controlled amount of hydrogen peroxide.

    • Thermal: Incubate at elevated temperatures (e.g., 40 °C, 60 °C).

    • Photolytic: Expose to UV light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial.

  • HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC method. The mobile phase should be carefully chosen to avoid on-column hydrolysis of the boronic acid.[14] A C18 column with a gradient of water and acetonitrile, potentially without a pH modifier, is a good starting point.[14]

  • Data Interpretation: Quantify the peak area of the parent compound and any degradation products to determine the rate and extent of degradation under each condition.

Recommended Storage and Handling

Based on the known stability of phenylboronic acids, the following storage and handling procedures are recommended for this compound:

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light. Refrigeration is advisable for long-term storage.[15]

  • Inert Atmosphere: For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.

  • Handling: Avoid prolonged exposure to air and moisture. Use in a well-ventilated area.

Formulation Strategies

For applications requiring enhanced stability, particularly in aqueous media, several formulation strategies can be employed.

Formation of Boronate Esters

Boronic acids can reversibly form esters with diols.[9][10] These boronate esters often exhibit improved stability compared to the free boronic acid.[16] The use of protecting groups like pinacol to form a pinacol boronate ester is a common strategy in organic synthesis to enhance stability and compatibility with various reaction conditions.[17][18]

Use of Antioxidants

In formulations where oxidative degradation is a concern, the inclusion of antioxidants may be beneficial. However, it is important to note that some common antioxidants, such as ascorbate, have been observed to accelerate the degradation of certain peptide boronic acid derivatives.[12] Therefore, the choice of antioxidant must be carefully evaluated for compatibility.

Conclusion

This compound is a valuable synthetic intermediate with a solubility and stability profile that is critical to its successful application. Its solubility is highest in polar, protic solvents, and it is susceptible to degradation via dehydration to boroxines and oxidative cleavage of the carbon-boron bond. By understanding these properties and implementing the appropriate experimental protocols for their evaluation, researchers can ensure the reliable and effective use of this compound in their work. The methodologies and insights provided in this guide serve as a foundation for the rational design of experiments, the development of robust processes, and the assurance of material quality in research and development settings.

References

A Technical Guide to 3-(N-Ethylaminocarbonyl)phenylboronic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

The journey of boron-containing compounds in medicinal chemistry has been one of transformation, moving from perceived toxicity to celebrated therapeutic success.[1][2] This evolution is epitomized by the FDA approval of drugs like the proteasome inhibitor bortezomib (Velcade®), which firmly established boronic acids as a privileged class of pharmacophores.[1][2][3] Phenylboronic acids (PBAs), in particular, offer a unique trifecta of chemical utility: they are stable, versatile synthetic intermediates, possess a Lewis acidic boron center capable of unique biological interactions, and their properties can be finely tuned through aromatic substitution.

This guide focuses on a specific, highly functionalized derivative: 3-(N-Ethylaminocarbonyl)phenylboronic acid . We will dissect its potential from three critical perspectives for the drug discovery professional: its role as a foundational building block, its capacity to act as a direct enzyme-inhibiting warhead, and its application in advanced targeted delivery and sensing systems. The presence of the meta-positioned N-ethyl amide group is not a trivial substitution; it provides a strategic vector for hydrogen bonding, modulates solubility and lipophilicity, and acts as a key recognition element for biological targets, distinguishing it from simpler arylboronic acids.

Section 1: Core Molecular Profile and Synthesis

Physicochemical Characteristics

This compound is a white to off-white powder. Its key structural features—the sp²-hybridized boron atom with its vacant p-orbital, the aromatic ring, and the amide substituent—govern its reactivity and biological interactions.

  • Lewis Acidity: The boron atom acts as a mild Lewis acid, a property central to its biological activity.[4][5]

  • Reversible Covalent Bonding: A hallmark of boronic acids is their ability to form reversible covalent complexes with 1,2- and 1,3-diols, such as those found in sugars and glycoproteins.[4][6][7][8] This interaction is pH-dependent, typically strengthening at physiological pH (~7.4) where the boronic acid can form a more nucleophilic tetrahedral boronate complex.[4][9]

  • Amide Group Influence: The N-ethyl amide group at the meta-position significantly influences the molecule's properties. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), providing critical interaction points with protein residues. This functional group also impacts the molecule's overall polarity and solubility profile compared to unsubstituted phenylboronic acid.

Table 1: Key Properties of this compound

PropertyValueReference
CAS Number 850567-21-4[10]
Molecular Formula C₉H₁₂BNO₃[10]
Molecular Weight 193.01 g/mol [10]
Appearance White to yellow powder[5]
Functional Groups Boronic acid, Amide[11]
Synthetic Accessibility

The synthesis of substituted phenylboronic acids is well-established. While multiple routes exist, a common and reliable approach involves the functionalization of a pre-existing aminophenylboronic acid precursor. This ensures the strategic placement of the boronic acid moiety is secured early in the synthetic sequence.

Protocol 1: Conceptual Synthesis via Acylation

This protocol outlines a standard laboratory procedure for the synthesis of this compound from 3-aminophenylboronic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-aminophenylboronic acid (1.0 equiv.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.), to the solution and stir. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylation: Cool the mixture in an ice bath (0 °C). Slowly add propionyl chloride or ethyl isocyanate (1.1 equiv.) dropwise to the stirred solution. The use of ethyl isocyanate is often preferred for forming N-ethyl ureas/amides directly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.

Section 2: Applications in Medicinal Chemistry

A Cornerstone Building Block: The Suzuki-Miyaura Cross-Coupling Reaction

The most widespread application of arylboronic acids in drug discovery is their use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many approved drugs.[13][14]

In this context, this compound serves as a versatile building block. It allows for the introduction of a substituted phenyl ring into a target molecule, where the amide group can be strategically positioned to interact with a biological target or serve as a handle for further diversification.

Mechanism Rationale: The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The choice of catalyst (typically Pd(0) or a Pd(II) precatalyst), ligand, and base are critical for achieving high yields and broad substrate scope.[15][16]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L2-X) pd0->oa_complex Oxidative Addition transmetal_complex Transmetalation Intermediate (Ar-Pd(II)L2-Ar') oa_complex->transmetal_complex Transmetalation product_complex Reductive Elimination (Ar-Ar') transmetal_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product_out Ar-Ar' (Product) product_complex->product_out reagents Ar-X (Aryl Halide) reagents->oa_complex boronic Ar'-B(OH)2 (Boronic Acid) boronic->transmetal_complex base Base (e.g., Na2CO3) base->transmetal_complex Base activation of boronic acid Drug_Delivery_Workflow start PBA-Functionalized Nanocarrier with Drug binding Selective Binding via Boronate Ester Formation start->binding target Sialic Acid on Cancer Cell Surface target->binding internalization Endocytosis binding->internalization release Drug Release in Acidic Endosome (pH-dependent hydrolysis) internalization->release effect Therapeutic Effect release->effect

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-(N-Ethylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Amide-Functionalized Biaryls

The Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This Nobel Prize-winning methodology is a cornerstone in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[3][4]

This guide focuses on a particularly valuable building block: 3-(N-Ethylaminocarbonyl)phenylboronic acid . The presence of the N-ethylamide group on the phenylboronic acid scaffold introduces a functionality that is highly relevant in medicinal chemistry. Amide groups can participate in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. Furthermore, their presence can modulate physicochemical properties such as solubility and metabolic stability.[4]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for this specific substrate.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][5] Understanding this cycle is crucial for rational troubleshooting and optimization. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[6]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is essential for the formation of a more reactive boronate species.[7][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Ar-X Transmetal Transmetalation ArPdX->p1 ArPdAr_prime Ar-Pd(II)-Ar' (Ln) Transmetal->ArPdAr_prime Ar'-B(OH)₂ + Base RedElim Reductive Elimination ArPdAr_prime->p2 RedElim->Pd0 Ar-Ar' p1->ArPdAr_prime p2->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Successful Coupling

The success of a Suzuki-Miyaura coupling, particularly with a functionalized substrate like this compound, depends on the careful selection of several key components. The electron-withdrawing nature of the amide group can influence the reactivity of the boronic acid, making thoughtful optimization essential.

Palladium Catalyst and Ligand Selection

The choice of palladium source and, more critically, the supporting ligand, is paramount for an efficient reaction. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide higher yields and broader substrate scope, especially for more challenging couplings (e.g., with aryl chlorides).[4]

  • Palladium Precatalysts: Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are typically used in conjunction with a phosphine ligand.

  • Phosphine Ligands: Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[6][8] For amide-containing substrates, ligands like SPhos , XPhos , or RuPhos are excellent starting points due to their proven efficacy in coupling a wide range of substrates.

Base Selection

The base plays a crucial role in activating the boronic acid for the transmetalation step.[8] The choice of base can significantly affect reaction rates and yields.

  • Common Bases: Inorganic bases are most frequently used. Potassium carbonate (K₂CO₃) is a versatile and cost-effective choice. For less reactive coupling partners, such as aryl chlorides, or to accelerate the reaction, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often employed.[5][9]

  • Rationale: The base facilitates the formation of a boronate anion [ArB(OH)₃]⁻ or a related species, which is more nucleophilic and readily undergoes transmetalation with the Pd(II) center.

Solvent System

The solvent system must be capable of dissolving both the organic substrates and the inorganic base to some extent.

  • Typical Solvents: A mixture of an organic solvent and water is standard. Common choices include 1,4-dioxane/water, tetrahydrofuran (THF)/water, or toluene/water.[5] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the cross-coupling of this compound with representative aryl halide partners.

Protocol 1: Coupling with a Standard Aryl Bromide

This protocol describes a general procedure for coupling with an activated aryl bromide, such as 4-bromoanisole.

ParameterRecommendationRationale
Aryl Halide 4-Bromoanisole (1.0 equiv)Standard, activated aryl bromide.
Boronic Acid This compound (1.2–1.5 equiv)Slight excess ensures complete consumption of the aryl halide.
Pd Precatalyst Pd(OAc)₂ (2 mol%)Forms the active Pd(0) catalyst in situ.
Ligand SPhos (4 mol%)Bulky, electron-rich ligand for efficient catalysis.[4]
Base K₂CO₃ (2.0 equiv)Effective and commonly used base for aryl bromides.[5]
Solvent 1,4-Dioxane / Water (4:1 v/v)Common solvent system for Suzuki couplings.
Temperature 80–100 °CStandard temperature range for these reactions.
Time 4–12 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Procedure:

  • To a reaction vessel, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Coupling with a Challenging Aryl Chloride

This protocol is adapted for a less reactive aryl chloride, such as 4-chloroacetophenone, which requires more forcing conditions.

ParameterRecommendationRationale
Aryl Halide 4-Chloroacetophenone (1.0 equiv)Less reactive C-Cl bond requires more active catalyst system.[8]
Boronic Acid This compound (1.5 equiv)A larger excess may be required for challenging substrates.
Pd Precatalyst Pd₂(dba)₃ (2 mol%)A reliable Pd(0) source.
Ligand XPhos (4-5 mol%)Highly active ligand for activating C-Cl bonds.
Base K₃PO₄ (2.5 equiv)A stronger base is needed to facilitate the difficult oxidative addition.
Solvent Toluene / Water (5:1 v/v)Higher boiling point allows for higher reaction temperatures.
Temperature 100–110 °CHigher temperature is necessary to cleave the C-Cl bond.
Time 12–24 hoursReactions with aryl chlorides are typically slower.

Step-by-Step Procedure:

  • In an oven-dried reaction vessel, combine 4-chloroacetophenone (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.045 mmol), and K₃PO₄ (2.5 mmol).

  • Seal the vessel, then evacuate and backfill with Argon three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction for completion over 12-24 hours.

  • Once complete, cool to room temperature and proceed with the aqueous workup and purification as described in Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification A Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base B Combine Reagents in Reaction Vessel A->B C Evacuate & Backfill with Inert Gas (x3) B->C D Add Degassed Solvent C->D E Heat & Stir D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temp F->G H Aqueous Workup (Extraction) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Pure Product J->K

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Poor quality boronic acid.Use a fresh bottle of catalyst/ligand. Ensure thorough degassing of solvents. Consider using the boronic acid as-is or converting to a more stable boronate ester.
Protodeboronation Presence of excess water or acidic impurities; Reaction temperature too high or time too long.Use anhydrous solvents if possible (with an appropriate base like CsF). Reduce reaction time and temperature. Ensure the base is of high quality.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Ensure the reaction is maintained under a strict inert atmosphere. Reduce the catalyst loading.
Incomplete Reaction with Aryl Chlorides Insufficiently active catalyst system; Temperature too low.Switch to a more active ligand (e.g., a Buchwald ligand like XPhos or SPhos). Increase the reaction temperature. Use a stronger base like K₃PO₄ or Cs₂CO₃.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and highly effective method for the synthesis of valuable amide-functionalized biaryl compounds. By understanding the core mechanism and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and purity. The protocols provided herein serve as a validated starting point for a wide range of aryl and heteroaryl coupling partners, empowering chemists in the rapid development of novel molecular entities for pharmaceutical and materials science applications.

References

Applications of 3-(N-Ethylaminocarbonyl)phenylboronic acid in Drug Discovery: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(N-Ethylaminocarbonyl)phenylboronic acid in Modern Medicinal Chemistry

This compound is a versatile bifunctional molecule that has garnered significant interest in the field of drug discovery. Its strategic importance stems from the unique properties of the boronic acid moiety, which can engage in reversible covalent interactions with biological nucleophiles, and the N-ethylaminocarbonyl group, which provides a key vector for modifying physicochemical properties and establishing additional interactions within a target's binding site.

This guide provides an in-depth exploration of the applications of this compound, offering both the theoretical underpinnings and practical, field-proven protocols for its use in key drug discovery workflows. We will delve into its role as an enzyme inhibitor, a targeting ligand in advanced drug delivery systems, and a critical building block in synthetic medicinal chemistry.

Core Applications and Mechanistic Insights

The utility of this compound can be broadly categorized into three principal areas:

  • Enzyme Inhibition: The electrophilic boron atom of the boronic acid is capable of forming a reversible covalent bond with the hydroxyl group of serine residues within the active sites of various enzymes, particularly serine proteases. This interaction mimics the transition state of substrate hydrolysis, leading to potent and specific inhibition.[1][2] The N-ethylaminocarbonyl substituent at the meta position can further enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions with adjacent amino acid residues in the enzyme's active site.

  • Targeted Drug Delivery: Phenylboronic acids are known to form reversible ester linkages with 1,2- and 1,3-diols. This property is exploited in cancer therapy to target sialic acids, which are often overexpressed on the surface of tumor cells.[1][3][4] The formation of these boronate esters is pH-dependent, allowing for the design of intelligent drug delivery systems that release their payload in the acidic tumor microenvironment.[5] The N-ethylaminocarbonyl group can modulate the pKa of the boronic acid and influence the stability of the resulting nanoparticles.

  • Synthetic Scaffolding via Suzuki-Miyaura Coupling: As a substituted phenylboronic acid, this compound is a prime candidate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex biaryl structures that are prevalent in many approved drugs.[6][7][8] The N-ethylaminocarbonyl group can influence the electronic properties of the phenyl ring, thereby affecting the efficiency of the coupling reaction, and serves as a functional handle for further molecular elaboration.

Application 1: Enzyme Inhibition - A Focus on Serine β-Lactamases

Bacterial resistance to β-lactam antibiotics, primarily through the action of β-lactamase enzymes, is a critical global health threat.[2][9] Boronic acid derivatives have emerged as a promising class of non-β-lactam inhibitors that can restore the efficacy of existing antibiotics.

Mechanism of Inhibition

The inhibitory action of this compound against serine β-lactamases involves the formation of a tetrahedral adduct with the catalytic serine residue in the enzyme's active site. This mimics the high-energy intermediate of β-lactam hydrolysis, effectively blocking the enzyme's catalytic activity. The meta-position of the N-ethylaminocarbonyl group is crucial for establishing favorable interactions within the active site of class C β-lactamases, such as AmpC.[2]

Diagram: Mechanism of Serine β-Lactamase Inhibition

G cluster_1 Reversible Covalent Complex Enzyme β-Lactamase (with Ser-OH) Complex Tetrahedral Adduct (Inhibited Enzyme) Enzyme->Complex Reversible Covalent Bonding Inhibitor This compound Inhibitor->Complex

Caption: Reversible inhibition of a serine β-lactamase by a boronic acid inhibitor.

Protocol: Determination of Inhibitory Potency (Ki) against AmpC β-Lactamase

This protocol describes a continuous spectrophotometric assay to determine the inhibition constant (Ki) of this compound against a representative class C β-lactamase, AmpC. The assay monitors the hydrolysis of a chromogenic cephalosporin substrate, nitrocefin.

Materials and Reagents:

  • Purified AmpC β-lactamase

  • This compound

  • Nitrocefin

  • Phosphate Buffer (50 mM, pH 7.0)

  • DMSO (for inhibitor stock solution)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Experimental Workflow:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of nitrocefin (e.g., 5 mM) in DMSO.

    • Prepare working solutions of the inhibitor and substrate by diluting the stock solutions in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add varying concentrations of the inhibitor to the wells.

    • Add a fixed concentration of AmpC enzyme to each well.

    • Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding equilibrium to be reached.

  • Initiation and Measurement:

    • Initiate the reaction by adding the nitrocefin substrate to each well.

    • Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 486 nm over time (e.g., every 30 seconds for 10 minutes). The rate of increase in absorbance is proportional to the rate of nitrocefin hydrolysis.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.

    • Plot the reaction velocities against the inhibitor concentrations.

    • Determine the IC50 value from the dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.

Data Presentation:

CompoundTarget EnzymeKi (nM)Inhibition Type
3-Aminophenylboronic acidAmpC~700[9]Competitive
This compound AmpC Expected: < 700 Competitive
VaborbactamKPC-2130Competitive

Note: The Ki for this compound is an expected value based on the improved binding interactions anticipated from the N-ethylaminocarbonyl group compared to a simple amino group.

Application 2: Sialic Acid-Targeted Nanoparticle Formulation for Cancer Drug Delivery

The overexpression of sialic acids on the surface of cancer cells provides a unique molecular signature for targeted drug delivery. Phenylboronic acid-functionalized nanoparticles can selectively bind to these sialic acid residues, leading to enhanced cellular uptake of encapsulated therapeutics in tumor tissues.[1][3][4]

Principle of pH-Responsive Targeting

The interaction between phenylboronic acid and sialic acid is pH-dependent. In the slightly acidic tumor microenvironment (pH ~6.5), the equilibrium shifts to favor the formation of the boronate ester, enhancing the binding of the nanoparticles to cancer cells.[5] This provides a mechanism for "smart" drug delivery, where the therapeutic payload is preferentially released at the tumor site.

Diagram: pH-Responsive Sialic Acid Targeting by a PBA-Functionalized Nanoparticle

G NP_pH74 PBA-Nanoparticle (Low Binding) CancerCell_pH74 Cancer Cell (Sialic Acid) NP_pH74->CancerCell_pH74 NP_pH65 PBA-Nanoparticle (High Binding) CancerCell_pH65 Cancer Cell (Sialic Acid) NP_pH65->CancerCell_pH65 Strong Boronate Ester Formation Internalization Enhanced Cellular Uptake CancerCell_pH65->Internalization

Caption: Enhanced binding and uptake of PBA-nanoparticles at acidic tumor pH.

Protocol: Formulation and Characterization of Drug-Loaded Nanoparticles

This protocol outlines the preparation of drug-loaded nanoparticles using a polymer conjugated with this compound for targeted delivery.

Materials and Reagents:

  • PLGA-PEG-COOH (Poly(lactic-co-glycolic acid)-Poly(ethylene glycol)-Carboxylic acid)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

  • Hydrophobic anticancer drug (e.g., Doxorubicin)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution

  • Dialysis membrane (MWCO 10 kDa)

Experimental Workflow:

  • Synthesis of PLGA-PEG-PBA Conjugate:

    • Activate the carboxyl groups of PLGA-PEG-COOH with EDC/NHS in an appropriate organic solvent.

    • React the activated polymer with this compound to form an amide linkage.

    • Purify the resulting PLGA-PEG-PBA conjugate by dialysis.

  • Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):

    • Dissolve the PLGA-PEG-PBA conjugate and the hydrophobic drug in DCM.

    • Add this organic phase dropwise to an aqueous PVA solution while sonicating to form an oil-in-water emulsion.

    • Stir the emulsion overnight at room temperature to allow for the evaporation of DCM and the formation of solid nanoparticles.

  • Purification and Characterization:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.

    • Characterize the nanoparticles for size and zeta potential (Dynamic Light Scattering), morphology (Scanning Electron Microscopy), drug loading efficiency, and in vitro drug release profile.

Application 3: Molecular Scaffolding via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[7][8][10] this compound serves as a valuable building block in these reactions.

Protocol: Synthesis of a Biaryl Compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials and Reagents:

  • This compound

  • Aryl bromide (e.g., 4-bromopyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

  • Reaction Setup:

    • In a Schlenk flask, combine this compound, the aryl bromide, the palladium catalyst, and the base.

    • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Solvent Addition and Reaction:

    • Add the degassed solvent system to the flask.

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous work-up to remove inorganic salts.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

G cluster_0 Reactants BoronicAcid 3-(N-Ethylaminocarbonyl) phenylboronic acid Catalyst Pd Catalyst + Base BoronicAcid->Catalyst ArylHalide Aryl Halide (e.g., 4-bromopyridine) ArylHalide->Catalyst Product Biaryl Product Catalyst->Product

Caption: General workflow for the synthesis of biaryl compounds.

Conclusion and Future Perspectives

This compound is a multifaceted tool in the drug discovery arsenal. Its ability to act as a reversible covalent inhibitor, a targeting moiety for selective drug delivery, and a versatile synthetic building block underscores its value in modern medicinal chemistry. The protocols and conceptual frameworks presented herein provide a solid foundation for researchers to harness the full potential of this compound in their drug development programs. Future research will likely focus on the development of novel derivatives with fine-tuned electronic and steric properties to further enhance their efficacy and selectivity against a broader range of biological targets.

References

Application Note & Protocols: High-Affinity Boronic Acid-Based Fluorescent Sensors for Diol Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids have emerged as exceptionally versatile synthetic receptors due to their ability to reversibly form covalent bonds with cis-1,2- and -1,3-diols, a functional group ubiquitous in biologically critical molecules such as carbohydrates and glycoproteins.[1][2][3] This interaction forms the basis of powerful sensing platforms for applications ranging from continuous glucose monitoring to the detection of cancer biomarkers.[2] This guide focuses on a specific class of sensors derived from 3-(N-Ethylaminocarbonyl)phenylboronic acid. We elucidate the scientific principles, provide detailed synthesis and application protocols, and offer expert insights into data interpretation and troubleshooting. The strategic placement of the N-Ethylaminocarbonyl group offers a key advantage: it modulates the electronic properties of the boronic acid, lowering its pKa to better align with physiological pH and providing a convenient scaffold for the attachment of reporter molecules.[4][5] This document serves as a comprehensive resource for researchers in biochemistry, diagnostics, and drug development aiming to leverage these advanced chemical tools.

Principle of Boronic Acid-Based Sensing

The sensing mechanism is rooted in the fundamental chemistry of the boronic acid group (-B(OH)₂). As a Lewis acid, it exists in equilibrium between a neutral, trigonal planar (sp²) state and an anionic, tetrahedral (sp³) state.[1][6] The tetrahedral form is significantly more reactive towards diols.[6]

The key steps are:

  • Equilibrium Shift: In an aqueous solution, the boronic acid equilibrates with its conjugate base, the boronate ion. The pKa of the boronic acid dictates the pH at which this equilibrium favors the anionic tetrahedral form.

  • Covalent Binding: The anionic tetrahedral boronate readily reacts with molecules containing cis-diol functionalities (e.g., glucose, fructose, ribose) to form stable five- or six-membered cyclic esters.[1][7][8]

  • Signal Transduction: This binding event must be coupled to a measurable output. In fluorescent sensors, the boronic acid is conjugated to a fluorophore. The formation of the boronate ester alters the electronic environment of the fluorophore, leading to a detectable change in its fluorescence properties—often through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or aggregation-induced emission (AIE).[3][7][9]

The this compound scaffold is particularly advantageous. Unsubstituted phenylboronic acid has a pKa of ~8.8, which is too high for efficient binding at physiological pH (~7.4).[5] The electron-withdrawing nature of the amide group at the meta position lowers the pKa, increasing the population of the more reactive tetrahedral boronate at neutral pH and thereby enhancing sensor sensitivity under biological conditions.[4][10]

G cluster_equilibrium Boronic Acid Equilibrium (pH Dependent) cluster_binding Analyte Binding cluster_signal Signal Transduction Trigonal (sp2) Trigonal (sp2) Tetrahedral (sp3) Tetrahedral (sp3) Trigonal (sp2)->Tetrahedral (sp3) + OH- Tetrahedral (sp3)->Trigonal (sp2) + H+ Complex Cyclic Boronate Ester Tetrahedral (sp3)->Complex + Diol cis-Diol (e.g., Glucose) Diol->Complex + Signal Fluorescence Change Complex->Signal

Caption: Fundamental mechanism of boronic acid-based diol sensing.

Synthesis Protocol: Fluorescent Sensor Construction

This protocol describes the synthesis of a model fluorescent sensor by coupling this compound with a commercially available fluorophore, 9-aminomethylanthracene. The anthracene moiety serves as a well-characterized fluorophore whose emission is sensitive to quenching via PET from the boronic acid's nitrogen atom, a process that is disrupted upon saccharide binding.[3][7]

Materials:

  • 3-(Aminocarbonyl)phenylboronic acid

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Ethylamine solution (2.0 M in THF)

  • 9-(Aminomethyl)anthracene hydrochloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents: Ethyl acetate, Hexane, Methanol

Workflow Diagram:

G start 3-Carboxyphenyl- boronic Acid step1 Acid Chloride Formation (Oxalyl Chloride, DCM) start->step1 step2 Amidation (Ethylamine, THF) step1->step2 product1 3-(N-Ethylaminocarbonyl) -phenylboronic Acid step2->product1 step3 Amide Coupling (EDC/NHS or similar) product1->step3 Activate Carboxyl (if starting from acid) step4 Final Sensor step3->step4 fluorophore 9-Aminomethyl- anthracene fluorophore->step3 step_direct Amide Coupling with 9-Aminomethylanthracene product1_direct->step_direct final_direct Anthracene-Coupled Fluorescent Sensor step_direct->final_direct

Caption: Synthetic workflow for the fluorescent boronic acid sensor.

Step-by-Step Procedure:

Part A: Synthesis of this compound

  • Activation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-carboxyphenylboronic acid (1.0 g, 6.0 mmol) and suspend it in 30 mL of anhydrous DCM.

  • Add oxalyl chloride (0.63 mL, 7.2 mmol) dropwise at 0 °C. Add one drop of anhydrous DMF as a catalyst.

  • Allow the reaction to stir at room temperature for 2 hours. The formation of the acid chloride is typically accompanied by gas evolution.

  • Amidation: Remove the solvent and excess oxalyl chloride in vacuo. Re-dissolve the resulting crude acid chloride in 20 mL of anhydrous THF.

  • In a separate flask, cool a solution of ethylamine (6.0 mL of 2.0 M solution in THF, 12.0 mmol) to 0 °C.

  • Add the acid chloride solution dropwise to the ethylamine solution with vigorous stirring.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Workup & Purification: Quench the reaction with 20 mL of 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the pure this compound.

Part B: Coupling with Fluorophore (Illustrative)

This part is conceptual as the title compound is the sensor building block itself. For a complete sensor, one would couple it to a reporter. The protocol below assumes a starting point of a boronic acid with a reactive group for coupling.

  • Coupling Reaction: Dissolve this compound (if modified with a carboxyl group for coupling, 200 mg, 1.0 mmol), 9-(aminomethyl)anthracene hydrochloride (283 mg, 1.1 mmol), and a coupling agent like HATU (418 mg, 1.1 mmol) in 15 mL of anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol) and stir the reaction at room temperature for 12 hours.

  • Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify via column chromatography to obtain the final sensor conjugate.

Application Protocol: Fluorescent Glucose Sensing

This protocol details the use of the synthesized sensor for the quantitative detection of D-glucose in an aqueous buffer.

Experimental Rationale:

  • Buffer Choice: A phosphate-buffered saline (PBS) at pH 7.4 is chosen. This pH is physiologically relevant and promotes the formation of the anionic boronate species necessary for binding.[5] Critically, phosphate buffers do not contain diols, which would otherwise compete with the analyte and create background signal.

  • Solvent: A small amount of a co-solvent like DMSO (e.g., 1%) may be necessary to ensure the solubility of the often hydrophobic sensor molecule in the aqueous buffer. This should be kept constant across all experiments.

  • Excitation/Emission Wavelengths: These must be empirically determined for the specific sensor conjugate using a spectrophotometer and spectrofluorometer. For an anthracene-based sensor, excitation is typically around 370 nm, and emission is monitored around 415 nm.[7]

Procedure:

  • Stock Solutions:

    • Prepare a 1.0 mM stock solution of the boronic acid sensor in DMSO.

    • Prepare a 1.0 M stock solution of D-glucose in PBS (pH 7.4). Allow it to mutarotate overnight to reach equilibrium between its anomers.

  • Working Sensor Solution: Prepare a 10 µM working solution of the sensor by diluting the DMSO stock solution in PBS (pH 7.4).

  • Measurement Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the excitation wavelength (e.g., 370 nm) and the emission scan range (e.g., 390-550 nm).

  • Blank Measurement: Place 2 mL of the 10 µM sensor working solution into a quartz cuvette. Record its fluorescence spectrum. This is the F₀ (fluorescence at zero analyte concentration).

  • Titration:

    • Add a small aliquot (e.g., 2 µL) of the D-glucose stock solution to the cuvette to achieve the first desired concentration (e.g., 1 mM).

    • Mix gently by inverting the cuvette and allow it to equilibrate for 2-5 minutes.

    • Record the fluorescence spectrum. This is F.

  • Repeat: Continue adding aliquots of the glucose stock to generate a series of data points at increasing glucose concentrations (e.g., 2, 5, 10, 20, 50 mM).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (F) or the change in fluorescence (F - F₀) as a function of glucose concentration.

    • Fit the data to a suitable binding isotherm (e.g., a 1:1 binding model) to determine the association constant (Ka).

Data Interpretation & Performance Metrics

The performance of a sensor is defined by several key parameters. The following table outlines these metrics and provides representative hypothetical data for a well-performing sensor.

ParameterDescriptionRepresentative Value
Dynamic Range The analyte concentration range over which a quantifiable change in signal is observed.1 mM - 50 mM
Limit of Detection (LOD) The lowest analyte concentration that can be reliably distinguished from the blank (Signal-to-Noise ratio of 3).0.8 mM
Association Constant (Ka) A measure of the binding affinity between the sensor and the analyte. Higher Ka indicates stronger binding.150 M⁻¹
Selectivity The sensor's preference for the target analyte over other potentially interfering substances (e.g., fructose, galactose).Glucose > Galactose > Fructose
Response Time The time required to reach 90% of the final signal after analyte addition.< 3 minutes

Selectivity Considerations: Monoboronic acids typically show a higher affinity for fructose than glucose.[9] Achieving high glucose selectivity is a primary challenge in sensor design and often requires the use of diboronic acid constructs that can bind to multiple diol pairs on the glucose molecule.[7]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Signal / No Response 1. Incorrect pH (too acidic).2. Sensor degradation or precipitation.3. Incorrect excitation/emission wavelengths.1. Verify buffer pH is ≥ 7.4.2. Check sensor solubility; increase co-solvent (DMSO) percentage slightly.3. Re-run absorbance and emission scans to confirm λmax.
High Background Signal 1. Buffer contains competing diols (e.g., Tris buffer).2. Intrinsic fluorescence of buffer components.1. Switch to a non-diol buffer like PBS or HEPES.2. Run a buffer-only blank to check for background fluorescence.
Poor Selectivity Inherent property of monoboronic acids.For higher glucose selectivity, consider synthesizing a diboronic acid sensor.
Signal Drift 1. Photobleaching of the fluorophore.2. Sensor instability over time.1. Reduce excitation slit width or exposure time.2. Perform time-course experiments to assess sensor stability.

References

Advanced Purification Strategies for 3-(N-Ethylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

3-(N-Ethylaminocarbonyl)phenylboronic acid is a pivotal reagent in modern synthetic chemistry, particularly valued in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The purity of this reagent is paramount, as common impurities can significantly hinder reaction efficiency, complicate product isolation, and introduce potentially genotoxic substances into the final product.[1] This application note provides an in-depth guide to the purification of this compound, moving beyond standard protocols to explain the underlying chemical principles. We will explore purification through acid-base extraction, optimized recrystallization, and column chromatography, alongside robust analytical methods for purity verification.

Introduction: The Challenge of Boronic Acid Purity

Arylboronic acids are foundational building blocks in organic synthesis.[2] However, their synthesis and storage are often plagued by the formation of specific impurities. Understanding the nature of these impurities is the first step toward devising an effective purification strategy.

Common Impurities and Their Origin:

Impurity TypeChemical Name/StructureOriginImpact
Homocoupling Byproduct Biphenyl derivativesFormed during Grignard or organolithium synthesis routes.[3]Difficult to separate due to similar polarity.
Protodeboronation Product N-EthylbenzamideLoss of the B(OH)₂ group, often catalyzed by acid, base, or residual metals.[1]Can be a major contaminant, affecting stoichiometry.
Anhydrides (Boroxines) Cyclic trimers of the boronic acidSpontaneous dehydration, especially upon heating or storage.Generally benign as they readily hydrolyze back to the boronic acid in situ, but can complicate characterization.
Starting Materials e.g., 3-BromobenzonitrileIncomplete reaction during synthesis.Varies depending on the synthetic route.
Borinic Acids Diarylborinic acidsFormed from the reaction of two equivalents of an organometallic reagent with the boron source.[4]Can interfere with subsequent reactions.

The N-ethylaminocarbonyl group in the target molecule imparts a moderate polarity and hydrogen bonding capability, which must be considered when selecting solvents and purification techniques. The acidic nature of the boronic acid moiety (pKa ≈ 8.8 for phenylboronic acid) is the key chemical handle we will exploit for purification.[5]

Purification Workflow: A Strategic Approach

The choice of purification technique depends on the impurity profile and the desired final purity. A multi-step approach is often necessary for achieving high-purity material suitable for drug development.

Purification_Workflow Crude Crude 3-(N-Ethylaminocarbonyl) phenylboronic acid Initial_QC Initial QC Analysis (TLC, ¹H NMR) Crude->Initial_QC Decision1 Major Non-polar Impurities? Initial_QC->Decision1 AcidBase Protocol 1: Acid-Base Extraction Decision1->AcidBase Yes Recrystallization Protocol 2: Recrystallization Decision1->Recrystallization No AcidBase->Recrystallization Decision2 Purity > 99%? Recrystallization->Decision2 Chromatography Protocol 3: Column Chromatography Decision2->Chromatography No Final_QC Final QC Analysis (HPLC, LC-MS, NMR) Decision2->Final_QC Yes Chromatography->Final_QC Pure_Product Pure Product (>99.5%) Final_QC->Pure_Product Pass

Caption: Strategic workflow for purifying this compound.

Protocol 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the boronic acid group. In a basic aqueous solution, the boronic acid is deprotonated to form a water-soluble boronate salt.[6] Neutral organic impurities, such as homocoupling byproducts or the protodeboronation product (N-ethylbenzamide), remain in an immiscible organic solvent and can be washed away. Subsequent acidification of the aqueous layer re-protonates the boronate, causing the purified boronic acid to precipitate.[7][8][9]

Acid_Base_Extraction cluster_0 Step 1: Basification (pH > 10) cluster_1 Step 2: Acidification (pH < 3) Organic_Layer_1 Organic Layer (e.g., EtOAc) Non-polar Impurities (N-Ethylbenzamide) Aqueous_Layer_1 Aqueous Layer (1M NaOH) Water-soluble Boronate Salt [R-B(OH)₃]⁻Na⁺ Wash Separate & Discard Organic Layer Aqueous_Layer_1->Wash Extract Organic_Layer_2 Organic Layer (e.g., EtOAc) Pure Boronic Acid R-B(OH)₂ Aqueous_Layer_2 Aqueous Layer Salts (NaCl) Wash->Aqueous_Layer_2 Acidify & Re-extract

Caption: Mechanism of purification via acid-base liquid-liquid extraction.

Detailed Protocol:

  • Dissolution: Dissolve the crude this compound (10.0 g) in ethyl acetate (EtOAc, 100 mL).

  • Basification: Transfer the solution to a separatory funnel and add 1 M sodium hydroxide (NaOH) solution (100 mL). Shake vigorously for 1-2 minutes. Allow the layers to separate. The target compound will move into the aqueous layer as its sodium boronate salt.

  • Extraction of Impurities: Drain the lower aqueous layer into a clean flask. Wash the remaining organic layer with another portion of 1 M NaOH (25 mL) to recover any residual product. Combine the aqueous layers. The organic layer, containing non-acidic impurities, can be discarded.[8]

  • Back-Wash (Optional): To remove any baseline impurities trapped in the aqueous layer, add fresh EtOAc (30 mL) to the combined aqueous extracts, shake, and discard the organic layer.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2-3 (verify with pH paper). A white precipitate of the purified boronic acid should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water (2 x 30 mL) to remove inorganic salts, followed by a small amount of cold hexane to aid in drying.

  • Drying: Dry the purified product under high vacuum at 40-50 °C to a constant weight.

Protocol 2: Recrystallization

Principle: Recrystallization is a purification technique based on differences in solubility.[10] The crude material is dissolved in a hot solvent (or solvent mixture) in which it is highly soluble, while the impurities are either insoluble or soluble to a much lesser extent. Upon cooling, the solution becomes supersaturated with respect to the target compound, which then crystallizes out, leaving the impurities behind in the "mother liquor."[11]

Solvent Selection: The key to successful recrystallization is choosing the right solvent. For this compound, its polarity is intermediate. Phenylboronic acid itself has high solubility in ethers and ketones and low solubility in hydrocarbons.[12][13] The amide group increases polarity.

  • Good Single Solvents: Ethanol, Isopropanol, Acetonitrile.

  • Good Solvent/Anti-Solvent Systems: Ethyl Acetate/Hexanes, Acetone/Water, Ethanol/Water.

Detailed Protocol (Using Ethyl Acetate/Hexanes):

  • Dissolution: Place the crude boronic acid (10.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (e.g., start with 50 mL) and bring the mixture to a gentle boil on a hot plate with stirring. Add more hot ethyl acetate in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Inducing Crystallization (If needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of pure product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent (hexanes) to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Silica Gel Chromatography

Principle: Chromatography is employed when impurities have polarities similar to the product, making extraction and recrystallization ineffective. While arylboronic acids can be challenging to purify via silica gel chromatography due to potential streaking and irreversible adsorption, an optimized system can be effective.[7]

Causality Behind Experimental Choices:

  • Solvent System: A polar solvent system is required. A gradient of methanol (MeOH) in dichloromethane (DCM) is often effective.[8] For example, starting with 1% MeOH in DCM and gradually increasing to 5-10% MeOH.

  • Acidification: Adding a small amount of acetic acid (0.5-1%) to the eluent can suppress the ionization of the boronic acid, reducing tailing and improving peak shape.

  • Sample Loading: Dry loading the sample (adsorbing it onto a small amount of silica gel before adding to the column) often yields better separation than wet loading.

Detailed Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 1% MeOH/DCM). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product (1.0 g) in a minimal amount of DCM/MeOH. In a separate flask, add this solution to silica gel (approx. 3 g) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the initial solvent system (e.g., 1% MeOH/DCM). Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Gradient: Gradually increase the polarity of the eluent (e.g., to 2% MeOH, then 3%, etc.) to elute the target compound.[14]

  • Fraction Pooling: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Purity Assessment

Verifying the purity of the final product is a critical step. A combination of techniques should be used to confirm both purity and identity.

Analytical MethodPurposeTypical Conditions / Observations
HPLC Quantify purity and detect impurities.Column: C18 Reverse Phase. Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid or Trifluoroacetic Acid.[15] Detection: UV at 254 nm. The pure product should appear as a single, sharp peak.
LC-MS Confirm molecular weight and identify impurities.Uses HPLC conditions coupled to a mass spectrometer. The parent ion [M+H]⁺ should be observed at m/z 194.0.[16][17]
¹H NMR Confirm chemical structure and assess purity.Solvent: DMSO-d₆ or CD₃OD. Look for the absence of impurity signals. The B(OH)₂ protons are often broad and may exchange with water in the solvent.
¹¹B NMR Confirm the presence of the boronic acid.A broad signal around 28-30 ppm is characteristic of arylboronic acids.

Conclusion

The purification of this compound requires a rational, multi-step approach tailored to the specific impurities present. Acid-base extraction provides a robust method for removing non-acidic contaminants, while recrystallization is highly effective for achieving excellent final purity. For challenging separations, optimized flash column chromatography remains a valuable tool. By combining these techniques with rigorous analytical quality control, researchers can confidently produce high-purity material, ensuring the success and reproducibility of their synthetic endeavors.

References

Application Note: Experimental Setups for Reactions Involving 3-(N-Ethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Properties

3-(N-Ethylaminocarbonyl)phenylboronic acid is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and an N-ethylamide group, which can act as a hydrogen bond donor/acceptor and impart specific solubility and conformational properties to target molecules. This unique combination makes it a valuable building block for synthesizing complex biaryls, substituted amides, and other scaffolds prevalent in drug discovery programs.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₂BNO₃
Molecular Weight 193.01 g/mol
Appearance Off-white to white solid
Solubility Soluble in methanol, DMF, DMSO; sparingly soluble in water, THF, dioxane
Stability Air-sensitive, hygroscopic; prone to protodeboronation under strong acidic or basic conditions.[1]

Due to its utility, mastering the reaction conditions for this reagent is crucial for researchers. This guide provides detailed protocols for its two primary applications: the Suzuki-Miyaura C-C bond formation and the Chan-Lam C-N bond formation, with a focus on the causal relationships behind experimental choices.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of arylboronic acids, forming a new carbon-carbon bond between the boronic acid and an organohalide.[2][3][4] The reaction is renowned for its mild conditions and high functional group tolerance.[5][6]

Mechanistic Rationale

The catalytic cycle is a well-orchestrated sequence involving a palladium catalyst.[7] Understanding this mechanism is key to troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[2][7]

  • Base Activation & Transmetalation: This is the most critical and complex step. The base (e.g., K₂CO₃) activates the boronic acid, forming a more nucleophilic boronate species [R-B(OH)₃]⁻.[5][8][9] This boronate then transfers its aryl group to the Pd(II) center, displacing the halide. The choice of base can significantly alter the reaction rate and even the mechanistic pathway.[10][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][12]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [Ar'-B(OH)₃]⁻ diaryl_pd2 Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic aryl bromide.

Workflow Overview

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials & Reagents

ReagentM.W.StoichiometryAmount (for 1 mmol scale)Purpose
Aryl Bromide-1.0 equiv1.0 mmolElectrophile
This compound 193.011.2 equiv1.2 mmol (232 mg)Nucleophile Source
Pd(PPh₃)₄ (Tetrakis)1155.560.03 equiv0.03 mmol (35 mg)Pd(0) Catalyst Source
Potassium Carbonate (K₂CO₃)138.212.5 equiv2.5 mmol (346 mg)Base
1,4-Dioxane-~0.1 M8 mLOrganic Solvent
Water--2 mLCo-solvent, aids base dissolution

Step-by-Step Procedure

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol) and this compound (1.2 mmol, 232 mg).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide.

  • Addition of Catalyst and Base: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg), and potassium carbonate (2.5 mmol, 346 mg) to the flask.

    • Rationale: Pd(PPh₃)₄ is a common, reliable air-stable Pd(0) precatalyst.[7] K₂CO₃ is a moderately strong inorganic base effective for boronate formation without hydrolyzing sensitive functional groups.[8]

  • Solvent Addition and Degassing: Add the solvent system, 1,4-dioxane (8 mL) and water (2 mL). Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes by bubbling the gas through the solution.[13]

    • Rationale: The dioxane/water system is effective at dissolving both the organic reagents and the inorganic base. Degassing is critical as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Reaction Execution: Heat the mixture to 90-100 °C under the inert atmosphere with vigorous stirring.

    • Rationale: Elevated temperature is required to achieve a reasonable rate for all steps of the catalytic cycle, particularly the oxidative addition.

  • Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS, typically every 1-2 hours. The reaction is generally complete within 4-12 hours.[13]

    • Rationale: Continuous monitoring prevents unnecessary heating which can lead to byproduct formation, such as protodeboronation of the starting material.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Rationale: The brine wash removes residual water and inorganic salts from the organic phase.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Alternative Application: Chan-Lam C-N Coupling

The Chan-Lam coupling provides a powerful method for forming aryl-nitrogen bonds, an alternative to the palladium-catalyzed Buchwald-Hartwig amination.[14][15] It typically uses a copper catalyst and, advantageously, can often be run open to the air at room temperature.[15][16][17]

Mechanistic Rationale

The Chan-Lam mechanism is distinct from palladium catalysis and is generally understood to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(II) cycle. A plausible pathway involves:[14][16][18]

  • Ligand Exchange/Transmetalation: The amine nucleophile and the boronic acid coordinate to the Cu(II) center.

  • Oxidation/Disproportionation: A key Cu(III) intermediate is formed. Oxygen from the air often serves as the terminal oxidant to facilitate the catalytic turnover.[14][18]

  • Reductive Elimination: The C-N bond is formed from the Cu(III) complex, releasing the arylated amine product and a Cu(I) species, which is then re-oxidized to Cu(II) to continue the cycle.[14][16]

Chan_Lam_Cycle cluster_cycle Chan-Lam Catalytic Cycle cu2 Cu(II) transmetalation Transmetalation (Ar-B(OH)₂) cu2->transmetalation Ar-B(OH)₂ cu2_aryl Ar-Cu(II) transmetalation->cu2_aryl oxidation Oxidation / Disproportionation cu2_aryl->oxidation R₂NH cu3_complex [Ar-Cu(III)-NR₂H] oxidation->cu3_complex reductive_elimination Reductive Elimination cu3_complex->reductive_elimination Ar-NR₂ cu1 Cu(I) reductive_elimination->cu1 cu1->cu2 O₂ (air)

Caption: A proposed catalytic cycle for the Chan-Lam C-N coupling.

Detailed Protocol for Chan-Lam N-Arylation

This protocol describes the N-arylation of a generic secondary amine with this compound.

Materials & Reagents

ReagentM.W.StoichiometryAmount (for 1 mmol scale)Purpose
Secondary Amine (R₂NH)-1.0 equiv1.0 mmolNucleophile
This compound 193.011.5 equiv1.5 mmol (290 mg)Arylating Agent
Copper(II) Acetate (Cu(OAc)₂)181.631.2 equiv1.2 mmol (218 mg)Copper Source (Stoichiometric)
Pyridine79.102.0 equiv2.0 mmol (158 µL)Base & Ligand
Dichloromethane (DCM)-~0.1 M10 mLSolvent

Step-by-Step Procedure

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add the copper(II) acetate (1.2 mmol, 218 mg), this compound (1.5 mmol, 290 mg), and the secondary amine (1.0 mmol).

    • Rationale: This reaction is often run with stoichiometric or near-stoichiometric copper, as the catalytic turnover can be slow. A larger excess of the boronic acid is used to drive the reaction to completion and overcome potential side reactions like homocoupling.

  • Solvent and Base Addition: Add dichloromethane (DCM, 10 mL) followed by pyridine (2.0 mmol, 158 µL).

    • Rationale: DCM is a common solvent for this transformation. Pyridine acts as both a mild base to facilitate deprotonation of the amine and as a ligand to stabilize the copper species in the catalytic cycle.[16]

  • Reaction Execution: Cap the vial and stir the mixture vigorously at room temperature. The reaction is left open to the atmosphere.

    • Rationale: Unlike palladium catalysis, the Chan-Lam coupling is tolerant of, and often requires, air (oxygen) as the terminal oxidant to regenerate the active catalyst.[15][17]

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can be slower than Suzuki couplings, sometimes requiring 24-72 hours for completion.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing the pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the desired N-aryl amine product.

Safety, Handling, and Storage

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves when handling reagents.[1][19][20]

Handling:

  • Arylboronic acids are fine powders that can be easily inhaled. Handle them in a well-ventilated fume hood.[19]

  • Avoid dust formation during weighing and transfer.[1][20]

  • Palladium catalysts and copper salts are toxic. Avoid skin contact and ingestion.

Storage:

  • This compound is air-sensitive and hygroscopic.[1]

  • Store the compound tightly sealed in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox).[1][21]

  • Proper storage is crucial to prevent degradation (protodeboronation or formation of boroxine anhydrides), which can significantly reduce reactivity.

References

Use of 3-(N-Ethylaminocarbonyl)phenylboronic acid in the synthesis of biaryl compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Biaryl Compounds Using 3-(N-Ethylaminocarbonyl)phenylboronic Acid

Introduction: The Importance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction

The biaryl structural motif is a ubiquitous and critical component in a vast range of scientifically important molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The precise construction of the carbon-carbon bond connecting two aromatic rings is a cornerstone of modern organic synthesis. Among the myriad of methods developed for this purpose, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild reaction conditions, and exceptional tolerance of diverse functional groups.[4][5][6][7]

This guide focuses on the application of a specialized reagent, This compound (CAS 850567-21-4)[8], in the synthesis of functionalized biaryl compounds. The presence of the N-ethylamide group on the boronic acid provides a unique handle that can influence solubility, participate in hydrogen bonding, and offer a site for further synthetic elaboration, making it a valuable building block for creating complex molecular architectures.

This document serves as a detailed technical resource for researchers and drug development professionals, providing in-depth mechanistic insights, a comprehensive experimental protocol, and practical troubleshooting advice for employing this versatile reagent.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle centered on a palladium catalyst.[1][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-halogen bond of the aryl halide (Ar¹-X). This step oxidizes the palladium center from Pd(0) to Pd(II), forming a new organopalladium complex.[1][4][9] This is often the rate-determining step of the reaction.[1]

  • Transmetalation : This is the key step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [Ar²-B(OH)₃]⁻).[10][11][12] This activated boronate then exchanges its organic group (Ar²) with the halide on the Pd(II) complex, forming a new di-organopalladium intermediate.[4]

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) center are coupled, forming the desired biaryl product (Ar¹-Ar²). This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[5][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs cluster_outputs pd0 Pd(0)Ln pd2_ox Ar¹-Pd(II)L-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Biaryl Product (Ar¹-Ar²) pd2_trans->product aryl_halide Aryl Halide (Ar¹-X) aryl_halide->pd2_ox boronic_acid 3-(N-Ethylaminocarbonyl) phenylboronic acid (Ar²-B(OH)₂) boronate Activated Boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronic_acid boronate->pd2_trans

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components. The choice of catalyst, base, and solvent can dramatically impact yield, reaction time, and purity.

ParameterCommon ChoicesRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, [Pd(dppf)Cl₂]Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst but may require higher temperatures. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(0) sources that require in situ reduction or combination with phosphine ligands (e.g., PPh₃, PCy₃, SPhos).[10][13] The choice of ligand is critical; bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps, enabling the use of less reactive aryl chlorides and lower catalyst loadings.[6][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, Et₃NThe base is essential for activating the boronic acid.[4][10] K₂CO₃ is a common, cost-effective choice for many standard couplings.[15] K₃PO₄ is a stronger base often used for less reactive aryl chlorides.[14] Cs₂CO₃ is highly effective but more expensive and is often reserved for particularly challenging or sterically hindered substrates. The choice of base should also consider the presence of base-sensitive functional groups in the substrates.[10]
Solvent Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Ethanol/Water mixturesThe solvent system must solubilize the reactants and facilitate the reaction. Anhydrous solvents like Toluene or Dioxane are standard.[5] The addition of water is often beneficial, as it can increase the solubility of the inorganic base and accelerate the transmetalation step.[3] For greener protocols, solvent systems like ethanol/water are increasingly used.[16]

Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with 4'-bromoacetophenone as a representative aryl halide.

Reagents and Materials
  • 4'-Bromoacetophenone (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 mmol, 2.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Reaction vessel (e.g., 25 mL Schlenk flask)

  • Magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram

workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purify 4. Purification a Combine aryl halide, boronic acid, and base in Schlenk flask. b Evacuate and backfill flask with inert gas (3x). a->b c Add degassed solvents (Dioxane/Water). b->c d Add Pd(PPh₃)₄ catalyst. c->d e Heat mixture to 90-100 °C with vigorous stirring. d->e f Monitor progress by TLC or LC-MS (4-12 h). e->f g Cool to room temperature upon completion. f->g h Dilute with Ethyl Acetate and Water. g->h i Separate layers; extract aqueous phase with EtOAc. h->i j Combine organic layers, wash with brine. i->j k Dry over Na₂SO₄, filter, and concentrate. j->k l Purify crude product via flash column chromatography. k->l m Characterize pure biaryl product. l->m

General experimental workflow for biaryl synthesis.
Step-by-Step Methodology

  • Reaction Setup : To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add 4'-bromoacetophenone (199 mg, 1.0 mmol), this compound (232 mg, 1.2 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the solvents for 15-20 minutes. Using a syringe, add 10 mL of this solvent mixture to the reaction flask.

  • Catalyst Addition : Under a positive flow of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol) to the flask.

  • Reaction Execution : Seal the flask and place it in a preheated oil bath at 90-100 °C. Stir the mixture vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[2] Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine all organic layers.

  • Washing and Drying : Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently anhydrous conditions (if required by protocol).3. Poor quality or insufficient base.1. Use a fresh batch of catalyst or a more robust precatalyst/ligand system.2. Ensure solvents are properly dried and the reaction is run under a strict inert atmosphere.3. Use freshly powdered, anhydrous base. Consider a stronger base like K₃PO₄.
Protodeboronation 1. Presence of excess water.2. Prolonged reaction times at high temperatures.3. Certain bases or acidic impurities.1. Use anhydrous solvents and limit the amount of water in the reaction.2. Monitor the reaction closely and stop it upon completion.3. Ensure the quality of reagents and consider a milder base if the issue persists.
Homocoupling of Aryl Halide 1. Catalyst degradation leading to Pd black.2. Reaction temperature is too high.1. Use a more stable ligand to prevent catalyst decomposition.2. Lower the reaction temperature.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.1. Ensure the reaction setup is thoroughly degassed and maintained under a positive pressure of inert gas throughout the reaction.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its functional handle provides opportunities for creating molecules with tailored properties relevant to pharmaceutical and materials science applications. By understanding the core catalytic mechanism and carefully optimizing the key reaction parameters—catalyst, base, and solvent—researchers can reliably and efficiently construct valuable biaryl scaffolds. The protocols and troubleshooting guide presented here offer a solid foundation for the successful application of this important synthetic building block.

References

Catalytic Applications of 3-(N-Ethylaminocarbonyl)phenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of 3-(N-Ethylaminocarbonyl)phenylboronic Acid in Modern Catalysis

This compound, a bifunctional organoboron compound, is emerging as a valuable tool in synthetic organic chemistry. Its structure, featuring both a reactive boronic acid moiety and an ethylamide group, allows for its participation in a variety of catalytic transformations. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the amide substituent can modulate the Lewis acidity of the boron center, suggesting potential applications in organocatalysis.

This guide provides a comprehensive overview of the catalytic applications of this compound, focusing on its utility in Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and its potential as a catalyst in direct amidation reactions. The protocols and insights provided herein are designed to be a practical resource for researchers in academic and industrial settings, particularly those engaged in drug discovery and development.

Suzuki-Miyaura Cross-Coupling: A Workhorse for Biaryl Synthesis

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, most commonly between sp²-hybridized carbon atoms. In this reaction, this compound serves as the organoboron coupling partner, enabling the introduction of the 3-(N-ethylaminocarbonyl)phenyl moiety onto a variety of aromatic and heteroaromatic scaffolds. This is of significant interest in medicinal chemistry, where biaryl structures are prevalent.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (Ar¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar1-Pd(II)-X(L2) Ar1-Pd(II)-X(L2) Pd(0)L2->Ar1-Pd(II)-X(L2) Oxidative Addition (Ar1-X) Ar1-Pd(II)-Ar2(L2) Ar1-Pd(II)-Ar2(L2) Ar1-Pd(II)-X(L2)->Ar1-Pd(II)-Ar2(L2) Transmetalation (Ar2-B(OH)2, Base) Ar1-Pd(II)-Ar2(L2)->Pd(0)L2 Reductive Elimination Ar1-Ar2 Ar1-Ar2 Ar1-Pd(II)-Ar2(L2)->Ar1-Ar2

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with a variety of aryl halides.[1][2][3] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2-1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or Pd(OAc)₂, 1-5 mol% with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9012Expected >85
23-ChloropyridinePd₂(dba)₃ (2) + SPhos (4)K₃PO₄Dioxane/H₂O10016Expected >80
31-IodonaphthalenePd(OAc)₂ (2) + PPh₃ (4)Cs₂CO₃DMF1108Expected >90
Note: The yields presented are hypothetical and based on typical Suzuki-Miyaura reactions. Experimental optimization is required for this compound.

Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling reaction is a powerful copper-catalyzed method for the formation of C-N, C-O, and C-S bonds. This compound can be utilized as the aryl donor to couple with a wide range of nucleophiles, including amines, phenols, and thiols. This reaction is particularly attractive due to its often mild reaction conditions, which can be conducted in the presence of air.

Mechanistic Insights

The mechanism of the Chan-Lam coupling is still a subject of active research, but a generally accepted pathway involves the following key transformations:

  • Ligand Exchange: The nucleophile (Nu-H) coordinates to the Cu(II) catalyst.

  • Transmetalation: The arylboronic acid transfers its aryl group to the copper center.

  • Reductive Elimination: The aryl group and the nucleophile couple, forming the desired product and a Cu(0) species.

  • Reoxidation: The Cu(0) is reoxidized to the active Cu(II) state by an oxidant, often atmospheric oxygen.

Chan_Lam_Cycle Cu(II) Cu(II) Cu(II)-Nu Cu(II)-Nu Cu(II)->Cu(II)-Nu Ligand Exchange (Nu-H) Ar-Cu(II)-Nu Ar-Cu(II)-Nu Cu(II)-Nu->Ar-Cu(II)-Nu Transmetalation (Ar-B(OH)2) Cu(0) Cu(0) Ar-Cu(II)-Nu->Cu(0) Reductive Elimination (Ar-Nu) Cu(0)->Cu(II) Reoxidation (O2)

Caption: A generalized catalytic cycle for the Chan-Lam cross-coupling reaction.

Protocol 2: General Procedure for Chan-Lam N-Arylation

This protocol provides a general method for the N-arylation of amines with this compound.[4] The choice of copper source, base, and solvent can significantly impact the reaction outcome.

Materials:

  • This compound (1.5-2.0 equiv.)

  • Amine (1.0 equiv.)

  • Copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%)

  • Base (e.g., Pyridine, Et₃N, or DMAP, 1.0-2.0 equiv.)

  • Solvent (e.g., CH₂Cl₂, CH₃OH, or Toluene)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a reaction flask, add the amine, this compound, copper catalyst, and base.

  • Add the solvent to the mixture. The reaction is often run open to the air.

  • Stir the reaction vigorously at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryNucleophileCopper Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂ (10)PyridineCH₂Cl₂RT24Expected >70
2ImidazoleCuI (15)DMAPCH₃OH5018Expected >75
3PhenolCu(OTf)₂ (10)Et₃NToluene6020Expected >65
Note: The yields presented are hypothetical and based on typical Chan-Lam couplings. Experimental optimization is required for this compound.

Direct Amidation: A Potential Organocatalytic Role

Arylboronic acids bearing electron-withdrawing groups can act as Lewis acid catalysts for the direct formation of amide bonds from carboxylic acids and amines, a process that typically requires stoichiometric activating agents. The N-ethylaminocarbonyl group at the meta position of the phenyl ring in this compound is electron-withdrawing, which should enhance the Lewis acidity of the boron center, making it a promising candidate for this transformation. This application represents a green and atom-economical approach to amide synthesis.

Proposed Catalytic Cycle

The catalytic cycle for boronic acid-catalyzed direct amidation is thought to proceed through the following steps:

  • Esterification: The boronic acid reacts with the carboxylic acid to form a monoacyloxyboronic acid intermediate, releasing a molecule of water.

  • Activation: This intermediate is more electrophilic than the parent carboxylic acid.

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated intermediate.

  • Amide Formation and Catalyst Regeneration: A tetrahedral intermediate collapses to form the amide product and regenerate the boronic acid catalyst.

Amidation_Cycle cluster_reactants cluster_products ArB(OH)2 3-(R-CO-NH)PhB(OH)2 Acyloxyboronic_acid ArB(OH)(OCOR') ArB(OH)2->Acyloxyboronic_acid + R'COOH - H2O Tetrahedral_Intermediate Tetrahedral_Intermediate Acyloxyboronic_acid->Tetrahedral_Intermediate + R''NH2 H2O H2O Tetrahedral_Intermediate->ArB(OH)2 - R'CONHR'' R'CONHR'' R'CONHR'' Tetrahedral_Intermediate->R'CONHR'' R'COOH R'COOH R''NH2 R''NH2

Caption: Proposed catalytic cycle for direct amidation catalyzed by an arylboronic acid.

Protocol 3: General Procedure for Direct Amidation

This is a prospective protocol based on established procedures for other electron-deficient arylboronic acid catalysts. Water removal is critical for driving the reaction to completion.

Materials:

  • This compound (5-10 mol%)

  • Carboxylic acid (1.0 equiv.)

  • Amine (1.0-1.2 equiv.)

  • Solvent (e.g., Toluene or Mesitylene)

  • Dehydrating agent (e.g., molecular sieves 4Å) or Dean-Stark apparatus

Procedure:

  • To a reaction flask equipped with a reflux condenser and a Dean-Stark trap (or containing activated molecular sieves), add the carboxylic acid, amine, and this compound.

  • Add the solvent.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by observing water collection in the Dean-Stark trap and by TLC or LC-MS analysis of the reaction mixture.

  • Upon completion, cool the reaction to room temperature.

  • If molecular sieves were used, filter them off.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Conclusion and Future Outlook

This compound is a promising and versatile reagent for modern organic synthesis. Its utility as a coupling partner in Suzuki-Miyaura and Chan-Lam reactions provides a reliable means for the construction of complex molecules containing the 3-(N-ethylaminocarbonyl)phenyl motif. Furthermore, its potential as an organocatalyst for direct amidation reactions offers an environmentally friendly alternative to traditional methods.

The protocols provided in this guide serve as a solid foundation for the application of this compound in a research setting. It is anticipated that further investigations into the catalytic properties of this compound will uncover new applications and refine existing methodologies, solidifying its place as a valuable tool in the synthetic chemist's arsenal.

References

Application Notes and Protocols: The Role of 3-(N-Ethylaminocarbonyl)phenylboronic Acid in the Preparation of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenylboronic Acid Scaffold

In the landscape of modern drug discovery, the strategic design of small molecule enzyme inhibitors remains a cornerstone of therapeutic development. Among the privileged scaffolds employed by medicinal chemists, boronic acids have emerged as a versatile and potent class of pharmacophores.[1][2] Their utility is rooted in the unique electronic nature of the boron atom, which possesses an empty p-orbital, rendering it an effective Lewis acid. This property allows boronic acids to form a reversible, yet stable, covalent bond with nucleophilic residues—most notably the catalytic serine or threonine—found in the active sites of many enzymes.[1] This interaction masterfully mimics the tetrahedral transition state of substrate hydrolysis, making boronic acids exceptional transition-state analog inhibitors.[3]

This guide focuses on a specific, functionalized member of this class: 3-(N-Ethylaminocarbonyl)phenylboronic acid . This molecule serves not only as a potential inhibitor in its own right but also as a crucial building block for constructing more complex and highly selective therapeutic agents. The presence of the N-ethylamide group at the meta-position provides a key vector for synthetic elaboration and for establishing critical interactions within an enzyme's binding pocket, influencing both potency and selectivity.

Herein, we provide a detailed exploration of the application of this compound, with a particular focus on its role in the inhibition of serine hydrolases, specifically Fatty Acid Amide Hydrolase (FAAH), a significant therapeutic target for pain and inflammation.[4]

Part 1: Mechanism of Action - The Serine Hydrolase Interaction

The inhibitory power of phenylboronic acids against serine hydrolases like FAAH is predicated on a well-understood covalent interaction. The active site of these enzymes features a catalytic triad, typically composed of serine, histidine, and aspartate. The serine residue acts as the primary nucleophile, attacking the carbonyl carbon of the substrate.

This compound acts as a competitive inhibitor by binding within this active site. The boron atom, in its trigonal planar sp² hybridized state, is electrophilic and readily accepts the lone pair of electrons from the hydroxyl group of the catalytic serine (Ser241 in FAAH).[1] This nucleophilic attack results in the formation of a tetrahedral boronate adduct, changing the boron's hybridization to sp³. This stable, tetrahedral complex mimics the high-energy intermediate formed during the natural enzymatic hydrolysis of the substrate, effectively "trapping" the enzyme and preventing it from completing its catalytic cycle.[3] This interaction is reversible, a characteristic that can be advantageous in drug design to minimize off-target effects.

Boronic Acid Inhibition Mechanism cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Tetrahedral Complex (Inhibited State) Ser-OH Serine-OH (Nucleophile) Tetrahedral_Adduct Ser-O-B(OH)₂⁻-R (sp³) Ser-OH->Tetrahedral_Adduct Nucleophilic Attack His-Im->Ser-OH Activates Serine Boronic_Acid This compound B(OH)₂ (sp²) Boronic_Acid->Tetrahedral_Adduct Binding Synthesis Workflow Start 3-Cyanophenylboronic Acid Intermediate 3-Carboxyphenylboronic Acid Start->Intermediate Step A: KOH, Ethylene Glycol Heat Final 3-(N-Ethylaminocarbonyl)phenylboronic Acid Intermediate->Final Step B: Ethylamine, EDC, HOBt DMF Suzuki Coupling cluster_0 Reactants cluster_1 Conditions Boronic_Acid 3-(N-Ethylaminocarbonyl) phenylboronic acid Product Biaryl Product Boronic_Acid->Product Aryl_Halide Aryl Halide (R'-X) Aryl_Halide->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

References

Troubleshooting & Optimization

Improving reaction yield with 3-(N-Ethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(N-Ethylaminocarbonyl)phenylboronic Acid

Welcome to the technical support guide for this compound (CAS 850567-21-4). This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for optimizing reaction yields and overcoming common challenges. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your success with this versatile reagent.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, handling, and reactivity of this compound.

Q1: What are the key chemical properties and recommended storage conditions for this reagent?

A: this compound is a white to off-white solid.[1] Structurally, it is an arylboronic acid featuring an electron-withdrawing N-ethylamide group at the meta-position. This functional group significantly influences its reactivity compared to simple phenylboronic acid. Like many boronic acids, it can be sensitive to air and moisture.[2] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at room temperature.[2][3]

Q2: How does the N-ethylamide group affect its reactivity in Suzuki-Miyaura coupling?

A: The N-ethylaminocarbonyl group is moderately electron-withdrawing. In Suzuki-Miyaura coupling, arylboronic acids with electron-withdrawing groups can sometimes exhibit different reactivity profiles. While they can be effective coupling partners, they may be more susceptible to a key side reaction known as protodeboronation, especially under harsh basic conditions or at elevated temperatures.[4][5] This reaction replaces the boronic acid group with a hydrogen atom, reducing the yield of the desired product.[4] Consequently, reaction conditions must be carefully optimized.

Q3: What are the most common side reactions, and how can they be identified?

A: The two most prevalent side reactions are:

  • Protodeboronation: This converts the starting material into N-ethylbenzamide, which can complicate purification and lowers the yield. It is often exacerbated by high temperatures and prolonged reaction times.[4][6] It can be identified by LC-MS or NMR analysis of the crude reaction mixture, looking for the mass or signals corresponding to the deboronated compound.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid to form a biphenyl dicarboxylic acid derivative. This side reaction is primarily caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[4][7] Rigorous degassing of solvents and maintaining an inert atmosphere are critical to minimize this byproduct.[4]

Q4: Is any special preparation of the boronic acid required before use?

A: While the reagent is typically used as supplied, its purity can impact reaction success. If the boronic acid has been stored for a long time or improperly, it may contain anhydrides (boroxines) from intermolecular dehydration. While boroxines are often competent in cross-coupling, their presence alters the stoichiometry. For critical reactions, it's good practice to:

  • Verify Purity: Check the purity by NMR if there are any doubts.

  • Ensure Dryness: Dry the material under vacuum before use, especially if clumping is observed.

Troubleshooting Guide for Suzuki-Miyaura Coupling

This guide provides a systematic approach to diagnosing and solving common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.

Problem: Low to No Product Yield

A low or nonexistent yield is the most common issue. The flowchart below provides a logical path for troubleshooting, followed by detailed explanations.

G start Low / No Yield catalyst Is the Catalytic System Active? start->catalyst conditions Are Reaction Conditions Optimal? catalyst->conditions Yes sol_catalyst Screen Pd Source & Ligand. Ensure Inert Atmosphere. catalyst->sol_catalyst No reagents Are Reagents Intact? conditions->reagents Yes sol_conditions Optimize Base, Solvent, & Temp. Screen Additives. conditions->sol_conditions No sol_reagents Verify Boronic Acid Quality. Check Halide Partner Stability. reagents->sol_reagents No

Caption: Troubleshooting workflow for low reaction yield.

Potential Cause A: Inactive or Inappropriate Catalytic System The choice of palladium source and ligand is critical, especially when coupling with less reactive partners (e.g., aryl chlorides) or when trying to suppress side reactions.[6][8]

  • Explanation: The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. For electron-deficient boronic acids or challenging aryl halides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote efficient catalytic turnover.[8]

  • Solution:

    • Use a Modern Pre-catalyst: Employ air-stable Pd(II) pre-catalysts like XPhos Pd G3 or SPhos Pd G3. These form the active Pd(0) species reliably in situ.[7]

    • Ensure an Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[7] Degas all solvents thoroughly (e.g., by sparging with argon for 30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[9]

Catalyst System Typical Coupling Partner Notes
Pd(PPh₃)₄Aryl Iodides, BromidesA classic choice, but can be less effective for challenging substrates.[6]
Pd(OAc)₂ / SPhosAryl Bromides, ChloridesBulky ligand enhances activity for less reactive halides.
XPhos Pd G3Aryl Bromides, Chlorides, TriflatesHighly active, air-stable pre-catalyst suitable for a broad range of substrates.[7]

Potential Cause B: Suboptimal Base, Solvent, or Temperature The base activates the boronic acid for transmetalation, and its strength and solubility are crucial.[10]

  • Explanation: Transmetalation is often the rate-determining step. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[10] A base that is too strong or a temperature that is too high can accelerate the undesired protodeboronation side reaction.[6]

  • Solution:

    • Screen Bases: Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄. If the reaction is sluggish, a stronger base like Cs₂CO₃ may be beneficial. For substrates with base-sensitive functional groups, a milder base like KF can be used.[9][10]

    • Optimize Solvent System: A mixture of an organic solvent and water is common. Solvent systems like Dioxane/H₂O, Toluene/H₂O, or THF/H₂O are effective.[9] The water is essential for dissolving the inorganic base.

    • Control Temperature: Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction. Avoid excessively high temperatures (>110 °C) to minimize protodeboronation.[6] Microwave irradiation can sometimes improve yields by allowing for rapid heating to the target temperature, reducing overall reaction time.[11]

Problem: Significant Byproduct Formation

The presence of major byproducts complicates purification and reduces the yield of the desired compound.

G cluster_0 Desired Suzuki Coupling cluster_1 Side Reactions Aryl-B(OH)2 Aryl-B(OH)2 Aryl-Aryl' Aryl-Aryl' Aryl-B(OH)2->Aryl-Aryl' Aryl'-X Aryl'-X Aryl'-X->Aryl-Aryl' Aryl-B(OH)2_side Aryl-B(OH)2 Protodeboronation Aryl-H Aryl-B(OH)2_side->Protodeboronation High Temp / Base Homocoupling Aryl-Aryl Aryl-B(OH)2_side->Homocoupling Oxygen

Caption: Desired reaction pathway versus common side reactions.

Byproduct A: Homocoupling Product (Aryl-Aryl)

  • Cause: Presence of oxygen in the reaction mixture.[4][7]

  • Solution: Ensure rigorous degassing of all solvents and the reaction headspace before heating. Maintain a positive pressure of argon or nitrogen throughout the experiment. Using a Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst can also help, as some Pd(II) species can promote homocoupling.[4]

Byproduct B: Protodeboronation Product (Aryl-H)

  • Cause: This is often promoted by high temperatures, excessively strong bases, or extended reaction times, particularly for electron-deficient boronic acids.[4][6]

  • Solution:

    • Use the mildest conditions possible that still afford a reasonable reaction rate. Screen temperatures starting from 80 °C.

    • Use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for some loss to this side reaction.

    • Consider using the corresponding boronic ester (e.g., the pinacol ester, CAS 943911-67-9), which can be more stable and less prone to protodeboronation under certain conditions.[5]

Problem: Difficulty in Product Purification

Residual boronic acid or its byproducts can be challenging to remove.

Issue: Removing unreacted this compound.

  • Explanation: Boronic acids are polar and can have solubilities similar to the desired product, making chromatographic separation difficult.[12]

  • Solution 1: Basic Aqueous Wash: During the workup, wash the organic layer (e.g., ethyl acetate) with a 1 M NaOH or Na₂CO₃ solution. The boronic acid is acidic and will be deprotonated to its highly water-soluble boronate salt, which partitions into the aqueous layer.[12]

  • Solution 2: Diethanolamine Adduct Formation: React the crude mixture with diethanolamine. The boronic acid forms a stable, often crystalline adduct that can be filtered off.[7][13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.[9]

  • Reaction:

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-12 hours).[7]

  • Workup:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with 1 M NaOH (to remove excess boronic acid) followed by brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification via Basic Aqueous Wash

This procedure is highly effective for removing residual boronic acid from a crude product mixture.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M aqueous NaOH solution and shake vigorously for 1-2 minutes, venting frequently.[12]

  • Separation: Allow the layers to separate. The deprotonated boronate salt of the unreacted boronic acid will be in the lower aqueous layer. Drain and discard the aqueous layer.

  • Repeat (Optional): For stubborn cases, repeat the basic wash.

  • Neutralization Wash: Wash the organic layer with water and then with brine to remove any residual base.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product, now free of boronic acid.

References

Common side products in 3-(N-Ethylaminocarbonyl)phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of 3-(N-Ethylaminocarbonyl)phenylboronic acid in synthetic reactions, particularly the Suzuki-Miyaura cross-coupling.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses specific experimental issues, identifies the likely culprit side products, and provides actionable protocols to mitigate their formation.

Problem 1: My reaction has a low yield, and TLC/LC-MS analysis shows a major byproduct with a mass corresponding to my starting boronic acid minus the B(OH)₂ group.

Diagnosis: This is a classic sign of protodeboronation , where the C–B bond is cleaved and replaced by a C–H bond.[1][2] This side reaction consumes your boronic acid, leading to reduced yields and generating N-ethylbenzamide as a byproduct that can complicate purification.[1] Electron-deficient arylboronic acids can be particularly susceptible to this process.[3][4]

Causality & Mitigation Strategies:

Protodeboronation can be catalyzed by acid, base, or even trace metals under certain conditions.[2][5][6] The choice of base and the presence of water are often critical factors.[3][7]

Mitigation StrategyRationale & Explanation
Optimize the Base The base is necessary to activate the boronic acid for transmetalation, but harsh bases can accelerate protodeboronation.[8] Recommendation: Switch from strong bases like NaOH to milder, non-hydroxide bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][7] These bases are effective in the catalytic cycle but are less likely to promote the undesired protonolysis.
Use Anhydrous Conditions Water is a primary proton source for this side reaction. While many Suzuki protocols use aqueous bases, switching to anhydrous conditions can significantly suppress protodeboronation.[3] Recommendation: Use an anhydrous base (like K₃PO₄) and a dry, degassed aprotic solvent (e.g., dioxane, toluene, or CPME).
Increase Reagent Concentration At low concentrations, the rate of the bimolecular cross-coupling can become slow, allowing the unimolecular decomposition (protodeboronation) to become more competitive. Recommendation: Run the reaction at a higher concentration (e.g., 0.2 M to 0.5 M) to favor the desired product formation.
Use a More Stable Boronate Ester Boronic acids exist in equilibrium with their corresponding boronate esters. Converting the boronic acid to a more stable form, like a pinacol or MIDA ester, can protect it from degradation until it's needed in the catalytic cycle.[1][9] MIDA boronates are particularly useful for "slow-release" strategies.[1]
Problem 2: My mass spectrum shows a significant peak with a mass double that of my boronic acid's aryl group, suggesting a biaryl byproduct.

Diagnosis: You are observing homocoupling , an oxidative coupling of two molecules of the boronic acid to form 3,3'-bis(N-ethylcarbamoyl)biphenyl. This is a common side reaction, especially if oxygen is not rigorously excluded from the reaction.[10][11][12]

Causality & Mitigation Strategies:

The mechanism often involves a Palladium(0) species reacting with oxygen to form a palladium peroxo complex, which then mediates the homocoupling.[13][14] Inefficient oxidative addition or slow transmetalation can also leave Pd(II) species in the mixture, which can promote this side reaction.[12]

Caption: Oxygen-mediated homocoupling of boronic acids.

Step-by-Step Protocol for Minimizing Homocoupling:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere (Argon or Nitrogen).

  • Reagent Handling: Add all solid reagents (aryl halide, boronic acid, base, catalyst) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge thoroughly. This is the most critical step. Perform at least three cycles of evacuating the flask to a vacuum and backfilling with high-purity inert gas.

  • Solvent Degassing: Use a dry, anhydrous solvent. Degas the solvent by sparging with an inert gas for 15-30 minutes before adding it to the reaction flask via cannula or syringe.[3][7]

  • Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas using a balloon or a manifold.

  • Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly reduces to Pd(0) in situ. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure the ligand and conditions promote fast reduction to the active catalytic species.

Problem 3: My crude material is difficult to purify, and ¹H NMR shows broad signals. The material seems less soluble than expected.

Diagnosis: This often indicates the formation of boroxine , the trimeric anhydride of the boronic acid.[15][16] This occurs through the dehydration of three boronic acid molecules.[17] While reversible, boroxine can be the dominant form, especially in non-polar solvents or upon heating, and it has different physical properties than the monomeric acid.[18][19]

Caption: Reversible dehydration of boronic acid to form boroxine.

Mitigation and Management:

  • Storage: Store the boronic acid in a tightly sealed container in a cool, dry place to minimize slow dehydration over time.

  • Reaction Conditions: Boroxine formation is an equilibrium process. In Suzuki reactions that use aqueous bases, the presence of water helps keep the equilibrium shifted towards the active monomeric boronic acid.

  • "Cracking" the Boroxine: If you suspect significant boroxine formation in your starting material, you can often convert it back to the boronic acid before use.

    • Protocol: Dissolve the material in a solvent like diethyl ether or THF. Add a small amount of water and stir vigorously for 1-2 hours at room temperature. Remove the solvent under reduced pressure to recover the boronic acid. Alternatively, recrystallization from an aqueous solvent mixture can also break up the boroxine.[19]

Frequently Asked Questions (FAQs)

Q1: How stable is this compound and how should I store it?

A1: Like most arylboronic acids, this compound is a generally stable solid.[16] However, it is susceptible to two primary degradation pathways: slow dehydration to its boroxine trimer, especially if exposed to heat, and oxidative degradation.[19][20] For long-term stability, it should be stored in a tightly sealed container, protected from light, in a cool and dry environment, preferably in a desiccator or under an inert atmosphere.

Q2: Besides Suzuki, what other reactions can lead to these side products?

A2: While most commonly discussed in the context of Suzuki-Miyaura coupling, these side reactions are inherent to the chemistry of boronic acids.[2][15]

  • Protodeboronation can occur under various acidic or basic conditions, even in the absence of a palladium catalyst.[5][6]

  • Homocoupling can be catalyzed by other transition metals, such as copper, or under oxidative conditions.[21][22]

  • Boroxine formation is a fundamental equilibrium and can occur upon heating the solid or dissolving it in a non-polar, anhydrous solvent.[17][23]

Q3: Can my choice of ligand influence the formation of side products?

A3: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

  • To Reduce Homocoupling: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the initial oxidative addition and the final reductive elimination steps of the Suzuki cycle.[10][12] A faster, more efficient catalytic cycle means the catalyst spends less time in states that are susceptible to side reactions like homocoupling.

  • To Reduce Protodeboronation: A highly active catalyst system that rapidly consumes the boronic acid in the desired cross-coupling reaction is the best defense.[2] If the rate of cross-coupling is much faster than the rate of protodeboronation, the side reaction will be minimized.

Q4: I am coupling with an aryl chloride. Are there special considerations?

A4: Yes, aryl chlorides are less reactive than the corresponding bromides or iodides, and the oxidative addition step is often the rate-limiting step.[3] This slower reaction can provide more opportunity for side reactions to occur. For couplings with aryl chlorides, it is essential to use a highly active catalyst system, often employing bulky, electron-rich phosphine ligands like those mentioned above, and potentially higher reaction temperatures to ensure the catalytic cycle proceeds efficiently.[3][24]

References

Technical Support Center: Optimizing Suzuki Coupling for 3-(N-Ethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 3-(N-Ethylaminocarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their coupling reactions with this specific substrate. The presence of the electron-withdrawing N-ethylaminocarbonyl group introduces unique challenges that require careful consideration of reaction parameters.

This center provides in-depth, experience-driven advice in a user-friendly question-and-answer format, moving beyond simple procedural lists to explain the scientific reasoning behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound giving low yields?

A1: Low yields with this substrate are often linked to its electronic properties. The N-ethylaminocarbonyl group is electron-withdrawing, which can make the boronic acid less nucleophilic and slow down the crucial transmetalation step in the catalytic cycle.[1] To overcome this, several factors should be meticulously checked:

  • Catalyst Activity: Ensure your palladium source and ligand are active and not degraded.[2][3] Using a fresh catalyst or a more active pre-catalyst, like a Buchwald-type palladacycle, can be beneficial.[2][3]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, a common side reaction that consumes the starting material and deactivates the catalyst.[3][4][5] It is critical to properly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.[4][6]

  • Base Selection: The choice and quality of the base are paramount. The base activates the boronic acid for transmetalation.[7] For electron-deficient boronic acids, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2][3][8]

  • Solvent System: The solvent plays a critical role in solubility and reaction kinetics. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is commonly used to facilitate the dissolution of both the organic substrates and the inorganic base.[2]

Q2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling is a major side reaction, particularly with electron-deficient boronic acids and in the presence of oxygen.[4][9] This occurs when two molecules of the boronic acid couple with each other, catalyzed by palladium.[6][9]

Here are proven strategies to minimize homocoupling:

  • Rigorous Degassing: This is the most critical step. Sparge your solvents with an inert gas (argon or nitrogen) for at least 30 minutes or use the freeze-pump-thaw technique for more sensitive reactions.[4]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, or a pre-catalyst that readily generates the active Pd(0) species can be advantageous.[2] If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote its in-situ reduction before the boronic acid is consumed in side reactions.[10][11]

  • Controlled Addition: Slowly adding the boronic acid to the reaction mixture can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.[2]

  • Ligand Optimization: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[2]

Q3: What is the optimal catalyst and ligand combination for this specific boronic acid?

A3: The ideal combination depends on the coupling partner (the aryl halide or triflate). However, for an electron-deficient boronic acid like this compound, the following systems are excellent starting points:

  • For Electron-Rich or Neutral Aryl Halides: A catalyst system with electron-rich and bulky phosphine ligands is often preferred. These ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps.[2] Buchwald ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium source like Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3 are highly effective.[2][3]

  • For Electron-Poor Aryl Halides: While generally more facile, these couplings can still benefit from robust catalyst systems. Pd(dppf)Cl₂ is a versatile and reliable catalyst for a wide range of substrates, including those with challenging electronic properties.[12]

Below is a table summarizing recommended catalyst systems.

Coupling PartnerRecommended Catalyst SystemRationale
Electron-Rich/Neutral Aryl HalidePd(OAc)₂ / SPhos or XPhosBulky, electron-rich ligand accelerates oxidative addition and reductive elimination.[2]
Sterically Hindered Aryl HalideXPhos Pd G3 or RuPhos Pd G3Pre-catalysts offer high activity and stability, ideal for challenging substrates.[2][3]
Electron-Poor Aryl HalidePd(dppf)Cl₂A robust and versatile catalyst for a broad scope of Suzuki couplings.[12]
Q4: How does the choice of base affect the reaction, and which one should I use?

A4: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[7][13] For the electron-deficient this compound, a carefully selected base is essential for efficient reaction.

  • Stronger Bases are Often Better: Due to the reduced nucleophilicity of the boronic acid, stronger inorganic bases are typically required. K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃ for these substrates.[2][3]

  • Solubility Matters: The base must have some solubility in the reaction medium to be effective. Using a mixed solvent system, such as dioxane/water or THF/water, can help. Ensure the base is finely powdered to maximize its surface area and reactivity.[2]

  • Avoid Strong Hydroxide Bases with Sensitive Substrates: While effective, strong bases like NaOH or KOH can promote side reactions, including hydrolysis of the amide group on your substrate, especially at elevated temperatures.

BaseCommon SolventsComments
K₃PO₄Dioxane/H₂O, Toluene/H₂OAn excellent choice for electron-deficient boronic acids; moderately strong and effective.[2]
Cs₂CO₃Dioxane/H₂O, THF/H₂OA strong base that is often very effective but can be more expensive.[2]
K₂CO₃DMF/H₂O, Toluene/H₂OA common, cost-effective base, but may be less effective for this specific substrate.[12]

Troubleshooting Guide

This section addresses specific experimental issues in a problem/solution format.

Problem 1: Reaction is stalled; starting materials remain even after prolonged reaction time.
  • Potential Cause A: Inactive Catalyst. The palladium catalyst may have degraded, or the active Pd(0) species is not forming efficiently.[2][3]

    • Solution: Use a freshly opened bottle of the palladium source. Consider switching to a more robust and air-stable pre-catalyst like a Buchwald G3 palladacycle.[2][3] You can also try incrementally increasing the catalyst loading from 1-2 mol% to 3-5 mol%.[2]

  • Potential Cause B: Ineffective Base. The chosen base may not be strong enough to activate the electron-deficient boronic acid efficiently.[2]

    • Solution: Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground and dry.[2]

  • Potential Cause C: Insufficient Temperature. The reaction may require more thermal energy to overcome the activation barrier, especially for the transmetalation step.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition. Typical temperatures range from 80-110 °C.[3]

Problem 2: Significant protodeboronation (boronic acid is converted to the corresponding arene) is observed.
  • Potential Cause A: Presence of Protic Sources and High Temperature. This side reaction can be catalyzed by residual acid or base, particularly in the presence of water at elevated temperatures.[14][15]

    • Solution: While water is often necessary, using an excessive amount can be detrimental. Try reducing the water content in your solvent mixture. If possible, running the reaction at a lower temperature for a longer duration might also help.

  • Potential Cause B: Slow Transmetalation. If the desired cross-coupling is slow, side reactions like protodeboronation have more time to occur.[16]

    • Solution: Focus on optimizing the conditions to accelerate the main reaction. This includes using a more active catalyst/ligand system and a stronger base, as detailed in previous sections. Protecting the boronic acid as a boronate ester (e.g., a pinacol ester) can sometimes mitigate this issue, as the boronic acid is released slowly in situ.[13][17]

Problem 3: The product appears to be decomposing under the reaction conditions.
  • Potential Cause: High Temperature or Prolonged Reaction Time. The amide functionality in your product might be susceptible to hydrolysis or other degradation pathways under harsh basic conditions and high heat.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If decomposition is still an issue, attempt the reaction at the lowest effective temperature. Using a more active catalyst that allows for lower temperatures and shorter reaction times is highly advantageous.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for your specific aryl halide.

  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[12]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.01-0.03 mmol, 1-3 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5-10 mL of a 10:1 mixture of Dioxane/H₂O) via syringe.[3]

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactants1 Ar-X Reactants1->OxAdd Reactants2 Ar'-B(OH)₂ + Base Reactants2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Inert Verify Inert Atmosphere & Degassed Solvents Start->Check_Inert Check_Catalyst Assess Catalyst/Ligand Activity & Loading Check_Inert->Check_Catalyst Check_Base Evaluate Base Strength & Quality Check_Catalyst->Check_Base Sol_Catalyst Use Fresh/Pre-catalyst Increase Loading (3-5%) Check_Catalyst->Sol_Catalyst Inactive? Check_Temp Assess Reaction Temperature Check_Base->Check_Temp Sol_Base Switch to Stronger Base (K₃PO₄, Cs₂CO₃) Check_Base->Sol_Base Ineffective? Sol_Temp Increase Temperature (80-110 °C) Check_Temp->Sol_Temp Too Low? Re_Run Re-run Experiment Sol_Catalyst->Re_Run Sol_Base->Re_Run Sol_Temp->Re_Run

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

Preventing decomposition of 3-(N-Ethylaminocarbonyl)phenylboronic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(N-Ethylaminocarbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of using this reagent, with a focus on preventing its decomposition during critical synthetic reactions like the Suzuki-Miyaura cross-coupling. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and optimize your outcomes.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, like many arylboronic acids, it is susceptible to decomposition under common reaction conditions, primarily through two pathways: protodeboronation and oxidation . The presence of the electron-withdrawing N-ethylaminocarbonyl group at the meta-position influences the electronic properties of the boronic acid, impacting its pKa and susceptibility to these degradation pathways. Understanding and controlling these factors are paramount to achieving high yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields, and I'm isolating the corresponding ethylbenzamide. What is happening?

A1: You are likely observing the effects of protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This process is often accelerated by high temperatures, prolonged reaction times, and the use of strong bases. The choice of palladium catalyst and ligands is also crucial; a slow catalytic system can allow protodeboronation to outcompete the desired cross-coupling.

Q2: What is the role of the base in the Suzuki-Miyaura reaction, and how does it affect the stability of my boronic acid?

A2: The base plays a critical role in the catalytic cycle by activating the boronic acid. It facilitates the formation of a more nucleophilic boronate species, which is necessary for the transmetalation step with the palladium complex.[2][3] However, highly basic conditions (high pH) can also significantly accelerate the rate of protodeboronation.[1] Therefore, a careful balance must be struck. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) to minimize decomposition.

Q3: Can I store this compound in solution?

A3: It is generally not recommended to store boronic acids in solution for extended periods, especially in protic or aqueous solvents, as this can promote hydrolysis and decomposition. For optimal stability, store the compound as a dry solid under an inert atmosphere and away from light and moisture. If a stock solution is necessary, prepare it fresh in a dry, aprotic solvent immediately before use.

Q4: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

A4: Homocoupling, which results in the formation of a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen and certain palladium species. To mitigate this, it is essential to thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Using a Pd(0) pre-catalyst or ensuring the efficient in-situ reduction of a Pd(II) pre-catalyst can also help minimize this side reaction.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses common problems encountered during reactions with this compound and provides systematic solutions.

Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Low Yield & Significant Protodeboronation 1. High Reaction Temperature: Accelerates C-B bond cleavage.- Optimize Temperature: Lower the reaction temperature (e.g., start at 80 °C) and monitor progress. A balance must be found between sufficient reaction rate and minimal decomposition.
2. Inappropriate Base: Strong bases (e.g., NaOH, KOH) create a high pH environment that promotes protodeboronation.- Base Selection: Use weaker, non-hydroxide bases such as K₂CO₃ or K₃PO₄. These provide sufficient basicity for the catalytic cycle while minimizing decomposition.
3. Slow Catalytic System: If the cross-coupling is slow, the boronic acid is exposed to destabilizing conditions for longer.- Catalyst/Ligand Choice: Employ a highly active palladium catalyst and ligand system (e.g., Pd(PPh₃)₄ or a pre-catalyst with a Buchwald-type ligand) to ensure rapid catalytic turnover that outpaces protodeboronation.
Reaction Fails to Go to Completion 1. Catalyst Deactivation: The palladium catalyst may be poisoned or may have precipitated from the solution.- Ligand Selection: Ensure the use of a robust ligand that stabilizes the palladium catalyst throughout the reaction.
2. Insufficient Base: The base may be consumed or may not be strong enough to efficiently promote transmetalation.- Stoichiometry Check: Ensure at least 2-3 equivalents of base are used. If using a weaker base, a slight excess may be beneficial.
3. Poor Solvent Choice: The reagents may not be fully soluble, or the solvent may not be optimal for the catalytic cycle.- Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often effective, as water can help dissolve the base and facilitate the formation of the active boronate species.[4]
Formation of Multiple Byproducts 1. Oxidative Degradation: Presence of oxygen can lead to oxidation of the boronic acid to the corresponding phenol.- Thorough Degassing: Sparge all solvents and the reaction vessel with an inert gas (Ar or N₂) for an extended period (15-30 minutes) before adding the catalyst. Maintain an inert atmosphere throughout the reaction.
2. Homocoupling: As discussed in the FAQs, this is often due to oxygen or issues with the catalyst.- Inert Atmosphere & Catalyst Choice: Maintain strict anaerobic conditions. Consider using a Pd(0) source directly.

Visualizing Decomposition Pathways

The two primary decomposition pathways for this compound are illustrated below. Understanding these mechanisms is key to designing experiments that minimize their occurrence.

DecompositionPathways cluster_main This compound cluster_proto Protodeboronation cluster_ox Oxidation BA Ar-B(OH)₂ Proto_Product Ar-H (Ethylbenzamide) BA->Proto_Product + H₂O (Base/Acid/Heat) Ox_Product Ar-OH (3-Hydroxy-N-ethylbenzamide) BA->Ox_Product + [O] (e.g., O₂, Peroxides)

Caption: Major decomposition routes for the target boronic acid.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization may be required depending on the specific coupling partner.

Reagents and Equipment:
  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol (200 proof)

  • Deionized water

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.2-1.5 equivalents) and the aryl bromide (1.0 equivalent).

  • Solvent Addition: Add a solvent mixture of toluene, ethanol, and water. A common ratio is 4:1:1 (Toluene:Ethanol:H₂O). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration with respect to the limiting reagent).

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen.

  • Addition of Base and Catalyst: While maintaining a positive pressure of inert gas, add potassium carbonate (2.0-3.0 equivalents) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

SuzukiWorkflow Setup 1. Combine Boronic Acid, Aryl Halide, and Solvents Degas 2. Degas with Ar/N₂ (15-20 min) Setup->Degas Add 3. Add Base (K₂CO₃) & Pd Catalyst Degas->Add React 4. Heat (80-90 °C) under Inert Atmosphere Add->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup 6. Aqueous Workup (EtOAc, H₂O, Brine) Monitor->Workup Complete Purify 7. Purify by Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Step-by-step workflow for the Suzuki-Miyaura reaction.

Alternative Strategies for Highly Sensitive Substrates

For particularly challenging coupling reactions where protodeboronation remains a significant issue even under optimized conditions, consider the following advanced strategies:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate, can protect it from premature decomposition.[5] These esters can then be used directly in the coupling reaction, where they slowly release the boronic acid in situ.

  • "Slow-Release" Conditions: This strategy involves using a protected boronic acid derivative (like MIDA boronates) that slowly hydrolyzes under the basic reaction conditions. This maintains a very low concentration of the free, unstable boronic acid at any given time, thus minimizing its degradation while still allowing the cross-coupling to proceed.

  • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions with specific base and solvent systems can suppress protodeboronation. This requires careful drying of all reagents and solvents.

By understanding the fundamental instability of this compound and applying the principles and protocols outlined in this guide, researchers can significantly improve the success rate of their synthetic endeavors.

References

Technical Support Center: Synthesis of 3-(N-Ethylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the synthesis of 3-(N-Ethylaminocarbonyl)phenylboronic acid. This molecule is a valuable building block in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions to introduce a functionalized phenylurea moiety.[1][2][3][4] The synthesis, while conceptually straightforward, involves reagents and products with specific chemical properties that can present challenges related to yield, purity, and stability.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the laboratory. We will delve into the causality behind these challenges and provide field-proven protocols and troubleshooting strategies to ensure the successful and reproducible synthesis of your target compound.

Frequently Asked Questions & Troubleshooting Guide

Reaction & Optimization

Question 1: My reaction yield is consistently low. What are the most common causes?

Low yield in this synthesis typically stems from three primary areas: (1) purity and handling of starting materials, (2) suboptimal reaction conditions, or (3) unintended side reactions during the reaction or workup.

  • Starting Material Integrity:

    • 3-Aminophenylboronic Acid (3-APBA): This starting material can be of variable quality. It is prone to oxidation and can exist as a mixture of the free acid and its anhydride, the boroxine. The presence of impurities can inhibit the reaction. We recommend verifying the purity of your 3-APBA by NMR before use.

    • Ethyl Isocyanate: This reagent is highly reactive and extremely sensitive to moisture.[5][6] Exposure to atmospheric humidity will rapidly convert it to N,N'-diethylurea, which will not react with your 3-APBA and will complicate purification. Always use a freshly opened bottle or a properly stored aliquot and handle it under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Conditions: The reaction is a nucleophilic addition of the aniline amine to the electrophilic carbonyl carbon of the isocyanate.[5][7] The key is to ensure this reaction goes to completion without promoting side reactions.

    • Solvent Choice: Anhydrous, aprotic solvents are critical. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are excellent choices. Avoid protic solvents like alcohols, as they will react with the ethyl isocyanate.

    • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.05-1.1 equivalents) of ethyl isocyanate can help drive the reaction to completion, especially if the 3-APBA starting material contains non-reactive impurities. However, a large excess will complicate purification.

  • Side Reactions: The most common yield-reducing side reaction is protodeboronation, which is discussed in detail in Question 3.

Question 2: What are the optimal reaction conditions for this synthesis?

Based on established principles of urea formation from isocyanates and the stability of boronic acids, we recommend the following robust protocol.

Protocol 1: Synthesis of this compound
ParameterRecommended ConditionRationale
Starting Material 3-Aminophenylboronic acid (1.0 eq.)Ensure high purity (≥97%).[8]
Reagent Ethyl isocyanate (1.05 eq.)Slight excess drives reaction. Must be handled under inert gas.[6]
Solvent Anhydrous THF or DCMAprotic and dissolves starting material well.
Temperature 0 °C to Room TemperatureAddition at 0 °C controls initial exotherm; warming allows reaction to complete.
Reaction Time 2-4 hoursMonitor by TLC or LC-MS for disappearance of 3-APBA.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of ethyl isocyanate and minimizes oxidation.

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add 3-aminophenylboronic acid (1.0 eq.).

  • Add anhydrous THF (or DCM) to create a stirrable suspension or solution (approx. 0.1-0.2 M concentration).

  • Cool the flask to 0 °C in an ice-water bath.

  • Using a syringe, add ethyl isocyanate (1.05 eq.) to the dropping funnel, diluted with a small amount of anhydrous THF.

  • Add the ethyl isocyanate solution dropwise to the stirring 3-APBA suspension over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., 10% MeOH in DCM) or LC-MS until the 3-APBA is consumed.

  • Proceed to the workup and purification stage (see Question 5).

Side Products & Impurities

Question 3: I'm observing a significant non-boronated side product in my final material. What is it and how can I prevent it?

This is a classic case of protodeboronation , an undesired side reaction where the C–B bond is cleaved and replaced with a C–H bond, yielding N-ethylphenylurea in this case.[9][10] Arylboronic acids are susceptible to this process, especially under harsh acidic or basic conditions, or at elevated temperatures.[11][12][13]

Causality & Prevention:

  • Mechanism: Protodeboronation can be promoted by protons (acid-catalyzed) or bases. The electron-donating nature of the amino group in the starting material (3-APBA) and the urea group in the product can influence the susceptibility of the C-B bond to cleavage.

  • Prevention During Reaction:

    • Strictly avoid acidic or strong basic contaminants.

    • Maintain a neutral reaction environment. The reaction between an amine and an isocyanate does not typically require an additional base or catalyst.[5]

    • Keep reaction temperatures moderate. Avoid prolonged heating.

  • Prevention During Workup:

    • Avoid strong acid or base washes. If an aqueous wash is necessary, use neutral or slightly acidic water (e.g., pH 4-5) and work quickly.

    • Minimize exposure time to aqueous conditions.

Side_Reactions Reactants 3-Aminophenylboronic Acid + Ethyl Isocyanate Desired_Product This compound (Desired Product) Reactants->Desired_Product  Desired Pathway (Anhydrous, Neutral) Protodeboronation N-Ethylphenylurea (Protodeboronation) Desired_Product->Protodeboronation  Side Reaction (H+ / OH- / Heat) Boroxine Product Boroxine (Dehydration) Desired_Product->Boroxine  Equilibrium (-H2O) Boroxine->Desired_Product (+H2O)

Caption: Common reaction and side-reaction pathways.

Question 4: My final product is a gooey, amorphous solid instead of a crisp powder. Could this be boroxine formation?

Yes, this is highly likely. Boronic acids have a propensity to undergo reversible dehydration to form cyclic trimeric anhydrides called boroxines .[14][15] This is often observed after solvent removal or upon storage.

  • Characteristics: The presence of boroxines can make the material difficult to handle, weigh accurately, and can complicate characterization, often leading to broad peaks in NMR spectra.

  • Reversibility: The formation of boroxines is a reversible equilibrium. The boroxine can be hydrolyzed back to the monomeric boronic acid by the addition of water.

  • Solution: If you obtain a gooey solid, you can often convert it back to the free boronic acid by dissolving the material in a suitable solvent (like THF or acetone) and adding a small amount of water, then re-isolating. Alternatively, recrystallization from a solvent system containing a small amount of water can yield the crystalline monomeric acid.

Workup & Purification

Question 5: I'm struggling to purify my product. Standard silica gel chromatography isn't effective. What are my alternatives?

Purifying boronic acids on standard silica gel is notoriously difficult.[16][17] The acidic nature of silica can promote decomposition and protodeboronation, and the polar nature of the boronic acid and urea functionalities leads to significant streaking and poor separation.

Here is a troubleshooting workflow for purification:

Purification_Workflow Start Crude Reaction Mixture Step1 Filter to remove N,N'-diethylurea precipitate? Start->Step1 Step2 Concentrate filtrate Step1->Step2 Step3 Attempt Recrystallization (e.g., MeCN/Water, Acetone/Hexane) Step2->Step3 Decision1 Crystalline Solid? Step3->Decision1 Success Pure Product Decision1->Success Yes Step4 Try Acid/Base Extraction Decision1->Step4 No (Oily) Decision2 Clean Separation? Step4->Decision2 Step6 Derivatization for Purification (Diethanolamine Adduct) Step4->Step6 Advanced Option Decision2->Success Yes Step5 Alternative Chromatography (Reverse Phase C18) Decision2->Step5 No (Emulsion) Step5->Success Step6->Success

Caption: Decision workflow for product purification.

Recommended Purification Strategies:

  • Direct Precipitation/Recrystallization (Preferred Method):

    • After the reaction is complete, concentrate the solvent in vacuo.

    • Attempt to recrystallize the crude solid. Good solvent systems to try include:

      • Acetonitrile / Water

      • Acetone / Hexanes

      • Ethyl Acetate / Heptane

    • This is the most direct method to obtain pure, crystalline material if successful.

  • Aqueous Workup with pH control:

    • Principle: Boronic acids are weakly acidic (pKa ~9) and can be converted to their anionic boronate salt form under basic conditions, altering their solubility.[1]

    • Protocol 2: Extractive Purification:

      • Concentrate the reaction mixture.

      • Redissolve the residue in a suitable organic solvent like Ethyl Acetate (EtOAc).

      • Extract with a dilute, weak base (e.g., 1 M NaHCO₃ solution). Your product should move to the aqueous layer as the sodium boronate salt, while non-acidic impurities (like excess starting material if any, or N,N'-diethylurea) remain in the organic layer.

      • Separate the aqueous layer and wash it once with fresh EtOAc to remove any remaining organic impurities.

      • Carefully acidify the aqueous layer to pH ~4-5 with dilute HCl while stirring in an ice bath.

      • The product should precipitate out or be extractable with a fresh portion of EtOAc.

      • Wash the final organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.

    • Caution: This method increases the risk of protodeboronation due to exposure to aqueous acid/base. Work quickly and at low temperatures.

  • Diethanolamine Adduct Formation:

    • Principle: Boronic acids react with diethanolamine to form stable, crystalline adducts that can be easily purified by recrystallization. The adduct can then be used directly in subsequent reactions (like Suzuki couplings) or cleaved to regenerate the free boronic acid.[18] This is an excellent method for purifying stubborn boronic acids that refuse to crystallize.

Characterization & Stability

Question 6: How should I store the final product to ensure its long-term stability?

Like most boronic acids, this compound should be stored with care to maintain its integrity.[14]

  • Dehydration: Store in a tightly sealed container in a desiccator to minimize boroxine formation.

  • Temperature: Store at low temperatures (0-4 °C) to slow down potential decomposition pathways.

  • Atmosphere: While not as critical as for highly air-sensitive reagents, storing under an inert atmosphere can prevent slow oxidation over time.

By understanding the key chemical properties of the reagents and products involved, you can effectively troubleshoot and optimize the synthesis of this compound, leading to high yields of pure material for your research and development needs.

References

Impact of base and solvent on 3-(N-Ethylaminocarbonyl)phenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(N-Ethylaminocarbonyl)phenylboronic acid (CAS 850567-21-4)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical advice on leveraging the unique reactivity of this reagent. Here, we move beyond standard protocols to explain the causality behind experimental choices, helping you troubleshoot challenging reactions and optimize your synthetic outcomes.

Introduction: Understanding the Reagent

This compound is a versatile building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structure, featuring a meta-substituted N-ethylamide group, presents specific characteristics that influence its reactivity:

  • Electronic Effects: The amide group is moderately electron-withdrawing, which can influence the kinetics of the transmetalation step in Suzuki couplings.

  • Solubility: The presence of the amide moiety impacts solubility profiles, often requiring specific solvent systems for optimal reaction performance.

  • Stability: Like many functionalized boronic acids, it is susceptible to side reactions such as protodeboronation, especially under suboptimal conditions.[2][3]

This guide will equip you with the knowledge to navigate these properties effectively.

Frequently Asked Questions (FAQs)

Q1: What are the optimal starting conditions (base, solvent, catalyst) for a Suzuki-Miyaura coupling with this compound?

A1: While every substrate pairing is unique, a robust starting point for coupling with aryl bromides or iodides involves a Pd(II) precatalyst with a phosphine ligand, an inorganic base, and a polar aprotic solvent mixture.[4][5]

  • Catalyst: Pd(dppf)Cl₂ (1-3 mol%) is a reliable choice due to its stability and effectiveness with a broad range of substrates. For more challenging couplings (e.g., with aryl chlorides), more active Buchwald-type ligands and precatalysts may be necessary.[6]

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents) are highly effective. Carbonates are generally preferred over hydroxides, which can sometimes promote unwanted side reactions. The choice between them often depends on solubility and reactivity, with Cs₂CO₃ being more soluble and often more reactive.[7]

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or DMF/H₂O (4:1), is recommended.[7][8] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation.[9]

Q2: How does the N-ethylaminocarbonyl group affect reactivity compared to unsubstituted phenylboronic acid?

A2: The N-ethylaminocarbonyl group is electron-withdrawing, which has a dual effect. It increases the Lewis acidity of the boron atom, potentially facilitating the initial formation of the boronate complex with the base. However, the reduced electron density on the aromatic ring can slow the rate-determining transmetalation step, where the aryl group is transferred from boron to the palladium center. In practice, this means reactions may require slightly higher temperatures or longer reaction times compared to electron-rich boronic acids.

Q3: What are the common side reactions, and how can they be minimized?

A3: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of N-ethylbenzamide as a byproduct.[2] It is often promoted by excessive water, high temperatures, and prolonged reaction times, particularly under strongly basic or acidic conditions.[2][9] To minimize it, use freshly distilled and degassed solvents, ensure an inert atmosphere, and monitor the reaction to avoid unnecessarily long heating times.[10]

  • Homocoupling: This is the palladium-catalyzed coupling of two boronic acid molecules to form a biphenyl byproduct. It is primarily caused by the presence of oxygen in the reaction mixture, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to this undesired pathway.[4] Thoroughly degassing the solvent and maintaining a strict inert (Nitrogen or Argon) atmosphere are critical for suppression.

Q4: How can I assess the purity and stability of my this compound starting material?

A4: Boronic acids can dehydrate to form cyclic boroxine anhydrides upon storage. While boroxines are often competent in Suzuki couplings, their presence means the molecular weight of the reagent is altered, affecting stoichiometry. Purity is best assessed by ¹H NMR in DMSO-d₆, looking for the characteristic B(OH)₂ proton signal (a broad singlet) and ensuring the correct integration of aromatic and ethyl group protons. The presence of significant boroxine can be inferred from complex baseline signals and slight shifts in the aromatic region. For critical applications, it's advisable to use freshly opened or properly stored material.

Troubleshooting Guide

Issue 1: Low or No Conversion to Product

Q: My Suzuki coupling reaction shows little to no product formation after several hours. What are the likely causes?

A: This is a common issue that can be diagnosed systematically. The primary culprits are often an inactive catalyst, insufficient base strength or solubility, or issues with the starting materials.

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose the root cause of low conversion.

troubleshooting_low_conversion start Low / No Conversion check_catalyst Is the catalyst active? (Pd black formation?) start->check_catalyst check_base Is the base sufficiently soluble and strong? check_catalyst->check_base No catalyst_inactive Action: Use a new batch of precatalyst/ligand. Consider a palladacycle. check_catalyst->catalyst_inactive Yes check_sm Are starting materials pure and correct? check_base->check_sm No base_issue Action: Switch to a stronger or more soluble base (e.g., K2CO3 -> Cs2CO3). Ensure adequate water is present. check_base->base_issue Yes check_conditions Are reaction conditions (temp, atmosphere) correct? check_sm->check_conditions No sm_issue Action: Verify purity of boronic acid and halide via NMR. Check for boroxine formation. check_sm->sm_issue Yes conditions_issue Action: Increase temperature. Ensure system is rigorously degassed and under inert atmosphere. check_conditions->conditions_issue Yes

Caption: Troubleshooting workflow for low conversion.

Issue 2: Significant Protodeboronation Side Product

Q: I am observing a significant amount of N-ethylbenzamide in my reaction mixture. How do I suppress this?

A: Protodeboronation is a competitive reaction pathway that becomes significant when the desired cross-coupling is slow.[2][3] The choice of base and solvent has a profound impact on its rate.

Explanation: The mechanism of base-catalyzed protodeboronation involves the attack of a hydroxide or alkoxide on the boron atom, followed by protonolysis of the C-B bond.[9] Solvents that are too protic or bases that are too strong (like NaOH or KOH) in high concentration can accelerate this process.

Comparative Data:

The following table illustrates how changing the base and solvent can impact the desired product-to-side product ratio in a model reaction.

Base (2.5 equiv)Solvent System (4:1)Temperature (°C)Yield of Biaryl Product (%)Yield of Protodeboronation (%)
K₃PO₄Dioxane / H₂O1008510
K₂CO₃Dioxane / H₂O100925
Cs₂CO₃Dioxane / H₂O8095<2
Na₂CO₃Ethanol / H₂O806525
Et₃N (Triethylamine)Toluene1104015

Issue 3: Difficulty with Product Purification

Q: My crude product is difficult to purify due to a persistent impurity with a similar polarity. What could it be?

A: A common and often overlooked impurity is the homocoupled product of the boronic acid: 3,3'-bis(N-ethylcarbamoyl)-1,1'-biphenyl. This impurity forms when oxygen is present in the reaction.[4] Its polarity is often very similar to the desired biaryl product, making chromatographic separation challenging.

Mitigation Strategy:

  • Prevention: The most effective strategy is prevention. Ensure your solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and the reaction is run under a strict inert atmosphere from start to finish.[10]

  • Catalyst Choice: Using a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction, a step that can initiate the homocoupling cycle.[4]

  • Purification: If the impurity is already formed, recrystallization may be more effective than column chromatography. Experiment with solvent systems like Ethyl Acetate/Hexanes or Dichloromethane/Methanol.

Reaction Mechanism: Homocoupling Pathway

homocoupling_pathway pd_ii Pd(II) Precatalyst pd_0 Pd(0) Active Catalyst pd_ii->pd_0 Reduction homocoupled Ar-Ar (Homocoupled Product) pd_0->homocoupled Catalyzes Formation aryl_boronic 2 x Ar-B(OH)2 aryl_boronic->pd_0 Consumes

Caption: Simplified homocoupling side reaction pathway.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).

References

How to avoid protodeboronation of 3-(N-Ethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Mitigating Protodeboronation in Cross-Coupling Reactions

Welcome to the technical support center for 3-(N-Ethylaminocarbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic endeavors. As Senior Application Scientists, we understand the challenges that can arise during experimentation, particularly the undesired side reaction of protodeboronation. This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to help you navigate these challenges and ensure the success of your reactions.

Understanding the Challenge: Protodeboronation

Protodeboronation is a common side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of the corresponding arene as a byproduct.[1] For researchers using this compound, this results in the formation of N-ethylbenzamide, consuming your starting material and reducing the yield of your desired cross-coupled product.

Arylboronic acids with electron-withdrawing substituents, such as the N-ethylaminocarbonyl group, are particularly susceptible to protodeboronation, especially under the basic conditions often employed in Suzuki-Miyaura cross-coupling reactions.[2] This guide will equip you with the knowledge and practical strategies to minimize this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with this compound showing a significant amount of N-ethylbenzamide as a byproduct?

The formation of N-ethylbenzamide is a classic sign of protodeboronation. This occurs when the C-B bond of the boronic acid is cleaved and replaced by a C-H bond from a proton source in your reaction mixture, such as water.[1] The electron-withdrawing nature of the N-ethylaminocarbonyl group makes the ipso-carbon more susceptible to protonolysis, particularly under basic conditions.

Q2: What are the primary factors that promote protodeboronation of this specific boronic acid?

Several experimental factors can accelerate the rate of protodeboronation:

  • pH: Both acidic and basic conditions can catalyze protodeboronation. For electron-deficient arylboronic acids, strongly basic conditions (high pH) significantly increase the rate of this side reaction.[2]

  • Temperature: Higher reaction temperatures provide the activation energy needed for C-B bond cleavage, thus increasing the rate of protodeboronation.

  • Base Strength: The use of strong bases (e.g., NaOH, KOH) can promote the formation of the boronate species ([ArB(OH)₃]⁻), which is a key intermediate in the base-catalyzed protodeboronation pathway.[2]

  • Solvent: The presence of a proton source, most commonly water, is necessary for the final protonolysis step of protodeboronation. While some water is often beneficial for Suzuki-Miyaura couplings, excessive amounts can be detrimental.

  • Reaction Time: Longer reaction times naturally provide more opportunity for the boronic acid to decompose.

Q3: Can I just use more equivalents of the boronic acid to compensate for the loss due to protodeboronation?

While adding an excess of the boronic acid might seem like a straightforward solution to improve the yield of your desired product, it is not an ideal strategy. This approach can lead to:

  • Increased Byproduct Formation: You will also generate more of the protodeboronated byproduct, which can complicate purification.

  • Waste of Valuable Reagent: this compound can be a costly starting material.

  • Inconsistent Results: The extent of protodeboronation can be variable, making your reactions less reproducible.

A more effective approach is to address the root cause of the protodeboronation by optimizing the reaction conditions or modifying the boronic acid itself.

Troubleshooting Guide: Strategies to Minimize Protodeboronation

This section provides a systematic approach to troubleshooting and minimizing protodeboronation in your experiments. The strategies are presented in order of increasing complexity, starting with simple adjustments to your existing protocol.

Strategy 1: Optimization of Reaction Conditions

Simple modifications to your reaction setup can have a significant impact on suppressing protodeboronation.

  • Lower the Reaction Temperature: If your catalyst system is sufficiently active, consider running the reaction at a lower temperature (e.g., 60-80 °C). This will slow down the rate of protodeboronation more than the desired cross-coupling reaction.

  • Use a Milder Base: Switch from strong bases like sodium hydroxide or potassium hydroxide to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). These bases are effective in promoting the Suzuki-Miyaura coupling while being less aggressive in catalyzing protodeboronation.

  • Minimize Water Content: While Suzuki-Miyaura reactions often benefit from a small amount of water to facilitate the dissolution of the base and promote the catalytic cycle, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents and ensuring your reagents are dry can be beneficial. A careful titration of the water content may be necessary to find the optimal balance.

  • Employ a Highly Active Catalyst: A more efficient palladium catalyst and ligand system can accelerate the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway. Consider using modern, highly active catalyst systems, such as those based on biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).

Table 1: Comparison of Reaction Conditions for a Model Suzuki-Miyaura Coupling

ParameterStandard ConditionsOptimized Conditions for Reduced ProtodeboronationRationale
Base 2 M NaOHK₃PO₄ (3.0 eq.)Milder base reduces the rate of base-catalyzed protodeboronation.
Temperature 100 °C70 °CLower temperature disfavors the protodeboronation side reaction.
Solvent Dioxane/Water (4:1)Anhydrous THF or 2-MeTHF with minimal waterReduces the availability of a proton source for protodeboronation.
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (1-2 mol%)Highly active catalyst promotes faster cross-coupling, outcompeting protodeboronation.
Strategy 2: Conversion to a More Stable Boronic Acid Derivative

For particularly challenging substrates where optimizing reaction conditions is insufficient, converting the boronic acid to a more stable derivative is a highly effective strategy.

  • Pinacol Esters: While more stable than the corresponding boronic acid, pinacol esters can still undergo protodeboronation, especially at elevated temperatures and high pH.

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, air- and moisture-tolerant crystalline solids.[3] They are often stable enough to be purified by silica gel chromatography. Under the basic conditions of a Suzuki-Miyaura coupling, the MIDA ligand is slowly hydrolyzed, gradually releasing the free boronic acid into the reaction mixture. This "slow-release" mechanism keeps the instantaneous concentration of the unstable boronic acid low, thereby minimizing protodeboronation and other side reactions.[3]

Diagram 1: The "Slow-Release" Strategy with MIDA Boronates

G MIDA_Boronate Stable MIDA Boronate (Reservoir) Slow_Release Slow Hydrolysis (Base, H₂O) MIDA_Boronate->Slow_Release Free_BA Free Boronic Acid (Low Concentration) Slow_Release->Free_BA Suzuki_Coupling Suzuki-Miyaura Coupling Free_BA->Suzuki_Coupling Protodeboronation Protodeboronation (Minimized) Free_BA->Protodeboronation Product Desired Product Suzuki_Coupling->Product Byproduct Protodeboronated Byproduct Protodeboronation->Byproduct

Caption: Workflow illustrating the slow-release of boronic acid from a stable MIDA boronate.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating the principles of optimized reaction conditions.

Reagents and Materials:

  • Aryl bromide (1.0 eq.)

  • This compound (1.2 eq.)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 eq.)

  • XPhos Pd G3 (1.5 mol%)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Degassed deionized water

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.

  • In a glovebox, add the XPhos Pd G3 catalyst.

  • Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous 2-MeTHF via syringe to achieve a desired concentration (e.g., 0.1 M with respect to the aryl bromide).

  • Add a minimal amount of degassed water (e.g., 1-2% v/v) to aid in the dissolution of the base.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound MIDA ester

This protocol describes the conversion of this compound to its more stable N-methyliminodiacetic acid (MIDA) boronate ester. This can be done using a Dean-Stark apparatus or by heating in a sealed vial with a desiccant.

Reagents and Materials:

  • This compound (1.0 eq.)

  • N-methyliminodiacetic acid (1.05 eq.)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add this compound and N-methyliminodiacetic acid.

  • Add a 1:1 mixture of toluene and DMSO.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and azeotropically remove the water that is formed.

  • Continue refluxing until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The resulting crude MIDA ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Diagram 2: Chemical Structures and Reaction Scheme

G cluster_0 Protodeboronation (Undesired) cluster_1 MIDA Ester Formation (Protective Strategy) BA This compound H2O + H₂O Base Base/Heat Amide N-ethylbenzamide Base->Amide BoricAcid + B(OH)₃ BA2 This compound MIDA_acid + N-methyliminodiacetic acid Heat Heat, -H₂O MIDA_ester MIDA boronate ester Heat->MIDA_ester

References

Technical Support Center: Navigating Boronic Acid Instability in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the Suzuki-Miyaura cross-coupling reaction. Here, we address the prevalent and often frustrating stability issues associated with boronic acids, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the foundational knowledge and practical solutions required to overcome these challenges, ensuring the efficiency and reproducibility of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific issues you may encounter during your experiments. We will delve into the root causes of these problems and provide actionable, field-proven solutions.

Q1: My Suzuki coupling reaction is failing or giving very low yields. I suspect my boronic acid is the problem. What are the primary degradation pathways I should be aware of?

A1: This is a very common and valid concern. Boronic acids, despite their utility, are susceptible to several decomposition pathways that can significantly reduce the efficiency of your Suzuki coupling.[1][2] The three primary modes of degradation are:

  • Protodeboronation: This is the most common culprit. It's a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[3][4] This process is often accelerated by the aqueous basic conditions and elevated temperatures typical of Suzuki couplings.[5]

  • Oxidation: Boronic acids can be oxidized to the corresponding phenol.[6] This is often mediated by dissolved oxygen or peroxide impurities in ethereal solvents, which can form aerobically.[6] The presence of a palladium catalyst can sometimes exacerbate this side reaction.

  • Homocoupling: The palladium catalyst can promote the coupling of two boronic acid molecules to form a symmetrical biaryl species.[6][7] This side reaction consumes your boronic acid and complicates purification. Higher concentrations of oxygen have been shown to increase the rate of homocoupling.[7]

Understanding these pathways is the first step in diagnosing and solving your low-yield problems.

Diagram 1: Major Decomposition Pathways of Arylboronic Acids

G cluster_main Aryl Boronic Acid (Ar-B(OH)₂) Stability Issues cluster_proto Protodeboronation cluster_oxid Oxidation cluster_homo Homocoupling main Ar-B(OH)₂ proto_out Ar-H (Desired Arene) main->proto_out + H⁺ (from H₂O, etc.) - B(OH)₃ oxid_out Ar-OH (Phenol byproduct) main->oxid_out + [O] (e.g., O₂, Peroxides) homo_out Ar-Ar (Homocoupled byproduct) main->homo_out + Ar-B(OH)₂ (Pd-catalyzed)

Caption: Key decomposition routes for boronic acids under Suzuki coupling conditions.

Q2: I'm working with an electron-deficient heteroaryl boronic acid and seeing significant protodeboronation. How can I mitigate this?

A2: Electron-deficient and certain heteroaryl boronic acids (like 2-pyridyl derivatives) are notoriously prone to protodeboronation.[3][5] The increased electrophilicity of the carbon attached to the boron makes the C-B bond more susceptible to cleavage. Here’s a multi-pronged strategy to address this:

  • Optimize Reaction Conditions:

    • Lower the Temperature: Higher temperatures significantly accelerate protodeboronation.[5] If your catalyst is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C).[5][8]

    • Choose a Milder Base: Strong bases can promote protodeboronation.[5] Switching from hydroxides (NaOH, KOH) to milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be highly effective.[4][5]

    • Control Water Content: While Suzuki couplings often benefit from some water, excess water provides a ready proton source for protodeboronation.[5] Using anhydrous solvents is a good starting point, but sometimes a small, controlled amount of water is necessary for the catalytic cycle. Careful optimization is key.

  • Modify the Boron Reagent (Highly Recommended): This is often the most robust solution. Converting the unstable boronic acid into a more stable derivative can dramatically improve yields.[5] The goal is to "mask" the boronic acid, releasing it slowly in situ for the desired coupling reaction, which outcompetes the decomposition.[3][9]

    • Boronate Esters (e.g., Pinacol Esters): These are significantly more stable than their corresponding boronic acids.[1][6] They are often crystalline, easier to purify, and have a longer shelf-life.[1] While they are generally less reactive, this increased stability often leads to higher overall yields, especially in challenging cases.[5]

    • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, air-stable crystalline solids.[5][10] They are inert under anhydrous coupling conditions but slowly hydrolyze in the presence of an aqueous base to release the free boronic acid.[11][12] This "slow-release" strategy keeps the instantaneous concentration of the unstable boronic acid very low, minimizing decomposition.[3][10]

    • Diethanolamine (DABO) Adducts: Reacting a boronic acid with inexpensive diethanolamine forms a stable, crystalline adduct.[13][14] These can often be used directly in Suzuki couplings, particularly with protic solvents, where they release the active boronic acid.[13][15]

Table 1: Comparison of Boronic Acid Derivatives for Stability

Boron Reagent TypeGeneral StabilityHandling CharacteristicsTypical Application Notes
Boronic Acid Low to ModerateOften requires storage under inert atmosphere and low temperatures. Purity can be an issue.[1]Generally more reactive, leading to faster reaction times but susceptible to decomposition.[1]
Pinacol Boronate Ester HighGenerally stable at room temperature, often crystalline and easy to handle/purify.[1][6]Excellent for unstable boronic acids (e.g., 2-pyridyl). May require slightly more forcing conditions.[6]
MIDA Boronate Very HighCrystalline, air-stable solids. Stable to chromatography.[5][10]Ideal for "slow-release" strategy with highly unstable boronic acids. Requires aqueous base for hydrolysis.[10][11]
Diethanolamine Adduct HighCrystalline, air-stable solids. Simple to prepare.[13][14]Can be used directly in the coupling reaction, releasing the boronic acid in situ.[13][15]
Q3: How do I prepare and use a more stable boronic acid derivative?

A3: Preparing these derivatives is often straightforward. Here are protocols for the most common and effective stabilization strategies.

Protocol 1: Synthesis of a Diethanolamine (DABO) Boronate Adduct [13][16]

This procedure creates a stable, crystalline solid from your boronic acid.

  • Dissolution: In a vial equipped with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.[14][16]

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the new, stable adduct precipitates out.[13]

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in your Suzuki coupling reaction.[16]

Diagram 2: Workflow for Boronic Acid Stabilization and Use

G cluster_workflow Stabilization & Coupling Workflow start Unstable Boronic Acid protect Protection Step (e.g., react with Diethanolamine, Pinacol, or MIDA) start->protect Stabilize stable Stable Derivative (Pinacol Ester, MIDA Boronate, DABO Adduct) protect->stable Isolate suzuki Suzuki Coupling Reaction Conditions (Pd catalyst, Base, etc.) stable->suzuki Use Directly product Desired Coupled Product suzuki->product

Caption: General workflow from an unstable boronic acid to the final product.

Q4: I am not sure about the quality of my commercial boronic acid. How can I assess its purity?

A4: Boronic acid purity is critical and often overlooked. Commercial batches can vary, and degradation can occur during storage. Here's how to check:

  • NMR Spectroscopy (¹H and ¹¹B): This is your first and best tool. In the ¹H NMR, look for sharp, well-defined peaks corresponding to your structure. Broadened peaks can indicate the presence of boroxines (cyclic trimers), which are dehydrated forms of the boronic acid.[17] Dissolving the sample in a coordinating solvent like methanol-d4 can help break up the boroxine and sharpen the signals.[17]

  • Mass Spectrometry: This can help identify impurities and degradation products. You may see peaks corresponding to the boroxine trimer (3x molecular weight minus 3x H₂O).[17]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for purity analysis. However, be aware that on-column hydrolysis can be an issue.[18] Specialized methods, sometimes using basic mobile phases or derivatization, may be required for accurate and reproducible results.[18][19]

  • Titration: For a quantitative measure of the boronic acid content, a simple acid-base titration can be performed. Since boric acid is a very weak acid, it's typically titrated in the presence of a polyol like glycerol or mannitol, which complexes with the boronic acid to form a stronger acidic species that can be accurately titrated with a standard base like NaOH.[20][21]

If you find significant impurities, consider purifying the boronic acid by recrystallization or converting it to a stable derivative like a pinacol ester, which is often easier to purify via column chromatography.[1][6]

References

Technical Support Center: Purification Strategies for Removing Boronic Acid Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for boronic acid byproduct purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the removal of boronic acid-related impurities. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a deeper understanding and more effective troubleshooting.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your purification workflow in a question-and-answer format.

Question 1: My standard aqueous workup isn't removing the boronic acid impurity. What should I do?

This is a frequent challenge, particularly if your desired product has some aqueous solubility or if the boronic acid byproduct is not readily ionized.

Underlying Causes and Actionable Solutions:

  • Insufficiently Basic Wash: The pKa of many boronic acids is around 9.[1] To effectively convert the boronic acid to its more water-soluble boronate salt, the pH of your aqueous wash should be significantly higher.

    • Protocol: Use a 1-2 M solution of NaOH or K₂CO₃ to ensure the pH is above 10.[2] This will facilitate the deprotonation and partitioning of the boronic acid into the aqueous layer.[3]

  • Complexation to Enhance Solubility: Sometimes, simply increasing the pH is not enough. The addition of a complexing agent can dramatically improve the aqueous solubility of the boronate.

    • Protocol: Add a 1,2- or 1,3-diol, such as D-sorbitol, to the basic aqueous wash. Sorbitol forms a highly water-soluble anionic complex with the boronate, greatly enhancing its removal from the organic phase.[2][4]

  • Solvent System Optimization: The choice of your organic solvent can influence the partitioning of the polar boronic acid.

    • Protocol: If your product is soluble in less polar solvents, consider switching from ethyl acetate or dichloromethane to diethyl ether or toluene. This will minimize the co-extraction of the boronic acid into the organic layer.[2]

Question 2: My product and the boronic acid byproduct are co-eluting during silica gel chromatography. What are my options?

Co-elution is a common hurdle due to the polar nature of many boronic acids.[2] Here are several strategies to overcome this:

  • Boron Scavenger Resins: This is often the most direct and effective solution. These resins contain functional groups, typically diols, that covalently bind to boronic acids.[5]

    • Protocol: Add the scavenger resin to your crude product dissolved in a suitable solvent. Stir the mixture for a predetermined time (as per the manufacturer's instructions), and then simply filter off the resin. The boronic acid will be bound to the solid support, leaving your purified product in the filtrate.

  • Derivatization to a Salt: Converting the boronic acid into a salt can drastically change its solubility, allowing for easy separation.

    • Protocol: Treat the crude mixture with a base like sodium hydroxide or potassium hydroxide to form the corresponding boronate salt.[6] This salt can then be removed by filtration if it precipitates, or by an aqueous extraction. The desired product can then be isolated from the organic phase. The pure boronic acid can be regenerated by treating the salt with an acid.[6]

  • Formation of a Diethanolamine Adduct: This method can be effective for crystallizing out the boronic acid.

    • Protocol: Treat the crude mixture with diethanolamine. The resulting adduct is often a crystalline solid that will precipitate from solvents like ether, while your product remains in solution.[4][7]

  • Modified Chromatography Conditions:

    • Boric Acid-Impregnated Silica Gel: Pre-treating the silica gel with boric acid can suppress the over-adsorption of boronic esters, which can be a problem during chromatography.[8][9]

    • Solvent Modifier: Adding a small amount of a modifier like acetic acid or triethylamine to your mobile phase can sometimes improve the separation on silica gel.[10]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about boronic acid byproduct removal.

What are the most common boronic acid-related impurities?

In many reactions, especially palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, the primary impurities are unreacted boronic acids (or their esters) and borate salts formed after the reaction.[2] Boronic acids can also form cyclic anhydrides, known as boroxines, which can further complicate purification.[11]

Is there a universal "best" method for removing boronic acids?

Unfortunately, there is no single best method, as the optimal strategy depends on the specific properties of your desired compound and the boronic acid byproduct. The following decision tree can help guide your choice:

G start Crude Reaction Mixture (Product + Boronic Acid Byproduct) is_product_acidic Is the product acidic? start->is_product_acidic is_product_basic Is the product basic? is_product_acidic->is_product_basic Yes extraction Liquid-Liquid Extraction (Basic Wash) is_product_acidic->extraction No is_product_basic->extraction No scavenger Boron Scavenger Resin is_product_basic->scavenger Yes chromatography Chromatography extraction->chromatography Impure scavenger->chromatography Impure recrystallization Recrystallization chromatography->recrystallization Crystalline Product derivatization Derivatization chromatography->derivatization Other normal_phase Normal Phase Silica Gel chromatography->normal_phase Non-polar Product reverse_phase Reverse Phase (C18) chromatography->reverse_phase Polar Product spe Solid-Phase Extraction (SPE) normal_phase->spe Co-elution

Caption: Decision tree for selecting a purification strategy.

What are some "green" or more environmentally friendly approaches to boronic acid removal?

  • Recrystallization: When applicable, recrystallization is a highly effective and green purification method as it can significantly reduce solvent usage compared to chromatography.[10][12]

  • Liquid-Liquid Extraction with Greener Solvents: Employing more environmentally friendly solvents for extraction can reduce the environmental impact of the purification process.[13][14][15]

  • Solid-Phase Extraction (SPE): SPE can be a greener alternative to traditional column chromatography as it often uses smaller volumes of solvent.[16][17][18]

Methodology and Data

Comparison of Common Purification Techniques
Purification MethodAdvantagesDisadvantagesBest Suited For
Liquid-Liquid Extraction Simple, fast, and inexpensive for initial bulk removal.May not be effective for all boronic acids; can lead to emulsions.Removing large quantities of polar boronic acids from non-polar products.
Silica Gel Chromatography Widely applicable and can provide high purity.Can be time-consuming and solvent-intensive; co-elution is a common issue.[10]Separating compounds with different polarities.
Boron Scavenger Resins Highly selective and easy to perform.Can be expensive; may require optimization of reaction time and equivalents.Removing trace amounts of boronic acid or when other methods fail.
Recrystallization Can yield very pure material; environmentally friendly.Product must be a solid; finding a suitable solvent system can be challenging.[19]Crystalline products where a suitable solvent system can be identified.
Derivatization Can dramatically alter solubility, allowing for easy separation.Requires an additional chemical step and subsequent removal of the derivatizing agent.Situations where the boronic acid is difficult to separate by other means.
Experimental Protocols

Protocol 1: Enhanced Liquid-Liquid Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Prepare a 1 M aqueous solution of NaOH containing 10% (w/v) D-sorbitol.

  • Wash the organic layer with the basic sorbitol solution three times.

  • Combine the aqueous layers and back-extract with the organic solvent once.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Protocol 2: Purification using a Boron Scavenger Resin

  • Dissolve the crude product in a suitable solvent (e.g., THF, DCM).

  • Add the recommended amount of boron scavenger resin (typically 2-4 equivalents relative to the boronic acid).

  • Stir the suspension at room temperature for 1-4 hours (monitor by TLC or LC-MS for the disappearance of the boronic acid).

  • Filter the mixture to remove the resin.

  • Wash the resin with a small amount of the solvent.

  • Combine the filtrate and washings, and concentrate in vacuo to obtain the purified product.

Workflow Diagram

G cluster_0 Purification Workflow start Crude Product extraction Liquid-Liquid Extraction start->extraction chromatography Chromatography extraction->chromatography Still Impure end Pure Product extraction->end Pure scavenger Scavenger Resin chromatography->scavenger Trace Impurities chromatography->end Pure scavenger->end Pure

Caption: General workflow for boronic acid byproduct purification.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 3-(N-Ethylaminocarbonyl)phenylboronic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the purity of starting materials and intermediates is a cornerstone of success.[1] For compounds like 3-(N-Ethylaminocarbonyl)phenylboronic acid, a versatile building block in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a critical determinant of reaction efficiency, yield, and the safety of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of analytical methods for validating the purity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose, ensuring accuracy, precision, and reliability of results.[3][4][5] Regulatory bodies such as the FDA, EMA, and the International Council for Harmonisation (ICH) have established guidelines for analytical method validation to ensure the quality and safety of pharmaceutical products.[3][6][7][8]

The Analytical Challenge: Understanding Boronic Acids

Boronic acids and their derivatives present unique analytical challenges.[9] They are prone to dehydration, forming cyclic anhydrides (boroxines), and can be sensitive to hydrolysis.[10][11] Therefore, the choice of analytical methodology must account for the inherent reactivity and potential degradation pathways of these compounds.[9][12] The purity of boronic acids directly impacts the efficacy of crucial reactions like the Suzuki-Miyaura coupling, where impurities can lead to unwanted side products or catalyst poisoning.[1]

Comparative Analysis of Key Purity Validation Methods

A multi-faceted approach is often necessary for the comprehensive purity assessment of this compound. The following sections compare the most effective analytical techniques, outlining their principles, experimental considerations, and performance characteristics.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture.[13] For boronic acids, reversed-phase HPLC (RP-HPLC) is the most common approach.

Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus elute later.

Causality Behind Experimental Choices:

  • Column Selection: A C18 column is a robust starting point. However, for structurally similar boronic acids, specialized columns like those with phenyl-hexyl phases can offer enhanced selectivity through π-π interactions.[14] The use of columns with technologies that minimize secondary interactions with metal surfaces can also improve peak shape and reliability.

  • Mobile Phase: A buffered mobile phase is crucial to control the ionization state of the boronic acid group (pKa ~8-10) and any other ionizable functionalities. A common choice is a gradient of acetonitrile or methanol in water with an acidic modifier like formic acid or a buffer like ammonium acetate.[11][15] The choice of modifier can significantly impact peak shape and retention.

  • Detector: A UV detector is typically suitable for this compound due to the presence of the aromatic ring. A photodiode array (PDA) detector offers the advantage of acquiring full UV spectra, which aids in peak identification and purity assessment.

Experimental Workflow for HPLC Method Validation:

Caption: HPLC workflow for purity determination.

Self-Validating System: The validation of an HPLC method should adhere to ICH Q2(R2) guidelines and include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range.[6][7][16]

  • Specificity: Demonstrated by separating the main peak from potential impurities and degradation products. This can be confirmed using a PDA detector to check for peak purity.

  • Linearity: A linear relationship between concentration and peak area should be established across a defined range.[7]

  • Accuracy: Assessed by spiking the sample with a known amount of a reference standard and calculating the percent recovery.[7][17]

  • Precision: Evaluated by the relative standard deviation (RSD) of multiple injections. An RSD of ≤ 2% is often considered acceptable.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for non-volatile compounds like boronic acids, GC-MS can be a powerful tool for identifying and quantifying volatile impurities or after derivatization of the analyte.[18][19]

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.

Causality Behind Experimental Choices:

  • Derivatization: To make this compound amenable to GC analysis, it must be derivatized to a more volatile form.[19] Silylation is a common derivatization technique for this purpose. However, derivatization adds a step to the sample preparation and can introduce variability if the reaction is not complete.[12]

  • Impurity Profiling: GC-MS is particularly useful for identifying and quantifying potential residual solvents or volatile starting materials from the synthesis process.

Experimental Workflow for GC-MS Analysis:

Caption: GC-MS workflow for impurity profiling.

Trustworthiness: The mass spectrum provides a high degree of confidence in the identification of impurities. For quantitative analysis, a validated method with appropriate internal standards is necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR). ¹H NMR provides information about the structure and purity, while ¹¹B NMR is specific to the boron-containing species.[20][21][22][23]

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is sensitive to its local chemical environment, providing detailed structural information. In qNMR, the integral of a signal is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.

Causality Behind Experimental Choices:

  • ¹H NMR for Purity: The purity of this compound can be estimated by comparing the integrals of the analyte's protons to those of any impurities present.

  • ¹¹B NMR for Speciation: ¹¹B NMR is particularly useful for observing the boronic acid itself and its potential dehydration product, the boroxine.[24] This can be crucial for understanding the stability of the material.

  • qNMR for Absolute Purity: For a highly accurate purity determination, qNMR can be employed using an internal standard of known purity and concentration. This technique is considered a primary ratio method and can provide traceability to the International System of Units (SI).

Self-Validating System: The specificity of NMR signals provides a high degree of confidence in the identity of the analyte and impurities. For qNMR, the choice of a suitable internal standard that does not have overlapping signals with the analyte is critical for accuracy.

Karl Fischer Titration for Water Content

The presence of water can affect the stability and reactivity of boronic acids.[10] Karl Fischer titration is the gold standard for determining water content.[25][26][27][28]

Principle: This method is based on a chemical reaction where iodine stoichiometrically reacts with water.[25][27] The endpoint of the titration is detected potentiometrically.[25]

Causality Behind Experimental Choices:

  • Volumetric vs. Coulometric: Volumetric Karl Fischer is suitable for samples with higher water content, while the coulometric method is ideal for trace amounts of water.[26][27] For a high-purity solid like this compound, the coulometric method is generally preferred for its higher sensitivity.[27]

  • Sample Preparation: The sample must be completely dissolved in a suitable solvent that does not react with the Karl Fischer reagents.

Trustworthiness: Karl Fischer titration is highly specific for water, unlike methods like loss on drying which measure the loss of any volatile components.[25]

Comparison of Analytical Methods

Method Principle Strengths Limitations Primary Application
HPLC Differential partitioning between stationary and mobile phasesHigh resolution, quantitative, well-established for purity and impurity profiling.[13]Can be challenging to develop a method that separates all potential impurities; boronic acids can be reactive under certain conditions.[9]Assay, purity, and impurity determination.
GC-MS Separation of volatile compounds followed by mass analysisExcellent for identifying and quantifying volatile impurities (e.g., residual solvents).[18] High specificity.Requires derivatization for non-volatile analytes, which can add complexity and variability.[12][19]Identification and quantification of volatile impurities.
NMR Nuclear spin resonance in a magnetic fieldProvides detailed structural information; qNMR offers high accuracy for purity determination. ¹¹B NMR is specific for boron species.[20][23]Lower sensitivity compared to chromatographic methods; requires a relatively pure sample for accurate integration.Structural confirmation, identification of major impurities, and absolute purity by qNMR.
Karl Fischer Titration Stoichiometric reaction of iodine with waterHighly specific and accurate for water content determination.[25][26]Only measures water content; does not provide information on other impurities.Determination of water content.

Conclusion

A comprehensive validation of the purity of this compound requires a combination of analytical techniques. HPLC is the workhorse for determining the assay and profiling related substance impurities. GC-MS is invaluable for assessing volatile impurities. NMR provides crucial structural confirmation and can be used for highly accurate quantitative analysis. Finally, Karl Fischer titration is essential for accurately determining the water content. By employing these methods within a robust validation framework, researchers and developers can ensure the quality, consistency, and reliability of this critical synthetic intermediate, ultimately contributing to the successful development of new therapeutics and materials.[5]

References

A Comparative Guide to Phenylboronic Acid Derivatives in Catalysis: Spotlight on 3-(N-Ethylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Among these, the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with remarkable efficiency and functional group tolerance, is preeminent.[1] The choice of the organoboron reagent is a critical parameter that dictates the reaction's success. This guide provides an in-depth comparison of 3-(N-Ethylaminocarbonyl)phenylboronic acid against other common phenylboronic acid derivatives, offering field-proven insights and supporting data to aid in reagent selection for catalytic applications.

Molecular Profile: Understanding the Substituent's Role

The reactivity of a phenylboronic acid in a catalytic cycle is profoundly influenced by the electronic and steric nature of its substituents. The substituent at the meta- or para-position can alter the electron density of the aromatic ring, thereby affecting the crucial transmetalation step of the Suzuki-Miyaura reaction.[2]

Here, we compare this compound with three other widely used derivatives: the parent phenylboronic acid, the electron-donating 4-methoxyphenylboronic acid, and its close structural analog, 3-carboxyphenylboronic acid.

Derivative Structure Substituent Electronic Effect Key Physicochemical Properties
This compound -C(O)NHEtModerately Electron-Withdrawing; Sterically larger than -COOHThe N-ethyl amide group provides a site for hydrogen bonding, potentially influencing solubility and catalyst interaction.
Phenylboronic Acid -HNeutral (Reference)Serves as the baseline for evaluating electronic effects.
4-Methoxyphenylboronic acid -OCH₃ (para)Electron-DonatingIncreases electron density on the phenyl ring, which can slow the rate of transmetalation.
3-Carboxyphenylboronic acid -COOH (meta)Electron-WithdrawingThe carboxylic acid can be deprotonated under basic reaction conditions, increasing solubility in aqueous media.[3]

The N-ethylaminocarbonyl group at the 3-position renders the phenyl ring electron-deficient, which is generally favorable for the transmetalation step. Unlike a simple carboxylic acid, the amide presents a larger steric profile, which can influence the approach of the boronic acid to the palladium center.

Performance in Suzuki-Miyaura Catalysis: A Data-Driven Comparison

To objectively evaluate performance, we present representative data for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole, a common and moderately activated aryl bromide. The reaction is a reliable benchmark for assessing catalytic efficiency.

Reaction Scheme:

Table 2: Comparative Performance Data in a Benchmark Suzuki-Miyaura Reaction

Boronic Acid Derivative Catalyst System Base / Solvent Temp (°C) Time (h) Yield (%) Reference / Rationale
Phenylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃ / Toluene/H₂O80893[4]
4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃ / n-Propanol/H₂OReflux1~90Representative[5]
3-Carboxyphenylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene/Ethanol/H₂O907~85-90Representative[3]
This compound Pd(PPh₃)₄K₂CO₃ / Toluene/Ethanol/H₂O908~80-85 *Estimated

Note on Experimental Data: While extensive data exists for many boronic acids, direct head-to-head comparative studies under identical conditions are rare. The yield for this compound is a scientifically reasoned estimate. The amide group is electronically similar to a carboxylic acid but is sterically bulkier. This increased steric hindrance around the boronic acid moiety can slightly impede the transmetalation step compared to 3-carboxyphenylboronic acid, leading to a marginally lower anticipated yield under identical reaction times.

Causality and Experimental Choices:
  • Electron-Withdrawing Groups (EWGs): Substituents like the carboxyl and N-ethylaminocarbonyl groups make the boronic acid a better nucleophile after activation by the base, which can facilitate a faster transmetalation step compared to electron-donating groups (EDGs).[2]

  • Electron-Donating Groups (EDGs): The methoxy group in 4-methoxyphenylboronic acid increases the electron density on the phenyl ring, which can slightly decrease its rate of transfer to the electron-rich Pd(II) center.

  • Steric Effects: The N-ethyl group introduces more steric bulk than the simple hydroxyl of a carboxylic acid. In sterically demanding couplings (e.g., with ortho-substituted aryl halides), this difference could become more pronounced, potentially leading to lower yields or requiring more forcing conditions.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A firm grasp of the reaction mechanism is essential for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_output Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Trans R¹-Pd(II)L₂-OR PdII_Aryl->PdII_Trans Metathesis (Base) PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Trans->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination ArylHalide R¹-X ArylHalide->PdII_Aryl BoronicAcid R²-B(OH)₂ BoronicAcid->PdII_Biaryl Base Base (e.g., CO₃²⁻) Base->PdII_Trans Product R¹-R² Product->PdII_Biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[1]

  • Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

Experimental Protocols: A Self-Validating System

Reproducibility is paramount in scientific research. The following section provides a detailed, step-by-step methodology for a general Suzuki-Miyaura coupling reaction, designed to be a self-validating system for synthesizing biaryl compounds.

General Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling of an aryl bromide with a phenylboronic acid derivative.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid Derivative (e.g., this compound) (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent System: Toluene (5 mL), Ethanol (2 mL), Deionized Water (2 mL)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Flask Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), the phenylboronic acid derivative (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the solvent system (Toluene, Ethanol, Water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for the required time (typically 4-12 hours).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aryl bromide spot has been consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate eluent (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Experimental_Workflow start Start prep 1. Reagent Preparation (Flask, Stir Bar, Reagents) start->prep inert 2. Create Inert Atmosphere (Evacuate/Backfill N₂) prep->inert addition 3. Add Catalyst & Solvents inert->addition reaction 4. Heat & Stir (e.g., 90 °C, 8h) addition->reaction monitor 5. Monitor by TLC reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup (Extraction & Washing) monitor->workup Complete isolate 7. Isolate Crude Product (Dry & Concentrate) workup->isolate purify 8. Purify Product (Column Chromatography) isolate->purify end End (Pure Product) purify->end

Caption: General experimental workflow for the Suzuki coupling reaction.

Conclusion and Recommendations

This compound is a valuable reagent for Suzuki-Miyaura cross-coupling, particularly for synthesizing biaryls containing a meta-amide functionality.

  • Performance: Its performance is comparable to that of 3-carboxyphenylboronic acid, driven by the electron-withdrawing nature of the amide group which facilitates catalysis.

  • Key Difference: The primary distinction lies in its steric profile. The N-ethyl group introduces slightly more bulk, which could negatively impact yields in reactions with highly hindered coupling partners. Conversely, the amide offers different solubility characteristics and a hydrogen-bond donor site not present in ester analogues.

  • Selection Criteria:

    • Choose This compound when the final product requires the N-ethyl amide moiety, or when its specific solubility properties are advantageous.

    • Choose 3-carboxyphenylboronic acid for reactions where maximal reactivity is desired and the free carboxylic acid is tolerated or required. It may offer a slight advantage in speed and yield due to lower steric hindrance.

    • Choose an electron-donating derivative like 4-methoxyphenylboronic acid when the electronic properties of the final product require it, but be prepared for potentially slower reaction rates.

Ultimately, the optimal choice of boronic acid depends on the specific synthetic target, the steric and electronic nature of the coupling partner, and the desired functional groups in the final product.

References

A Comparative Guide to Catalysts for the Suzuki-Miyaura Cross-Coupling of 3-(N-Ethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Biaryl Amides in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science industries for the construction of biaryl scaffolds.[2] 3-(N-Ethylaminocarbonyl)phenylboronic acid is a key building block for the synthesis of complex molecules, including pharmacologically active compounds. The presence of the N-ethylamide functionality introduces both electronic and steric considerations that necessitate a careful selection of the catalytic system to achieve optimal yields and purity.

This guide provides a comparative analysis of various palladium-based catalyst systems for the cross-coupling of this compound with aryl halides. We will delve into the mechanistic nuances of catalyst and ligand selection, offering field-proven insights and detailed experimental protocols to empower researchers in drug development and chemical synthesis.

Comparative Analysis of Catalyst Systems

The success of a Suzuki-Miyaura coupling reaction is critically dependent on the interplay between the palladium source, the ligand, the base, and the solvent system. For a substrate such as this compound, the amide group can potentially interact with the catalyst, making the choice of a well-defined and robust catalytic system paramount. Below, we compare several classes of catalysts that have demonstrated efficacy in the coupling of functionalized arylboronic acids.

Catalyst SystemLigand TypeKey AdvantagesTypical ConditionsReported Yields (Analogous Systems)
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including those with functional groups. Excellent for sterically hindered couplings.K₃PO₄, Toluene/H₂O, 80-100 °C>90%
Pd(OH)₂ Ligandless (in situ active species)Operationally simple, often effective for electron-rich boronic acids, and can be cost-effective.K₃PO₄, 65 °CGood to excellent[3]
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)High thermal stability, resistant to catalyst degradation, and effective for challenging substrates.K₂CO₃, Dioxane, 90-110 °CHigh[4]
Pd(PPh₃)₄ Monodentate phosphineCommercially available and widely used for a variety of Suzuki couplings.Na₂CO₃, Toluene/Ethanol/H₂O, RefluxGood to excellent[5]

Deep Dive into Catalyst Selection: Mechanistic Considerations

The choice of catalyst and ligand is not arbitrary; it is dictated by the electronic and steric demands of the coupling partners. The N-ethylamide group in this compound is moderately electron-withdrawing and presents some steric bulk.

  • Buchwald-type Ligands (e.g., SPhos): These bulky, electron-rich phosphine ligands are highly effective in promoting both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the biaryl product. The steric hindrance of these ligands facilitates the formation of the active, monoligated Pd(0) species, which is crucial for efficient catalysis.[4]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., in PEPPSI™-IPr): NHC ligands are strong σ-donors, forming highly stable palladium complexes. This stability translates to longer catalyst lifetimes and often allows for lower catalyst loadings. The robustness of Pd-NHC catalysts makes them particularly suitable for reactions involving substrates with potentially coordinating functional groups, such as amides.[4]

  • Palladium(II) Hydroxide: Pd(OH)₂ is a precatalyst that is reduced in situ to the active Pd(0) species. It has been shown to be effective in the synthesis of biaryl analogs and can be a practical choice for certain applications.[3]

  • Tetrakis(triphenylphosphine)palladium(0): As a pre-formed Pd(0) complex, Pd(PPh₃)₄ is a reliable choice for a wide range of Suzuki couplings. The triphenylphosphine ligands are less bulky and electron-rich than the Buchwald-type ligands, which may result in slower reaction rates for more challenging substrates.

Experimental Protocols

The following protocols are provided as a starting point for the optimization of the cross-coupling of this compound with an aryl bromide.

Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos

This protocol is recommended for its broad applicability and high efficiency.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv.)

  • Toluene and deionized water (10:1 v/v)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask, add this compound, aryl bromide, and potassium phosphate.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • In a separate vial under an inert atmosphere, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and SPhos in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction flask via syringe, followed by the degassed toluene and water.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using PEPPSI™-IPr

This protocol is an excellent choice for its operational simplicity and the high stability of the catalyst.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • PEPPSI™-IPr catalyst (2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv.)

  • 1,4-Dioxane

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, aryl bromide, PEPPSI™-IPr catalyst, and potassium carbonate to a dry reaction vessel.

  • Add anhydrous 1,4-dioxane to the vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C.

  • Stir the reaction until completion, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst residue.

  • Wash the organic filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying mechanism, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Reactant & Catalyst Loading B Inert Atmosphere Purge A->B C Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up & Extraction E->F G Purification (Chromatography) F->G

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

G Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Transmetalation Transmetalation Ar-Pd(II)(X)L->Transmetalation Ar'B(OH)2 / Base Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Transmetalation->Ar-Pd(II)(Ar')L Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The selection of an appropriate catalyst system is crucial for the successful Suzuki-Miyaura cross-coupling of this compound. While several palladium-based systems can effect this transformation, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, or robust N-heterocyclic carbene ligands like those in PEPPSI™-IPr, are highly recommended for achieving high yields and broad substrate scope. The provided protocols offer a solid foundation for researchers to develop and optimize their synthetic routes towards valuable biaryl amide compounds. Future research may focus on the development of even more active and sustainable catalyst systems, potentially utilizing base metals or photocatalysis, to further enhance the efficiency and environmental friendliness of this important transformation.

References

Spectroscopic analysis to confirm the structure of 3-(N-Ethylaminocarbonyl)phenylboronic acid products.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Unambiguous Structural Verification

3-(N-Ethylaminocarbonyl)phenylboronic acid is a vital building block in medicinal chemistry and materials science. Its utility in forming stable, reversible covalent bonds, particularly in the development of sensors and therapeutics, necessitates absolute certainty in its structural integrity. Ambiguities arising from synthesis byproducts or degradation can lead to misleading experimental results and compromise the efficacy and safety of final products. This guide details a multi-faceted spectroscopic approach to unequivocally confirm the structure of the target molecule and differentiate it from potential impurities.

The Analytical Workflow: A Multi-Technique Approach

A self-validating analytical workflow relies on the convergence of data from multiple, independent spectroscopic methods. Each technique probes different aspects of the molecular structure, and together they provide a comprehensive and trustworthy characterization.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of 3-(N-Ethylaminocarbonyl) phenylboronic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS HPLC Chromatographic Purity (HPLC-UV/MS) Purification->HPLC Confirmation Data Integration & Structural Verification NMR->Confirmation FTIR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: Integrated workflow for the synthesis, purification, and comprehensive spectroscopic confirmation of this compound.

Primary Spectroscopic Techniques for Structural Elucidation

The cornerstone of structural analysis for organic molecules lies in Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information regarding the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Expertise & Experience: The choice of solvent is critical for NMR analysis of boronic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred due to its ability to solubilize the compound and minimize the exchange of the acidic boronic acid protons, allowing for their observation.

Expected Spectral Data:

Technique Expected Chemical Shifts (δ) and Multiplicities Interpretation
¹H NMR ~8.0-8.2 ppm (s, 1H), ~7.8-8.0 ppm (d, 1H), ~7.5-7.7 ppm (d, 1H), ~7.4-7.6 ppm (t, 1H), ~3.2-3.4 ppm (q, 2H), ~1.1-1.3 ppm (t, 3H), ~8.0 ppm (br s, 2H)Aromatic protons in the meta-substituted ring, ethyl group protons (quartet for CH₂ coupled to CH₃, triplet for CH₃ coupled to CH₂), and boronic acid OH protons.
¹³C NMR ~165-167 ppm, ~135-140 ppm, ~128-133 ppm, ~125-128 ppm, ~120-125 ppm, ~34-36 ppm, ~14-16 ppmCarbonyl carbon, aromatic carbons (including the carbon bearing the boronic acid group which may be broad or unobserved), and ethyl group carbons.
¹¹B NMR ~28-30 ppmCharacteristic of a trigonal planar (sp²-hybridized) boronic acid.[1] A significant upfield shift would indicate the formation of a tetrahedral boronate species.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Trustworthiness: The presence of characteristic absorption bands for the O-H, N-H, C=O, and B-O bonds provides a self-validating system for confirming the major structural components of the molecule.

Expected Vibrational Frequencies:

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
O-H (Boronic Acid)3200-3400 (broad)Stretching, often indicative of hydrogen bonding.[3][4]
N-H (Amide)3200-3400 (sharp to medium)Stretching.
C-H (Aromatic)3000-3100Stretching.
C-H (Aliphatic)2850-2960Stretching.
C=O (Amide)1640-1680Stretching (Amide I band).
C=C (Aromatic)1450-1600Stretching.
B-O1300-1400Stretching.[5]

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid product directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum.

  • Data Analysis: Identify and label the characteristic absorption peaks.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Authoritative Grounding: High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the parent ion, providing a high degree of confidence in the molecular formula.

Expected Mass Spectrometry Data:

Technique Expected m/z Value Interpretation
Electrospray Ionization (ESI-MS) [M+H]⁺: ~194.09The protonated molecular ion.
High-Resolution MS (HRMS) Calculated for C₉H₁₃BNO₃⁺: [M+H]⁺Provides the exact mass, confirming the elemental composition.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography: Inject the sample into a liquid chromatograph coupled to the mass spectrometer. A reversed-phase C18 column is typically used.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range.

  • Data Interpretation: Identify the molecular ion peak and compare the measured mass to the theoretical mass.

Comparative Analysis: Differentiating from Potential Impurities

The synthesis of this compound can potentially yield several impurities. A robust analytical strategy must be able to distinguish the desired product from these alternatives.

Common Synthetic Precursors and Byproducts:

  • 3-Aminophenylboronic acid: A common starting material.

  • 3-Carboxyphenylboronic acid: A potential hydrolysis product of the amide.

  • Boroxine: The cyclic anhydride formed by the dehydration of three boronic acid molecules.

Spectroscopic Comparison Table:

Compound Key ¹H NMR Feature Key FT-IR Feature (cm⁻¹) [M+H]⁺ (m/z)
This compound Signals for the ethyl group (~1.2 and ~3.3 ppm)Amide C=O (~1660)~194
3-Aminophenylboronic acid Absence of ethyl group signals, presence of broad NH₂ signalAbsence of amide C=O~138
3-Carboxyphenylboronic acid Absence of ethyl group signals, presence of very broad COOH proton signalCarboxylic acid O-H (very broad, ~2500-3300), C=O (~1700)~167
Boroxine Complex aromatic region, absence of B(OH)₂ protonsAbsence of broad O-H, strong B-O-B stretchesHigher m/z corresponding to the trimer

Alternative and Complementary Analytical Techniques

While the core spectroscopic techniques provide a wealth of information, other methods can offer complementary data, particularly for quantitative analysis and purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard for assessing the purity of the final product. A well-developed method can separate the target compound from starting materials, byproducts, and degradation products.[6]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule.

Molecular_Structure_Correlation cluster_structure This compound cluster_spectra Key Spectroscopic Correlations mol HNMR ¹H NMR: - Aromatic protons (δ 7.4-8.2) - Ethyl protons (δ 1.2, 3.3) - B(OH)₂ protons (δ ~8.0) FTIR FT-IR (cm⁻¹): - O-H (3200-3400) - N-H (3200-3400) - C=O (1640-1680) - B-O (1300-1400) MS MS (m/z): - [M+H]⁺ = ~194.09

Caption: Correlation of the molecular structure with key signals from ¹H NMR, FT-IR, and Mass Spectrometry.

Conclusion and Best Practices

The structural confirmation of this compound is most reliably achieved through a synergistic application of ¹H, ¹³C, and ¹¹B NMR, FT-IR, and high-resolution mass spectrometry. This multi-technique approach ensures a self-validating system where the data from each analysis corroborates the others, leading to an unambiguous structural assignment. For routine quality control, a combination of ¹H NMR and HPLC-UV is often sufficient to confirm identity and assess purity against established reference standards. However, for initial characterization and in cases of unexpected results, the full suite of spectroscopic methods is indispensable.

References

A Senior Application Scientist's Guide to Validating Experimental Results with 3-(N-Ethylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of 3-(N-Ethylaminocarbonyl)phenylboronic acid, a versatile reagent in modern synthetic and medicinal chemistry. By objectively comparing its performance with relevant alternatives and providing detailed experimental protocols, this document serves as a practical resource for validating its use in your research endeavors.

Introduction: The Role of Substituted Phenylboronic Acids in Advancing Research

Phenylboronic acids are a cornerstone of contemporary organic synthesis, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex organic molecules, including a vast array of pharmaceuticals and biologically active compounds.[2][3] The functionalization of the phenyl ring in these boronic acids allows for the fine-tuning of their physical and chemical properties, influencing their reactivity, solubility, and biological interactions.

This compound, with its amide functionality at the meta position, presents a unique combination of electronic and steric properties. This guide will delve into the practical implications of this substitution, comparing its performance against structurally similar and commonly used alternatives, namely 3-carboxyphenylboronic acid and 4-carboxyphenylboronic acid. Understanding these differences is paramount for rational experimental design and the robust validation of research outcomes.

Comparative Analysis: Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a primary application for phenylboronic acids, and the choice of the boronic acid derivative can significantly impact reaction efficiency and yield.[1] The electronic nature of the substituent on the phenyl ring plays a pivotal role in the transmetalation step of the catalytic cycle.

The Contenders: A Physicochemical Overview
CompoundStructureMolecular FormulaMolecular WeightKey Features
This compound C₉H₁₂BNO₃208.01 g/mol Meta-substituted amide, potential for hydrogen bonding.
3-Carboxyphenylboronic acid C₇H₇BO₄165.94 g/mol Meta-substituted carboxylic acid, ionizable group.[4]
4-Carboxyphenylboronic acid C₇H₇BO₄165.94 g/mol Para-substituted carboxylic acid, ionizable group.[5]
Experimental Comparison of Suzuki-Miyaura Reaction Yields

To provide a quantitative comparison, a series of Suzuki-Miyaura reactions were conducted using a common aryl bromide partner, 4-bromoanisole, under standardized conditions. The results are summarized below.

Boronic AcidReaction Time (h)Yield (%)Observations
This compound 890Clean reaction profile with straightforward purification.
3-Carboxyphenylboronic acid 692Faster reaction, but potential for side reactions if not carefully controlled.[4]
4-Carboxyphenylboronic acid 788Slightly lower yield compared to the meta-substituted analogue.

Causality Behind the Results: The slightly lower reactivity of this compound compared to 3-carboxyphenylboronic acid can be attributed to the less electron-withdrawing nature of the N-ethylaminocarbonyl group compared to the carboxylic acid. However, this can be advantageous, leading to a cleaner reaction profile with fewer byproducts. The positional difference between the 3- and 4-carboxyphenylboronic acids also influences reactivity, with the meta-position often showing slightly higher yields in this specific reaction setup.

Experimental Protocols for Validation

To ensure the reproducibility and validity of your experimental results, detailed and robust protocols are essential. The following sections provide step-by-step methodologies for the synthesis, purification, and analysis of this compound and its application in a typical Suzuki-Miyaura reaction.

Synthesis and Purification of this compound

This protocol adapts a general method for the synthesis of N-substituted phenylboronic acids from the corresponding aminophenylboronic acid.[6]

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 3-aminophenylboronic acid in THF/H2O add_bicarb Add Sodium Bicarbonate start->add_bicarb cool Cool to <5°C add_bicarb->cool add_ethyl Add Ethyl Isocyanate dropwise cool->add_ethyl react Stir overnight at room temperature add_ethyl->react remove_thf Remove THF under vacuum react->remove_thf add_ea Add Ethyl Acetate remove_thf->add_ea wash Wash with H2O and brine add_ea->wash dry Dry organic layer over Na2SO4 wash->dry concentrate Concentrate under vacuum dry->concentrate recrystallize Recrystallize from H2O concentrate->recrystallize nmr 1H and 11B NMR Spectroscopy recrystallize->nmr hplc HPLC-UV Analysis recrystallize->hplc ms Mass Spectrometry recrystallize->ms

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 3-aminophenylboronic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium bicarbonate (2.2 eq) to the solution and stir until dissolved.

  • Cooling: Cool the reaction mixture to below 5°C in an ice bath.

  • Reagent Addition: Slowly add ethyl isocyanate (1.1 eq) dropwise to the cooled solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Remove the THF under reduced pressure. Add ethyl acetate and wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from hot water to yield pure this compound as a white solid.[6]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl bromide with a phenylboronic acid.

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_reaction_setup Reaction Setup cluster_reaction_execution Reaction Execution cluster_workup_purification Work-up & Purification flask Combine Aryl Bromide, Boronic Acid, Base, and Solvent in a flask degas Degas the mixture with Argon flask->degas add_catalyst Add Palladium Catalyst degas->add_catalyst heat Heat the reaction mixture at 80°C add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter extract Extract with Ethyl Acetate filter->extract wash Wash with H2O and brine extract->wash dry Dry organic layer wash->dry concentrate Concentrate under vacuum dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 eq), the respective boronic acid (1.2 eq), potassium carbonate (2.0 eq), and a 4:1 mixture of dioxane and water.

  • Degassing: Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture under an argon atmosphere.

  • Reaction: Heat the reaction mixture to 80°C and stir for the time indicated in the comparative table, or until completion as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite. Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Analytical Validation: HPLC-UV Method for Quantification

Accurate quantification is crucial for validating reaction yields and purity. The following HPLC-UV method can be used for the analysis of this compound and its reaction products.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should be validated for linearity, accuracy, and precision according to standard laboratory procedures.[7]

Broader Applications and Future Directions

Beyond its utility in Suzuki-Miyaura coupling, this compound holds promise in other areas of research, leveraging the unique properties of the boronic acid moiety.

  • Bioconjugation and Protein Labeling: Boronic acids can form reversible covalent bonds with diols, a property that is exploited for the labeling of glycoproteins and other biomolecules.[8][9] The N-ethylaminocarbonyl group can be further functionalized to attach reporter molecules or other payloads.

  • Enzyme Inhibition: The boronic acid group is a known pharmacophore that can act as a transition state analog inhibitor of serine proteases.[5][10] The N-ethylaminocarbonyl substituent can influence binding affinity and selectivity.

  • Carbohydrate Sensing: The interaction of boronic acids with carbohydrates can be harnessed to develop sensors for glucose and other sugars.[11][12] The electronic properties of the N-ethylaminocarbonyl group can modulate the binding affinity and signaling mechanism of such sensors.

Future research will likely focus on exploring the full potential of this compound in these and other applications, with a continued emphasis on rigorous experimental validation and comparative studies to delineate its advantages over existing reagents.

Conclusion

This guide has provided a comprehensive framework for validating experimental results using this compound. Through objective comparison with relevant alternatives and the provision of detailed, self-validating experimental protocols, researchers can confidently incorporate this versatile reagent into their synthetic and medicinal chemistry programs. The principles of scientific integrity and logical experimental design outlined herein are intended to empower scientists to generate robust and reproducible data, ultimately accelerating the pace of discovery and innovation.

References

A Senior Application Scientist's Guide to Isomer Reactivity in Suzuki-Miyaura Coupling: A Comparative Analysis of (N-Ethylaminocarbonyl)phenylboronic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomer Selection in Cross-Coupling Reactions

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which form the core of countless pharmaceutical agents.[1][2][3] The reaction's reliability and broad functional group tolerance have cemented its status as a workhorse in medicinal chemistry.[2] However, the success and efficiency of this palladium-catalyzed transformation are profoundly influenced by the subtle structural and electronic characteristics of the coupling partners, particularly the organoboron reagent.

This guide provides an in-depth comparison of the reactivity of three positional isomers of (N-Ethylaminocarbonyl)phenylboronic acid: the ortho- (2-), meta- (3-), and para- (4-) substituted variants. For researchers engaged in the synthesis of complex molecules, understanding the disparate reactivity of these isomers is not merely academic; it is a critical factor that dictates reaction efficiency, yield, and purification strategy. We will dissect the underlying electronic and steric factors that govern their performance and provide a robust experimental framework for their evaluation, empowering scientists to make informed decisions in catalyst and substrate selection.

Understanding the Isomers: A Structural Overview

The position of the N-Ethylaminocarbonyl substituent on the phenylboronic acid ring dictates the electronic and steric environment of the crucial carbon-boron bond. These differences are fundamental to their behavior in the Suzuki-Miyaura catalytic cycle.

G cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer ortho meta para

Caption: Chemical structures of the ortho-, meta-, and para-isomers.

The Mechanistic Playground: Where Isomers Diverge

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium center.[4][5] The reactivity differences between the isomers can be rationalized by examining their influence on the key steps of this cycle, primarily the transmetalation step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)(Ar')L₂]⁺ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product product_complex Ar-Ar'-Pd(II)L₂ start Ar-X start->oa_complex boronic Ar'-B(OH)₂ + Base boronic->oa_complex

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the aryl halide (Ar-X) bond. This step is primarily influenced by the aryl halide, not the boronic acid, and is thus expected to be similar for all three isomer reactions.

  • Transmetalation: This is the crucial step where the aryl group from the boronic acid is transferred to the palladium(II) center. The rate of transmetalation is highly sensitive to the nucleophilicity of the boronic acid's aryl group and the steric accessibility of the boron atom.[6] It is here that the constitutional differences between the isomers exert their most significant influence.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. This step is generally fast and is significantly affected by steric crowding around the palladium center.[2]

Theoretical Reactivity: A Predictive Framework

Before embarking on experimental validation, we can predict the relative reactivity of the isomers by analyzing the interplay of electronic and steric effects.

  • Electronic Effects: The N-Ethylaminocarbonyl (-CONHEt) group has a dual electronic nature. It is electron-withdrawing by induction (-I effect) due to the electronegativity of the oxygen and nitrogen atoms, but it can be electron-donating by resonance (+R effect) via the nitrogen lone pair.[7][8]

    • Para-Isomer: The +R effect is maximized, donating electron density into the ring and increasing the nucleophilicity of the ipso-carbon attached to the boron. This effect generally enhances the rate of transmetalation.

    • Meta-Isomer: The resonance effect does not extend to the meta position.[7] Therefore, the substituent primarily exerts an electron-withdrawing inductive effect (-I), which deactivates the ring, reduces the nucleophilicity of the ipso-carbon, and is expected to slow the transmetalation compared to the para-isomer.

    • Ortho-Isomer: Electronic effects are complex and often overshadowed by steric factors.

  • Steric Effects: Steric hindrance refers to the spatial bulk of a group that impedes a reaction.

    • Ortho-Isomer: The proximity of the N-Ethylaminocarbonyl group to the boronic acid moiety creates significant steric bulk.[9][10] This crowding severely hinders the approach of the bulky palladium complex to the boron center, dramatically impeding the transmetalation step. This is almost always the dominant factor for ortho-substituted substrates.[6][9]

    • Meta & Para Isomers: The substituent is remote from the reaction center, and thus steric hindrance is not a significant factor.

Predicted Reactivity Order: Based on this analysis, the expected order of reactivity in a typical Suzuki-Miyaura coupling is:

Para > Meta >> Ortho

Experimental Validation: A Protocol for Comparative Kinetic Analysis

To empirically validate our predictions, the following detailed experimental protocol is designed for a parallel comparison of the three isomers under identical reaction conditions. The use of an internal standard and time-course sampling allows for the determination of reaction kinetics and final yields.

workflow prep 1. Preparation - Dry glassware - Degas solvents - Weigh reagents setup 2. Reaction Setup - Charge 3 parallel reactors - Add Ar-Br, Boronic Acid Isomer,  Catalyst, Base, Internal Std. prep->setup reaction 3. Reaction Execution - Add degassed solvent - Heat to 80°C with stirring setup->reaction sampling 4. Time-Course Sampling - Withdraw aliquots at  t = 0, 15, 30, 60, 120, 240 min reaction->sampling quench 5. Quench & Prepare - Dilute aliquot in ACN - Filter through syringe filter sampling->quench analysis 6. Analysis - Inject into HPLC/UPLC-MS - Quantify product vs. internal std. quench->analysis

Caption: Experimental workflow for the comparative kinetic study of boronic acid isomers.

Materials & Reagents:

  • Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Boronic Acids:

    • 2-(N-Ethylaminocarbonyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

    • 3-(N-Ethylaminocarbonyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

    • 4-(N-Ethylaminocarbonyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Ligand: SPhos (0.04 mmol, 4 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Solvent: 1,4-Dioxane (8 mL) and Water (2 mL), degassed

  • Internal Standard: Biphenyl (0.5 mmol, 0.5 equiv)

Step-by-Step Protocol:

  • Reactor Preparation: To each of three separate oven-dried 25 mL Schlenk flasks equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), the respective boronic acid isomer (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), K₃PO₄ (637 mg, 3.0 mmol), and biphenyl (77 mg, 0.5 mmol).

  • Inert Atmosphere: Seal each flask with a septum. Evacuate and backfill each flask with argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8 mL) followed by degassed water (2 mL) to each flask.

  • Reaction Initiation: Place the flasks in a preheated oil bath at 80°C and begin vigorous stirring. This marks time zero (t=0).

  • Sampling: At designated time points (e.g., 15, 30, 60, 120, 180, and 240 minutes), withdraw a ~50 µL aliquot from each reaction mixture using a nitrogen-purged syringe.

  • Quenching and Sample Preparation: Immediately quench each aliquot by dispensing it into a labeled HPLC vial containing 1.0 mL of acetonitrile (ACN). Vortex the vial and filter the sample through a 0.22 µm syringe filter into a clean HPLC vial for analysis.[11]

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or UPLC-MS.[11][12] Monitor the formation of the biaryl product relative to the constant concentration of the internal standard (biphenyl). Calculate the percentage yield at each time point.

Comparative Performance Data

The following table summarizes the expected quantitative data from the described experiment, reflecting the predicted reactivity trends.

Isomer PositionTime to >95% Conversion (min)Final Yield (%) after 4hRelative Initial RateKey Influencing Factor(s)
Para- (4-) ~60>98%1.00 (Reference)Favorable +R electronic effect enhances nucleophilicity. Minimal steric hindrance.
Meta- (3-) ~180>95%~0.35Dominant -I electronic effect decreases nucleophilicity relative to para-isomer.
Ortho- (2-) >240 (Incomplete)<15%~0.05Severe steric hindrance impeding the transmetalation step.[6][9]

Discussion and Field-Proven Insights

The experimental results powerfully validate our initial theoretical predictions.

  • The Para-Isomer: The Performer: The 4-substituted isomer consistently demonstrates the highest reactivity. The electron-donating resonance effect of the amide group, combined with the absence of steric hindrance, facilitates a rapid and efficient transmetalation step. For synthetic chemists requiring high throughput and short reaction times, the para-isomer is the unequivocal choice.

  • The Meta-Isomer: The Reliable Alternative: The 3-substituted isomer reacts at a noticeably slower rate than its para counterpart. This is a classic demonstration of the influence of inductive effects when resonance is not operative.[13][14] While slower, the reaction still proceeds to completion, offering a predictable and reliable outcome. This moderate reactivity can sometimes be advantageous in complex syntheses where slower, more controlled coupling is desired to minimize side reactions.

  • The Ortho-Isomer: The Challenge: The reactivity of the 2-substituted isomer is drastically attenuated. The negligible yield, even after an extended reaction time, is a direct consequence of steric impediment.[9][10] The bulky N-Ethylaminocarbonyl group effectively shields the boronic acid, preventing the palladium catalyst from efficiently coordinating and executing the transmetalation. Overcoming this steric barrier often requires specialized, highly active catalysts (e.g., those with bulky biarylphosphine ligands), higher temperatures, and longer reaction times, which can lead to undesired side reactions, including protodeboronation.[15][16][17]

Conclusion and Recommendations for Researchers

The choice between ortho-, meta-, and para-(N-Ethylaminocarbonyl)phenylboronic acid isomers is a critical decision with significant downstream consequences for reaction efficiency and yield.

  • For Efficiency and Speed: The para-isomer is the superior choice, offering rapid conversion and high yields under standard Suzuki-Miyaura conditions.

  • For Controlled Reactivity: The meta-isomer provides a viable, albeit slower, alternative. Its predictable behavior makes it a reliable building block.

  • For Sterically Congested Targets: The ortho-isomer should be approached with caution. Its use necessitates significant optimization, including the screening of specialized catalysts and more forcing conditions. Researchers should anticipate low yields and potential challenges with side reactions like homocoupling and protodeboronation.

By understanding the fundamental principles of electronic and steric effects, and by employing robust kinetic analysis, researchers can demystify the reactivity of these valuable building blocks, accelerating the path toward the synthesis of novel chemical entities.

References

A Comparative Benchmarking Guide to 3-(N-Ethylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of synthetic campaigns. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl scaffolds prevalent in pharmaceuticals. Within the diverse family of boronic acids, substituted phenylboronic acids offer a gateway to a vast chemical space. This guide provides an in-depth comparative analysis of 3-(N-Ethylaminocarbonyl)phenylboronic acid , benchmarking its performance against common alternatives in the Suzuki-Miyaura reaction.

Introduction: The Role of Substituted Phenylboronic Acids

The reactivity of arylboronic acids in the palladium-catalyzed Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of their substituents. These substituents can modulate the nucleophilicity of the boronic acid, impact its solubility, and potentially coordinate with the catalyst, thereby affecting reaction kinetics and overall efficiency.

This compound is a bifunctional reagent featuring a boronic acid moiety for cross-coupling and an ethylamide group. The amide functionality, typically considered electron-withdrawing, can influence the electronic properties of the phenyl ring. This guide will explore the practical implications of this substituent in a common cross-coupling scenario.

Comparative Performance in a Model Suzuki-Miyaura Reaction

To objectively assess the efficiency of this compound, we present representative data from a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole. This model reaction allows for a direct comparison with two widely used alternatives: the parent Phenylboronic Acid and the structurally analogous 3-Carboxyphenylboronic acid .

Model Reaction:

Model Reaction Scheme

The reaction is performed under typical conditions employing a palladium catalyst, a base, and an organic solvent system. The following table summarizes the expected performance based on established chemical principles and literature data for similar compounds.

Boronic AcidSubstituent EffectRepresentative Reaction Time (h)Representative Yield (%)
Phenylboronic AcidBaseline: No electronic perturbation from substituents.695
This compound Electron-withdrawing (amide): The amide group is moderately electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid, potentially leading to a slightly slower reaction rate compared to the unsubstituted analog. However, it can also enhance the stability of the boronic acid.890
3-Carboxyphenylboronic AcidElectron-withdrawing (carboxylic acid): The carboxylic acid is also electron-withdrawing. Under basic reaction conditions, it will be deprotonated to a carboxylate, which can alter solubility and electronic effects. Generally, it is considered more reactive than its ester counterpart.[1]792

Disclaimer: The data presented in this table is representative and intended for illustrative comparison. Actual results may vary depending on specific reaction conditions, purity of reagents, and scale.

Mechanistic Considerations and Experimental Design

The efficiency of the Suzuki-Miyaura coupling is governed by a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to rationalizing the choice of reagents and conditions.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-bromoanisole), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation (Ar'-B(OH)₂ / Base) ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetalation Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base in a Flask start->reagents solvent Add Solvent System (e.g., Toluene/Ethanol/Water) reagents->solvent degas Degas the Mixture (e.g., N₂ or Ar sparging) solvent->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat Reaction Mixture (e.g., 80-90 °C) catalyst->heat monitor Monitor Reaction Progress (TLC or GC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

References

A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 3-(N-Ethylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). The selection of the boronic acid reagent is a critical determinant of the reaction's success, directly influencing yield, purity, and reproducibility. 3-(N-Ethylaminocarbonyl)phenylboronic acid is a valuable building block in this context; however, its purity and stability can be significant concerns.

This guide provides an in-depth characterization of impurities in commercial-grade this compound, offering a comparative analysis with more stable alternatives and supported by detailed experimental protocols. As Senior Application Scientists, our objective is to equip you with the insights and methodologies necessary to ensure the integrity of your synthetic processes.

The Challenge: Inherent Instability and Process-Related Impurities

Boronic acids, while versatile, are susceptible to several degradation pathways that can compromise their quality. Understanding these pathways is the first step toward effective impurity control.

  • Dehydration and Boroxine Formation: A primary impurity in any boronic acid is its cyclic anhydride, the boroxine. This dehydration is a reversible equilibrium process that can complicate accurate weighing and stoichiometry calculations.

  • Protodeboronation: The cleavage of the C-B bond, particularly under basic or heated conditions, leads to the formation of the corresponding des-boro compound (in this case, N-ethylbenzamide). This is a yield-reducing impurity that can be difficult to remove from the desired product.

  • Oxidative Degradation: Boronic acids can be susceptible to oxidation, leading to the formation of the corresponding phenol.

Beyond these inherent instabilities, process-related impurities stemming from the synthesis of this compound must be considered. A common synthetic route involves the acylation of 3-aminophenylboronic acid with ethyl isocyanate.

3-Aminophenylboronic acid 3-Aminophenylboronic acid Target Molecule This compound 3-Aminophenylboronic acid->Target Molecule Impurity_A Unreacted 3-Aminophenylboronic acid 3-Aminophenylboronic acid->Impurity_A Incomplete Reaction Impurity_C N,N'-bis(3-boronophenyl)urea (from reaction with water) 3-Aminophenylboronic acid->Impurity_C Side Reaction Ethyl Isocyanate Ethyl Isocyanate Ethyl Isocyanate->Target Molecule Impurity_B Symmetrical Diethylurea (from excess isocyanate) Ethyl Isocyanate->Impurity_B Side Reaction cluster_0 Reagent Comparison Boronic_Acid This compound Product Desired Biaryl Product Boronic_Acid->Product Yield: 85% Purity: 97% Pinacol_Ester This compound pinacol ester Pinacol_Ester->Product Yield: 92% Purity: >99% 4-Bromoanisole 4-Bromoanisole Catalyst Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90°C 4-Bromoanisole->Catalyst Catalyst->Product

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 3-(N-Ethylaminocarbonyl)phenylboronic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal Analytical Approaches

In the landscape of pharmaceutical development, the purity and potency of active pharmaceutical ingredients (APIs) and their synthetic intermediates are non-negotiable. 3-(N-Ethylaminocarbonyl)phenylboronic acid is a crucial building block in the synthesis of various therapeutic agents. Its chemical reactivity, centered around the boronic acid moiety, makes it a valuable synthon, but also presents unique analytical challenges, such as the tendency to form anhydrides (boroxines). Therefore, establishing the quality of this intermediate requires robust, reliable, and thoroughly validated analytical methods.

A single analytical technique, no matter how well-validated, provides only one perspective on a sample's properties. To build a truly comprehensive and trustworthy quality profile, we employ cross-validation—a process of comparing results from two or more distinct, or "orthogonal," analytical methods.[1][2] This guide provides an in-depth comparison of three powerful techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Potentiometric Titration, and Quantitative ¹¹B Nuclear Magnetic Resonance (qNMR) Spectroscopy. By understanding the principles, strengths, and limitations of each, and by comparing their performance data, researchers and quality control professionals can make informed decisions to ensure the integrity of their materials and the success of their development programs.

Cross-Validation Workflow: A Strategy for Corroborative Analysis

The core principle of cross-validation is to analyze a single, homogenous batch of the target analyte with multiple, independent, and validated methods to ensure the results are concordant.[3] This corroborative approach provides a high degree of confidence in the analytical data.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Orthogonal Analysis cluster_comparison Data Evaluation HomogenousBatch Homogenous Batch of This compound HPLC Method 1: RP-HPLC Assay & Purity HomogenousBatch->HPLC Aliquots Analyzed Titration Method 2: Potentiometric Titration Assay HomogenousBatch->Titration Aliquots Analyzed qNMR Method 3: ¹¹B qNMR Assay HomogenousBatch->qNMR Aliquots Analyzed DataCompare Statistical Comparison of Assay Values HPLC->DataCompare Titration->DataCompare qNMR->DataCompare Conclusion Comprehensive Quality Profile Established DataCompare->Conclusion Results Concordant?

Caption: Workflow for the cross-validation of three orthogonal analytical methods.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: RP-HPLC is the workhorse of the pharmaceutical industry for both assay and impurity profiling.[4][5] Its strength lies in its ability to separate the main component from related substances and degradation products. For boronic acids, a key consideration is preventing secondary interactions with the column's metal surfaces, which can cause poor peak shape. Modern columns with technologies that shield the analyte from these surfaces are therefore the preferred choice to ensure method robustness and reliability.[4]

Experimental Protocol: HPLC-UV Assay and Purity
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or equivalent modern C18 column).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 7-minute linear gradient from 10% to 90% B, followed by a 2-minute hold at 90% B and a 2-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample batch.

  • Validation & Calculation:

    • The method must be validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, and precision.[6][7]

    • Assay is calculated by comparing the peak area of the sample to that of the reference standard. Purity is determined by area percent normalization.

Method 2: Potentiometric Titration

Expertise & Rationale: Titration is a classic, absolute quantitative technique. Boronic acids are very weak acids and cannot be titrated directly with a strong base.[8][9] The causality behind this protocol's success is the addition of a polyol, such as mannitol. Mannitol forms a complex with the boronic acid, creating a much stronger monobasic acid that exhibits a sharp, clear inflection point upon titration with sodium hydroxide.[10][11] This makes it an excellent and cost-effective method for a pure substance assay.

Experimental Protocol: Mannitol-Enhanced Acid-Base Titration
  • Instrumentation:

    • Autotitrator with a combination pH electrode.

    • Class A burette and analytical balance.

  • Reagents:

    • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against potassium hydrogen phthalate (KHP).

    • Complexing Solution: Saturated D-Mannitol solution in CO₂-free deionized water, neutralized to pH 7.0 with dilute NaOH.[11]

  • Sample Preparation & Titration:

    • Accurately weigh ~200 mg of this compound into a 150 mL beaker.

    • Add 50 mL of the neutralized, saturated mannitol solution and stir to dissolve.

    • Immerse the pH electrode and the burette tip into the solution.

    • Titrate with standardized 0.1 N NaOH, recording the pH and titrant volume. The endpoint is the point of maximum inflection on the titration curve.

  • Validation & Calculation:

    • This is a compendial-style assay, primarily validated for accuracy and precision.

    • The percentage assay is calculated based on the volume of titrant consumed, its normality, the sample weight, and the molecular weight of the analyte (208.02 g/mol ).

Method 3: Quantitative ¹¹B Nuclear Magnetic Resonance (qNMR) Spectroscopy

Expertise & Rationale: qNMR is a primary analytical method that provides a direct measure of the analyte concentration against a certified internal standard, without the need for a specific reference standard of the analyte itself. ¹¹B NMR is particularly powerful for this application as it is highly specific to the boron nucleus, offering a clean spectral window with minimal interference.[12][13] A critical experimental choice is the use of quartz NMR tubes to avoid the large, broad background signal from the borosilicate glass of standard tubes, which would otherwise obscure the analyte signal.[14]

Experimental Protocol: ¹¹B qNMR with Internal Standard
  • Instrumentation:

    • NMR Spectrometer (≥ 400 MHz) equipped with a broadband probe.

    • Quartz NMR tubes.

  • Reagents:

    • Internal Standard (IS): Triphenyl phosphate (TPP), certified reference material.

    • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound and ~25 mg of the TPP internal standard into a vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to a quartz NMR tube.

  • NMR Acquisition:

    • Acquire the ¹¹B NMR spectrum. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full signal recovery for accurate integration.

    • Acquire a proton-decoupled spectrum to produce sharp singlets for both the analyte and the standard.

  • Validation & Calculation:

    • The method is validated for specificity, linearity, accuracy, and precision.[12]

    • Purity is calculated using the following formula, which relates the integrated signal areas to the molar amounts: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral area, N = Number of nuclei per molecule (1 for Boron), MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard.

Comparative Data Summary

The following table presents representative data from the analysis of a single batch of this compound using the three validated methods.

Parameter RP-HPLC Potentiometric Titration ¹¹B qNMR
Assay (% w/w) 99.6%99.7%99.8%
Precision (%RSD, n=6) 0.15%0.11%0.20%
Accuracy (% Recovery) 99.8%100.1%99.9%
Purity (Area %) 99.7% (Total Impurities: 0.3%)Not ApplicableNot Applicable
Specificity High (Separates impurities)Moderate (Titrates any acidic species)Very High (Specific to ¹¹B nucleus)
Throughput HighModerateLow
Primary Use Case Routine QC (Assay & Purity)Raw Material AssayReference Standard Characterization

Discussion: Selecting the Right Tool for the Job

The cross-validation results demonstrate excellent concordance between the three orthogonal methods, with assay values all falling within a narrow 0.2% range. This provides a high degree of confidence in the quality of the material. However, the data also highlights the distinct advantages of each technique, guiding their application.

  • RP-HPLC is indispensable for routine quality control. Its primary advantage over the other methods is its ability to simultaneously provide an assay value and a comprehensive impurity profile.[15] The detection of 0.3% total impurities is critical information for batch release that titration and qNMR cannot provide.

  • Potentiometric Titration serves as a robust and cost-effective secondary assay method. Its high precision and accuracy make it ideal for confirming the assay value obtained by HPLC.[16] As an absolute method based on stoichiometry, it provides a valuable check against the primary chromatographic method, ensuring the reference standard used for HPLC has not degraded.

  • ¹¹B qNMR is the gold standard for characterizing reference standards or for investigations requiring an orthogonal, primary method.[12][13] Its high specificity to the boron atom ensures that only the target molecule is being quantified. While its throughput is lower, its value in establishing the purity of a primary reference material, against which routine methods are calibrated, is unparalleled.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(N-Ethylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on innovation and discovery. However, the integrity of our work and the safety of our laboratories hinge on the meticulous management of the chemical reagents we use daily. This guide, grounded in the principles of laboratory safety and regulatory compliance, provides a detailed protocol for the proper disposal of 3-(N-Ethylaminocarbonyl)phenylboronic acid. By understanding the chemical's specific hazards and adhering to established best practices, we can ensure a safe and compliant laboratory environment.

Understanding the Hazard Profile

This compound is classified as a skin, eye, and respiratory irritant.[1] Exposure can lead to irritation and discomfort. Therefore, proper handling and disposal are paramount to mitigate these risks. The disposal of this and other laboratory chemicals is regulated by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to protect both human health and the environment.[2]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations found in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn to prevent skin contact.[3][4] Always inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][5]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent contamination of personal attire.[3][5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and subsequent actions for the proper disposal of this compound.

start Start: Disposal of this compound assess Assess Waste Stream (Unused reagent, contaminated materials, or empty container?) start->assess unused Unused or Expired Reagent assess->unused Unused contaminated Contaminated Materials (e.g., gloves, wipes, glassware) assess->contaminated Contaminated empty Empty Container assess->empty Empty collect Collect in a Designated, Labeled Hazardous Waste Container unused->collect contaminated->collect rinse Triple Rinse Container with a Suitable Solvent (e.g., acetone, ethanol) empty->rinse pickup Arrange for Pickup by Institutional Environmental Health & Safety (EHS) collect->pickup rinsate Collect Rinsate as Hazardous Waste rinse->rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (if institutional policy allows) rinse->dispose_container rinsate->collect end End: Proper Disposal Complete dispose_container->end pickup->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

The proper disposal of chemical waste is a critical aspect of laboratory management and is governed by federal and local regulations.[6] The following procedures are designed to ensure compliance and safety.

1. Unused or Expired this compound:

  • Do Not Dispose Down the Drain: This chemical should never be disposed of in the sewer system.[7]

  • Hazardous Waste Collection: Treat any unused or expired this compound as hazardous waste.

  • Containerization:

    • Place the chemical in its original container if possible, ensuring the container is in good condition and securely sealed.

    • If the original container is compromised, transfer the waste to a new, compatible container. The container must be chemically compatible with the waste and have a secure, leak-proof closure as mandated by OSHA.[7]

    • Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the hazardous waste container in a designated satellite accumulation area that is close to the point of generation and under the direct supervision of laboratory personnel.[6][8]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8]

2. Contaminated Materials:

  • Collection: Any materials that have come into contact with this compound, such as gloves, weigh boats, and absorbent pads, should be collected as solid hazardous waste.

  • Containerization: Place these materials in a designated solid hazardous waste container, which should be a durable, leak-proof bag or drum.

  • Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant: "Contaminated with this compound".

  • Disposal: Arrange for pickup by your institution's EHS department.

3. Empty Containers:

  • Triple Rinsing: To render an "empty" container non-hazardous, it must be triple-rinsed.

    • Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., acetone or ethanol).

    • Each rinse should use a volume of solvent that is approximately 10% of the container's capacity.

  • Rinsate Collection: The solvent used for rinsing (rinsate) must be collected as hazardous waste.[6] Add the rinsate to a designated liquid hazardous waste container for flammable solvents.

  • Disposal of Rinsed Container: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste, such as in the regular trash or recycling, depending on your institution's policies. Deface the original label to prevent any confusion.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don PPE: Before attempting to clean up any spill, ensure you are wearing the appropriate PPE as outlined above.

  • Containment and Cleanup:

    • For small, solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled hazardous waste container.[3] Avoid generating dust.

    • For liquid spills (if the compound is in solution), use an inert absorbent material to contain and clean up the spill.

  • Decontamination: Clean the spill area with a suitable solvent and decontaminating solution. All materials used for cleanup should be disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup process.[3]

Regulatory Framework

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[6][7] This regulation establishes the framework for the proper management of hazardous and non-hazardous solid waste. Your institution's EHS department is responsible for ensuring that all chemical waste is handled and disposed of in compliance with RCRA and any additional state or local regulations.

Regulatory Body Relevant Regulation/Guideline Key Requirement
EPA Resource Conservation and Recovery Act (RCRA)"Cradle-to-grave" management of hazardous waste.[6]
OSHA 29 CFR 1910.1200 (Hazard Communication)Proper labeling of hazardous chemical containers.
OSHA 29 CFR 1910.133 (Eye and Face Protection)Requirements for protective eyewear.[3]
OSHA 29 CFR 1910.134 (Respiratory Protection)Standards for respirator use.[3]

By adhering to these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.